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  • Product: 1-(4-Hydroxy-2-nitrophenyl)ethanone
  • CAS: 948550-13-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Hydroxy-2-nitrophenyl)ethanone: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Hydroxy-2-nitrophenyl)ethanone, also known as 4'-Hydroxy-2'-nitroacetophenone, is a substituted aromatic ketone that serves as a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxy-2-nitrophenyl)ethanone, also known as 4'-Hydroxy-2'-nitroacetophenone, is a substituted aromatic ketone that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its molecular framework incorporates three key functional groups: a phenolic hydroxyl group, a nitro group, and an acetyl group. This unique combination of an electron-donating group (-OH) and two electron-withdrawing groups (-NO2, -COCH3) on a benzene ring imparts distinct chemical reactivity and makes it an attractive scaffold for the synthesis of more complex molecules and potential pharmaceutical agents.

The presence of the nitro moiety, a well-known pharmacophore, suggests potential for a range of biological activities. Nitroaromatic compounds are integral to many therapeutic agents, exhibiting antimicrobial, cytotoxic, and enzyme-inhibiting properties.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic routes, spectroscopic profile, and potential applications of 1-(4-Hydroxy-2-nitrophenyl)ethanone, offering field-proven insights for its utilization in research and drug development.

Chemical Identity and Structure

The fundamental identity of 1-(4-Hydroxy-2-nitrophenyl)ethanone is established by its unique molecular structure and associated identifiers.

  • IUPAC Name: 1-(4-hydroxy-2-nitrophenyl)ethanone

  • Synonyms: 4'-Hydroxy-2'-nitroacetophenone

  • CAS Number: 948550-13-8

  • Molecular Formula: C₈H₇NO₄

  • Molecular Weight: 181.15 g/mol

The structure consists of an acetophenone core, substituted at the C4 position with a hydroxyl group and at the C2 position with a nitro group.

Caption: Chemical Structure of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its key physicochemical properties can be reliably predicted using computational models. These properties are crucial for designing reaction conditions, purification protocols, and for preliminary drug-likeness assessments.

PropertyValueSource
Molecular Weight 181.15 g/mol PubChem
XLogP3 0.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 83.1 ŲPubChem
pKa (Predicted) 12.42 ± 0.10LookChem[2]
Melting Point No experimental data available
Boiling Point (Predicted) 338.4°C at 760 mmHgLookChem[2]
Solubility Slightly soluble in waterChemicalBook[3]

Synthesis and Purification

The synthesis of 1-(4-Hydroxy-2-nitrophenyl)ethanone is not widely documented in standard literature. However, based on fundamental organic reaction mechanisms, two primary synthetic strategies can be proposed: the Fries rearrangement of a phenolic ester and the direct nitration of a substituted acetophenone.

Plausible Synthetic Route: Fries Rearrangement

The most promising route for the regioselective synthesis of the target molecule is the Fries rearrangement of 4-nitrophenyl acetate. This reaction involves the Lewis acid-catalyzed migration of an acyl group from a phenolic ester to the aromatic ring, yielding a hydroxy aryl ketone.[4] The reaction is known to be ortho- and para-selective, with temperature being a key factor in controlling the product distribution. Higher temperatures ( > 160°C) generally favor the formation of the ortho isomer, which is the desired product in this case.[5]

Fries_Rearrangement start 4-Nitrophenyl Acetate reagent Anhydrous AlCl₃ (Lewis Acid Catalyst) start->reagent 1. Mix conditions Heat (>160°C) Solvent-free reagent->conditions 2. Apply intermediate Acylium Ion Intermediate (Electrophilic Attack) conditions->intermediate Forms product 1-(4-Hydroxy-2-nitrophenyl)ethanone intermediate->product Rearranges to ortho-product workup Aqueous Workup (e.g., HCl) product->workup 3. Quench purification Purification (Column Chromatography) workup->purification 4. Isolate

Caption: Proposed workflow for the synthesis via Fries Rearrangement.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4-nitrophenyl acetate.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) in a portion-wise manner. An excess of the catalyst is typically required as it complexes with both the starting material and the product.[6]

  • Heating: Heat the reaction mixture to a temperature above 160°C. The reaction is often performed without a solvent.[7]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a Lewis acid like AlCl₃ is essential to generate the acylium ion electrophile.[4] High temperatures are employed to overcome the activation energy barrier for the migration to the more sterically hindered ortho position. A solvent-free condition can be effective for this specific rearrangement.[7]

Alternative Route: Direct Nitration of 4-Hydroxyacetophenone

An alternative approach is the direct electrophilic nitration of 4-hydroxyacetophenone. However, this method presents a significant regioselectivity challenge. The hydroxyl group is a strongly activating ortho, para-director, while the acetyl group is a deactivating meta-director. The position targeted for nitration (C2) is ortho to the hydroxyl group but also ortho to the deactivating acetyl group. This competition will likely result in a mixture of isomers, primarily 2-nitro and 3-nitro products, making purification difficult and lowering the overall yield of the desired compound.[8][9]

Predicted Spectroscopic Profile

Technique Predicted Peaks and Interpretations
¹H NMR ~10-12 ppm (singlet, 1H): Phenolic -OH proton. ~8.0-8.2 ppm (doublet, 1H): Aromatic proton ortho to the nitro group. ~7.2-7.4 ppm (doublet of doublets, 1H): Aromatic proton ortho to both the acetyl and hydroxyl groups. ~7.0-7.2 ppm (doublet, 1H): Aromatic proton ortho to the hydroxyl group. ~2.6 ppm (singlet, 3H): Methyl protons of the acetyl group (-COCH₃).
¹³C NMR ~200 ppm: Carbonyl carbon (C=O). ~160 ppm: Aromatic carbon attached to the -OH group. ~140 ppm: Aromatic carbon attached to the -NO₂ group. ~120-135 ppm: Other aromatic carbons. ~25-30 ppm: Methyl carbon (-CH₃).
IR Spectroscopy 3200-3500 cm⁻¹ (broad): O-H stretching vibration of the phenolic group. ~1680 cm⁻¹ (strong): C=O stretching vibration of the aryl ketone. ~1520 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group. ~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring. ~3000-3100 cm⁻¹: Aromatic C-H stretching.
Mass Spectrometry Molecular Ion (M⁺): m/z = 181. Key Fragments: Loss of CH₃ (m/z = 166), loss of COCH₃ (m/z = 138), loss of NO₂ (m/z = 135).

Basis for Predictions: These predictions are based on standard chemical shift and absorption frequency tables, as well as comparative data from related molecules such as 1-(4-hydroxy-3-nitrophenyl)ethanone[10] and 1-(4-methoxy-2-nitrophenyl)ethanone.[11]

Chemical Reactivity and Potential Applications

The multifunctionality of 1-(4-Hydroxy-2-nitrophenyl)ethanone makes it a versatile intermediate for synthesizing a variety of derivatives with potential biological activities.

Reactivity_Applications cluster_groups Reactive Sites cluster_reactions Chemical Transformations cluster_apps Potential Applications core 1-(4-Hydroxy-2-nitrophenyl)ethanone hydroxyl Phenolic -OH core->hydroxyl nitro Nitro -NO₂ core->nitro ketone Ketone C=O core->ketone etherification Etherification hydroxyl->etherification reduction Reduction nitro->reduction condensation Condensation (e.g., Claisen-Schmidt) ketone->condensation heterocycles Heterocycle Synthesis etherification->heterocycles aminophenols Aminophenol Derivatives (Enzyme Inhibitors) reduction->aminophenols chalcones Chalcone Synthesis (Antimicrobial, Cytotoxic) condensation->chalcones

Caption: Reactivity of functional groups and pathways to potential applications.

As a Precursor in Drug Discovery
  • Enzyme Inhibition: The core structure is related to compounds known to exhibit enzyme inhibitory activity. For instance, derivatives of hydroxyphenyl ethanones have been explored as inhibitors of acetylcholinesterase and carbonic anhydrases.[12] The reduction of the nitro group to an amine would yield an aminophenol scaffold, a common feature in many biologically active molecules.

  • Chalcone Synthesis: The acetyl group can participate in Claisen-Schmidt condensation reactions with various aromatic aldehydes to form chalcones. Chalcones derived from nitroacetophenones have been shown to possess significant cytotoxic and antimicrobial activities.[13]

  • Antimicrobial Agents: Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties, often activated via reduction of the nitro group within microbial cells to form cytotoxic radicals.[1] Derivatives of 1-(4-Hydroxy-2-nitrophenyl)ethanone could be explored for novel antimicrobial agents.

In Synthetic Chemistry

The hydroxyl group can be alkylated or acylated to produce a range of ethers and esters, while the ketone can be reduced to a secondary alcohol or converted to other functional groups. The nitro group is particularly versatile, as it can be reduced to an amine, which then opens up a vast array of further derivatization possibilities, including diazotization and amide formation. The reduction of a nitrophenyl ethanone to the corresponding aminophenyl ethanone is a common and efficient transformation.[14]

Safety and Handling

Specific safety data for 1-(4-Hydroxy-2-nitrophenyl)ethanone is limited. However, based on data for structurally similar compounds like 4-Hydroxy-3-Nitroacetophenone, the following precautions should be observed:

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[15]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

1-(4-Hydroxy-2-nitrophenyl)ethanone is a strategically important chemical intermediate with significant potential for applications in medicinal chemistry and synthetic research. While detailed experimental characterization is not yet widespread in public literature, its properties and reactivity can be reliably inferred from established chemical principles. The Fries rearrangement of 4-nitrophenyl acetate stands out as a plausible and regioselective method for its synthesis. The compound’s trifunctional nature provides multiple handles for chemical modification, positioning it as a versatile precursor for the development of novel chalcones, enzyme inhibitors, and other heterocyclic compounds of therapeutic interest. This guide provides a foundational framework for researchers to confidently incorporate this molecule into their synthetic and drug discovery programs.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-HYDROXY-1-(4-NITROPHENYL)-1-ETHANONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Fries rearrangement of some nitrophenolic esters in the absence of solvent. Retrieved from [Link]

  • PHARMD GURU. (2025, November 14). FRIES REARRANGEMENT. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Hydroxy-2-nitrophenyl)ethanone. Retrieved from [Link]

  • Applied and Environmental Microbiology. (n.d.). Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. Retrieved from [Link]

  • RSC Publishing. (2025, June 25). Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
  • ResearchGate. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

  • Chegg. (2022, April 1). Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. Retrieved from [Link]

  • Automate.video. (2025, April 5). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxy-4-nitrophenyl)ethanone. Retrieved from [Link]

  • PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-Hydroxy-5-Methoxy-2-nitrophenyl)ethanone — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-Nitroacetophenone. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone — Chemical Substance Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

The Versatile Role of 1-(4-Hydroxy-2-nitrophenyl)ethanone in Modern Organic Synthesis

An In-depth Technical Guide Abstract 1-(4-Hydroxy-2-nitrophenyl)ethanone, also known as 4'-Hydroxy-2'-nitroacetophenone, is a multifunctional aromatic ketone that serves as a pivotal intermediate in the synthesis of a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

1-(4-Hydroxy-2-nitrophenyl)ethanone, also known as 4'-Hydroxy-2'-nitroacetophenone, is a multifunctional aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds.[1][2] Its unique molecular architecture, featuring a hydroxyl group, a nitro group, and an acetyl group on a benzene ring, provides a rich platform for diverse chemical transformations. The electronic interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing nitro and acetyl groups dictates its reactivity, making it a subject of significant interest for researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the mechanistic principles governing the reactivity of this compound and showcases its application in the strategic construction of valuable molecular scaffolds.

Core Reactivity: A Tale of Three Functional Groups

The synthetic utility of 1-(4-Hydroxy-2-nitrophenyl)ethanone stems from the distinct and synergistic reactivity of its three core functional groups. The strategic positioning of these groups on the phenyl ring creates a unique electronic and steric environment that can be exploited for selective chemical transformations.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety profoundly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution under certain conditions. More critically, the nitro group is a versatile precursor to an amino group. Its reduction is often the inaugural step in many synthetic sequences, unmasking a nucleophilic amine that can participate in intramolecular cyclizations to form various heterocyclic systems.[3]

  • The Hydroxyl Group (-OH): The phenolic hydroxyl group is an activating, ortho, para-directing group. It enhances the electron density of the aromatic ring, although this effect is largely counteracted by the two deactivating groups. Its most significant roles are as a nucleophile, a proton donor, and a directing group. The acidity of the phenolic proton is increased by the adjacent nitro group. In many synthetic routes, this hydroxyl group may require protection to prevent unwanted side reactions.[4]

  • The Acetyl Group (-C(O)CH₃): The ketone functionality is a cornerstone of the molecule's versatility. The carbonyl carbon is an electrophilic center, susceptible to attack by various nucleophiles. The adjacent methyl group possesses acidic α-protons, which can be removed by a base to generate a nucleophilic enolate. This enolate can then participate in a wide range of C-C bond-forming reactions, such as aldol and Claisen-Schmidt condensations.

The combined electronic effects of these groups create a molecule primed for strategic, often sequential, chemical modifications, making it an ideal starting material for domino and one-pot reactions.

G cluster_molecule 1-(4-Hydroxy-2-nitrophenyl)ethanone mol Core Structure nitro Nitro Group (-NO₂) - Strong e⁻ withdrawing - Reducible to -NH₂ mol->nitro hydroxyl Hydroxyl Group (-OH) - Nucleophilic - Acidic Proton - Directing group mol->hydroxyl acetyl Acetyl Group (-COCH₃) - Electrophilic Carbonyl C - Acidic α-protons (Enolate) mol->acetyl reduction Nitro Reduction nitro->reduction Precursor for cyclization Intramolecular Cyclization hydroxyl->cyclization Participates in condensation Condensation Reactions acetyl->condensation Site for nucleophilic_attack Nucleophilic Attack (at Carbonyl) acetyl->nucleophilic_attack Site for reduction->cyclization Enables

Caption: Core reactivity map for 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Mechanism of Action in Heterocycle Synthesis

A predominant application of 1-(4-Hydroxy-2-nitrophenyl)ethanone is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[3] The general strategy involves the reduction of the nitro group to an amine, followed by a cyclization reaction that often incorporates the acetyl group.

Domino Nitro Reduction-Friedländer Annulation for Quinolines

The Friedländer synthesis is a classic and highly efficient method for constructing the quinoline scaffold.[3] A powerful variation utilizes 1-(4-Hydroxy-2-nitrophenyl)ethanone in a one-pot domino reaction. This process begins with the in situ reduction of the nitro group, followed by an acid-catalyzed cyclocondensation with a carbonyl compound containing an α-methylene group.[3]

Mechanism:

  • Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in acetic acid. This forms the key intermediate, 1-(2-amino-4-hydroxyphenyl)ethanone.

  • Aldol-type Condensation: The newly formed amino group catalyzes the condensation between the acetyl group of the intermediate and a β-dicarbonyl compound (e.g., 2,4-pentanedione). This step forms a β-enaminone intermediate.

  • Cyclization and Dehydration: Under acidic conditions, the amino group performs a nucleophilic attack on the second carbonyl of the β-dicarbonyl moiety. The subsequent dehydration of the resulting cyclic hemiaminal yields the final aromatic quinoline ring.

G start 1-(4-Hydroxy-2-nitrophenyl)ethanone intermediate1 1-(2-Amino-4-hydroxyphenyl)ethanone start->intermediate1 Reduction intermediate2 β-Enaminone Intermediate intermediate1->intermediate2 Aldol-type Condensation reagent1 Fe / Acetic Acid reagent1->intermediate1 reagent2 β-Dicarbonyl (e.g., 2,4-pentanedione) reagent2->intermediate2 intermediate3 Cyclic Hemiaminal intermediate2->intermediate3 Intramolecular Cyclization product Substituted Quinoline intermediate3->product Dehydration (-H₂O)

Caption: Domino nitro reduction-Friedländer annulation pathway.

Reductive Cyclization for N-Hydroxyindoles

N-hydroxyindoles are valuable precursors for various biologically active molecules. A high-yielding method for their synthesis from o-nitroaryl ketones like 1-(4-Hydroxy-2-nitrophenyl)ethanone involves an intramolecular reductive cyclization.[3] This transformation can be promoted by reagents such as lead powder under transfer hydrogenation conditions (e.g., Pd/C and cyclohexene).[3]

Mechanism:

  • Partial Reduction: The nitro group undergoes partial reduction to a nitroso or hydroxylamine intermediate.

  • Enolate Formation: The acetyl group's α-protons are deprotonated to form an enolate.

  • Intramolecular Cyclization: The enolate acts as a nucleophile, attacking the nitrogen atom of the hydroxylamine intermediate.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable N-hydroxyindole ring system.

Experimental Protocols & Data

Protocol: One-Pot Synthesis of 2,4-dimethyl-6-hydroxyquinolin-8-yl ethanone

This protocol is adapted from established methodologies for the domino nitro reduction-Friedländer annulation.[3]

Materials:

  • 1-(4-Hydroxy-2-nitrophenyl)ethanone (1.0 eq)

  • 2,4-Pentanedione (3.0 eq)

  • Iron powder (4.0 eq)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-Hydroxy-2-nitrophenyl)ethanone (1.0 eq) and 2,4-pentanedione (3.0 eq).

  • Dissolution: Dissolve the reactants in a minimal amount of glacial acetic acid.

  • Initiation: Begin stirring and heat the mixture to 95-110 °C using an oil bath.

  • Reduction & Cyclization: Carefully add iron powder (4.0 eq) portion-wise to the heated solution. An exothermic reaction may be observed.

  • Reaction Monitoring: Maintain the temperature and continue vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the iron residues.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Summary of Nitro Group Reduction Methods

The choice of reducing agent is critical and depends on the desired product and the presence of other sensitive functional groups.

Reducing SystemProductConditionsKey AdvantagesReference
Fe / Acetic Acid 2'-Aminoacetophenone95-110 °CCost-effective, ideal for one-pot Friedländer synthesis.[3]
Sodium Hydrosulfite 2-Amino-4-acetylphenolRoom Temperature, aq. NaOHMild conditions, good for sensitive substrates.[5]
Pd/C, H₂ 2'-AminoacetophenoneRT, atmospheric pressureClean reaction, high yield, avoids acidic conditions.[6]
Pd/C, Cyclohexene, Pb N-HydroxyindoleReflux in EthanolPromotes intramolecular reductive cyclization.[3]

Conclusion

1-(4-Hydroxy-2-nitrophenyl)ethanone is a testament to the power of molecular design in organic synthesis. The orchestrated reactivity of its hydroxyl, nitro, and acetyl groups provides a robust and versatile platform for the construction of complex molecular architectures. Its central role in the synthesis of quinolines, indoles, and other heterocycles underscores its importance as a building block in drug discovery and development. A thorough understanding of the mechanistic pathways it undergoes allows chemists to harness its full potential, enabling the efficient and strategic synthesis of novel compounds with significant biological and material applications.

References

  • Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. (n.d.). Applied and Environmental Microbiology. [Link]

  • 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. (2018). National Center for Biotechnology Information. [Link]

  • 1-(4-Hydroxy-2-nitrophenyl)ethanone | C8H7NO4. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. (2021). ResearchGate. [Link]

  • Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. (n.d.). NIST WebBook. [Link]

  • Electronic Supplementary Information. (2010). The Royal Society of Chemistry. [Link]

  • Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. (2022). Royal Society of Chemistry. [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2022). National Center for Biotechnology Information. [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). ResearchGate. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023). MDPI. [Link]

  • Preparation method of 4-hydroxy-3-nitroacetophenone. (n.d.).
  • Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. (2020). National Center for Biotechnology Information. [Link]

  • 4-Nitroacetophenone | CAS#:100-19-6. (n.d.). Chemsrc. [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. (2024). MDPI. [Link]

  • 4-Hydroxy-2-Nitro Acetophenone | CAS No : 948550-13-8. (n.d.). Pharmaffiliates. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4-Hydroxy-2-nitrophenyl)ethanone (CAS 948550-13-8)

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(4-Hydroxy-2-nitrophenyl)ethanone, also known as 4'-Hydroxy-2'-nitroacetophenone, is a substituted aromatic ketone with significant potential in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxy-2-nitrophenyl)ethanone, also known as 4'-Hydroxy-2'-nitroacetophenone, is a substituted aromatic ketone with significant potential in medicinal chemistry and synthetic organic chemistry. Its molecular structure, featuring a hydroxyl group, a nitro group, and a ketone moiety on a benzene ring, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the key physicochemical properties, plausible synthetic routes, spectral data, and potential applications of this compound, drawing upon established chemical principles and data from structurally related molecules. Detailed experimental protocols for relevant synthetic methodologies and safety precautions are also presented to facilitate its use in a research and development setting.

Physicochemical Properties

1-(4-Hydroxy-2-nitrophenyl)ethanone is a small organic molecule with the molecular formula C₈H₇NO₄.[1] Its molecular weight is 181.15 g/mol .[1] While extensive experimental data for this specific compound is not widely published, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Data of 1-(4-Hydroxy-2-nitrophenyl)ethanone

PropertyValue/PredictionSource
CAS Number 948550-13-8[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
IUPAC Name 1-(4-hydroxy-2-nitrophenyl)ethanone[1]
XLogP3 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Plausible Synthetic Pathways

Pathway A: Nitration of 4-Hydroxyacetophenone

The most direct approach would be the electrophilic nitration of 4-hydroxyacetophenone. However, this reaction is known to produce a mixture of isomers. The hydroxyl group is an ortho-, para-director, while the acetyl group is a meta-director. The nitration of 4-hydroxyacetophenone typically yields 4-hydroxy-3-nitroacetophenone as the major product.[2]

To favor the formation of the 2-nitro isomer, reaction conditions would need to be carefully optimized, potentially using specific nitrating agents or catalysts to influence the regioselectivity.

Nitration of 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction Electrophilic Aromatic Substitution 4-Hydroxyacetophenone->Reaction Nitrating Agent HNO3 / H2SO4 Nitrating Agent->Reaction Product_Mixture Isomeric Mixture Reaction->Product_Mixture Target_Compound 1-(4-Hydroxy-2-nitrophenyl)ethanone (Minor Product) Product_Mixture->Target_Compound Major_Product 4-Hydroxy-3-nitroacetophenone (Major Product) Product_Mixture->Major_Product

Caption: Plausible synthesis via nitration of 4-hydroxyacetophenone.

Experimental Protocol (General for Nitration):

  • Dissolve 4-hydroxyacetophenone in a suitable solvent, such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the product mixture using column chromatography or recrystallization to isolate the desired 2-nitro isomer.

Pathway B: Friedel-Crafts Acylation of 3-Nitrophenol

An alternative strategy involves the Friedel-Crafts acylation of 3-nitrophenol with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[3][4][5] The hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. In this case, both groups would direct the incoming acetyl group to the position ortho to the hydroxyl group and meta to the nitro group, which is the desired C1 position.

Friedel-Crafts Acylation of 3-Nitrophenol 3-Nitrophenol 3-Nitrophenol Reaction Friedel-Crafts Acylation 3-Nitrophenol->Reaction Acylating_Agent Acetyl Chloride / AlCl3 Acylating_Agent->Reaction Target_Compound 1-(4-Hydroxy-2-nitrophenyl)ethanone Reaction->Target_Compound

Caption: Plausible synthesis via Friedel-Crafts acylation.

Experimental Protocol (General for Friedel-Crafts Acylation):

  • Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., nitrobenzene or dichloromethane) under an inert atmosphere.[6]

  • Slowly add acetyl chloride to the suspension while stirring.

  • Add 3-nitrophenol to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Spectral Data (Predicted and Analogous)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would show signals for the eight carbon atoms in the molecule. The carbonyl carbon of the ketone would appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (ppm)
C=O (Ketone)~195-205
Aromatic C-OH~155-165
Aromatic C-NO₂~140-150
Aromatic C-H~110-135
Aromatic C-C=O~130-140
-CH₃~25-30

Note: These are approximate ranges and can be influenced by solvent and other factors.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-Hydroxy-2-nitrophenyl)ethanone would exhibit characteristic absorption bands for its functional groups. Data from the isomeric 1-(4-hydroxy-3-nitrophenyl)ethanone can provide a useful reference.[7]

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Phenol)3200-3600Broad
C-H (Aromatic)3000-3100Sharp
C=O (Ketone)1670-1690Strong, sharp
C=C (Aromatic)1450-1600Medium to strong
N-O (Nitro)1500-1550 (asymmetric)Strong
1330-1370 (symmetric)Strong
C-O (Phenol)1200-1260Strong
Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 181). Fragmentation patterns would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43). The presence of the nitro group can also lead to characteristic fragmentation patterns, including the loss of NO and NO₂.[8][9]

Potential Applications in Research and Drug Development

While specific applications for 1-(4-Hydroxy-2-nitrophenyl)ethanone are not well-documented, its structural motifs suggest several areas of potential utility, particularly in medicinal chemistry.

As a Synthetic Intermediate

The presence of three reactive functional groups (hydroxyl, nitro, and ketone) makes this compound a valuable intermediate for the synthesis of more complex molecules.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, opening up pathways to a wide range of derivatives, including amides, sulfonamides, and heterocyclic compounds.

  • Reactions of the Ketone: The ketone can undergo various reactions, such as reduction to an alcohol, reductive amination, and condensation reactions to form imines or hydrazones.

  • Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively.

Synthetic_Potential cluster_nitro Nitro Group Reduction cluster_ketone Ketone Reactions cluster_hydroxyl Hydroxyl Group Modification Core 1-(4-Hydroxy-2-nitrophenyl)ethanone Amine 2-Amino-4-hydroxyacetophenone Core->Amine Alcohol Secondary Alcohol Core->Alcohol Imine Imines / Hydrazones Core->Imine Ether Ethers Core->Ether Ester Esters Core->Ester Heterocycles Quinolines, Benzoxazoles, etc. Amine->Heterocycles

Caption: Synthetic utility of 1-(4-hydroxy-2-nitrophenyl)ethanone.

In Medicinal Chemistry

Nitroaromatic compounds are a well-established class of pharmacophores with a broad range of biological activities.[10] Hydroxyphenyl acetophenones have also been investigated for their pharmacological properties, including anti-inflammatory and antioxidant activities.[11] The combination of these functionalities in 1-(4-Hydroxy-2-nitrophenyl)ethanone suggests potential for:

  • Antimicrobial and Antiparasitic Activity: Many nitroaromatic compounds exhibit activity against bacteria, fungi, and protozoa.

  • Enzyme Inhibition: The hydroxyphenyl moiety can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes.

  • Scaffold for Drug Discovery: This compound can serve as a starting point for the development of libraries of related compounds for screening against various biological targets.

Safety and Handling

Detailed toxicological data for 1-(4-Hydroxy-2-nitrophenyl)ethanone is not available. Therefore, it should be handled with the same precautions as other nitrophenyl ketones, which are generally considered hazardous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure:

  • Skin contact: Immediately wash the affected area with plenty of soap and water.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

1-(4-Hydroxy-2-nitrophenyl)ethanone is a chemical compound with considerable potential for applications in synthetic chemistry and drug discovery. While specific data on this molecule is limited, a comprehensive understanding of its properties and reactivity can be inferred from the well-established chemistry of its constituent functional groups and analogous compounds. This technical guide provides a foundation for researchers to safely handle and utilize this compound in their work, paving the way for further exploration of its synthetic utility and biological activity.

References

  • PubChem. (n.d.). 1-(4-Hydroxy-2-nitrophenyl)ethanone. National Center for Biotechnology Information.
  • BLDpharm. (n.d.). 948550-13-8|1-(4-Hydroxy-2-nitrophenyl)ethanone.
  • Pharmaffiliates. (n.d.). CAS No : 948550-13-8| Chemical Name : 4-Hydroxy-2-Nitro Acetophenone.
  • Sigma-Aldrich. (n.d.). 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone.
  • The Royal Society of Chemistry. (2010). Electronic Supplementary Information.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 1-(4-Hydroxy-2-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.). Navigating the Safety Profile of Nitrophenyl Ketones: A Technical Guide to 1-(4-Nitrophenyl)ethanone.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Google Patents. (n.d.). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous.
  • PMC. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

  • Chemistry Steps. (2023, February 23). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • LookChem. (n.d.). 2-HYDROXY-1-(4-NITROPHENYL)-1-ETHANONE.
  • PMC. (2022, November 30). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Retrieved from [Link]

  • Automate.video. (2025, April 5). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS.
  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. Retrieved from [Link]

  • YouTube. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. Retrieved from [Link]

  • ResearchGate. (2005, August 12). (PDF) Electrophilic Nitration of Electron-Rich Acetophenones. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-1-(4-nitrophenyl)-1-ethanone.
  • ResearchGate. (n.d.). Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • MDPI. (2021, May 10). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved from [Link]

  • YouTube. (2020, November 3). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 4'-Hydroxy-2'-nitroacetophenone: A Technical Guide for Structural Validation

Executive Summary Definitive structural characterization is the cornerstone of robust drug development and chemical synthesis. This whitepaper provides an in-depth, self-validating spectroscopic framework for the analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Definitive structural characterization is the cornerstone of robust drug development and chemical synthesis. This whitepaper provides an in-depth, self-validating spectroscopic framework for the analysis of 4'-hydroxy-2'-nitroacetophenone . By synthesizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), this guide establishes a causal relationship between molecular structure and analytical readout. Designed for senior application scientists and researchers, the protocols detailed herein prioritize data integrity, orthogonal validation, and mechanistic understanding.

Chemical Identity & Structural Significance

4'-Hydroxy-2'-nitroacetophenone is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceuticals and biological probes.

  • CAS Number: 16884-10-9 [1][1]

  • Molecular Formula: C₈H₇NO₄ [1][1]

  • Molecular Weight: 181.1455 g/mol [1][1]

The molecule features an acetophenone core with a nitro group at the 2'-position (ortho to the acetyl group) and a hydroxyl group at the 4'-position (para to the acetyl group). This specific substitution pattern creates a complex "push-pull" electronic environment: the electron-donating hydroxyl group competes with the strongly electron-withdrawing nitro and carbonyl moieties. This electronic tension dictates the molecule's distinct spectroscopic signatures and fragmentation pathways.

Orthogonal Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR serves as the primary tool for mapping the carbon framework and proton connectivity. DMSO-d₆ is explicitly chosen as the solvent over CDCl₃. Causality: The strong hydrogen-bond accepting capability of DMSO locks the phenolic proton exchange, allowing the -OH signal to resolve as a distinct, sharp singlet rather than a broad, unintegrable baseline hump.

The ¹³C NMR spectrum (100 MHz, DMSO-d₆) provides a definitive map of the carbon framework, exhibiting eight distinct resonances corresponding to the eight unique carbon environments [2][2].

Table 1: NMR Peak Assignments (DMSO-d₆)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)Assignment Rationale
C=O (C1) 200.10--Highly deshielded carbonyl carbon.
C4' (C-OH) 163.4211.20 (1H)s (broad)Aromatic carbon attached to hydroxyl; highly exchangeable proton.
C2' (C-NO₂) 140.99--Deshielded by strongly electron-withdrawing nitro group.
C1' (C-Ac) 136.21--Quaternary carbon attached to the acetyl group.
C6' 127.397.85 (1H)d (J = 8.6)Ortho to acetyl, meta to NO₂, meta to OH.
C5' 116.457.10 (1H)dd (J = 8.6, 2.4)Ortho to OH, ortho to H6'.
C3' 113.267.35 (1H)d (J = 2.4)Between NO₂ and OH; exhibits meta coupling only.
CH₃ (Acetyl) 30.162.48 (3H)sMethyl group adjacent to the carbonyl.
Fourier-Transform Infrared (FT-IR) Spectroscopy

For FT-IR analysis, Attenuated Total Reflectance (ATR) is the mandatory acquisition method. Causality: Traditional KBr pelleting introduces the risk of hygroscopic water absorption, which manifests as a broad band near 3400 cm⁻¹. This artifact can easily mask or confound the intrinsic phenolic O-H stretch of the sample. ATR enables direct solid-state measurement, preserving the integrity of the functional group signals.

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)Vibration TypeStructural Correlation
~3350 O-H stretch (broad)Phenolic hydroxyl group.
1685 C=O stretch (strong)Conjugated ketone (acetyl group).
1530 Asymmetric N-O stretchNitro group (-NO₂).
1350 Symmetric N-O stretchNitro group (-NO₂).
1600, 1580 C=C stretchAromatic ring framework.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization in negative mode (ESI-) is specifically selected for this compound. Causality: The highly acidic nature of the para-nitrophenol-like moiety drives near-quantitative deprotonation in the ESI source, yielding a robust and highly abundant [M-H]⁻ precursor ion. Positive mode (ESI+) is significantly less efficient for this structure and prone to sodium adduct formation ([M+Na]⁺), which complicates MS/MS fragmentation analysis.

Table 3: HRMS (ESI-) Fragmentation Profile

Ion Speciesm/z (Observed)Mass ErrorFragmentation / Assignment
[M-H]⁻ 180.0302< 2.0 ppmDeprotonated molecular ion.
[M-H-CH₃]⁻• 165.0068< 2.0 ppmLoss of methyl radical from the acetyl group.
[M-H-NO₂]⁻ 134.0345< 2.0 ppmLoss of the nitro group.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the characterization of 4'-hydroxy-2'-nitroacetophenone must follow a closed-loop validation workflow. No single technique is trusted in isolation; each method acts as a cross-check against the others.

ValidationWorkflow Start Raw Sample (CAS: 16884-10-9) Prep1 Dissolve in DMSO-d6 (50 mM) Start->Prep1 Prep2 Direct Solid Load Start->Prep2 Prep3 Dilute in MeOH (1 µg/mL) Start->Prep3 Acq1 1H & 13C NMR (400/100 MHz) Prep1->Acq1 Acq2 ATR-FTIR (4000-400 cm⁻¹) Prep2->Acq2 Acq3 HRMS (ESI-) (m/z 50-500) Prep3->Acq3 Val1 Check Purity & Framework (No extraneous peaks) Acq1->Val1 Val2 Verify Functional Groups (C=O, NO2, OH) Acq2->Val2 Val3 Confirm Exact Mass (Δ < 2 ppm) Acq3->Val3 Final Validated Structural Profile Val1->Final Val2->Final Val3->Final

Caption: Self-validating experimental workflow for comprehensive spectroscopic characterization.

Sample Preparation & Acquisition Protocol
  • NMR Preparation: Weigh exactly 15 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube. Acquire ¹H (16 scans, 10s relaxation delay to ensure accurate integration) and ¹³C (1024 scans, composite pulse decoupling).

  • FT-IR Preparation: Ensure the ATR diamond crystal is cleaned with isopropanol and a background spectrum is acquired. Place 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution.

  • HRMS Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Ammonium Hydroxide to promote deprotonation. Infuse directly into the ESI source at 10 µL/min.

Causal Framework for Data Processing

The structural validation is achieved by mapping the orthogonal data points back to the distinct sub-structures of the molecule. If the exact mass confirms the formula, but the IR lacks the 1530 cm⁻¹ band, the nitro group is compromised. If the ¹³C NMR shows the 200.10 ppm peak but the ¹H NMR lacks the 2.48 ppm singlet, the acetyl group is incorrectly substituted.

MolecularMapping Molecule 4'-hydroxy-2'-nitroacetophenone Sub1 Phenolic -OH (Position 4') Molecule->Sub1 Sub2 Nitro Group -NO2 (Position 2') Molecule->Sub2 Sub3 Acetyl Group (Position 1') Molecule->Sub3 Sub4 Aromatic Core Molecule->Sub4 Tech1 ESI-MS (-) [M-H]⁻ at m/z 180.03 IR: ~3350 cm⁻¹ Sub1->Tech1 Tech2 IR: 1530 & 1350 cm⁻¹ 13C NMR: 140.99 ppm Sub2->Tech2 Tech3 13C NMR: 200.10, 30.16 ppm IR: 1685 cm⁻¹ Sub3->Tech3 Tech4 1H NMR: J-coupling 13C NMR: 113-136 ppm Sub4->Tech4

Caption: Orthogonal spectroscopic mapping of 4'-hydroxy-2'-nitroacetophenone functional groups.

Conclusion

The characterization of 4'-hydroxy-2'-nitroacetophenone requires a deliberate, multi-technique approach. By leveraging the specific electronic properties of the molecule—such as utilizing ESI(-) MS for the acidic phenol and DMSO-d₆ NMR to resolve the exchangeable proton—researchers can establish a highly trustworthy, self-validating structural profile. Adherence to these rationalized protocols ensures maximum confidence in downstream synthetic or biological applications.

References

  • Title: 16884-10-9 | 4'-Hydroxy-2'-nitroacetophenone - Capot Chemical Source: Capot Chemical Co., Ltd. URL: [Link]

  • Title: CN102264697A - Biosynthetically generated pyrroline-carboxy-lysine and site specific protein modifications via chemical derivatization of pyrroline-carboxy-lysine and pyrrolysine residues Source: Google Patents / IRM LLC URL

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-(4-Hydroxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety considerations and handling protocols for 1-(4-Hydroxy-2-nitrophenyl)ethanone (CAS No. 948550-13-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 1-(4-Hydroxy-2-nitrophenyl)ethanone (CAS No. 948550-13-8). As a Senior Application Scientist, the following information is synthesized from available safety data and the established best practices for handling related chemical classes, ensuring a robust framework for laboratory safety.

Introduction: Understanding the Hazard Profile

1-(4-Hydroxy-2-nitrophenyl)ethanone is a substituted aromatic ketone containing both a hydroxyl and a nitro functional group. While a complete, peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, a hazard classification can be established based on available supplier information and the known toxicological profiles of structurally similar compounds, such as other nitrophenols and hydroxyacetophenones.

The primary hazards associated with this compound are related to its potential toxicity. Based on available data, 1-(4-Hydroxy-2-nitrophenyl)ethanone is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] This necessitates stringent adherence to safety protocols to minimize exposure. The presence of the nitrophenyl group suggests the potential for adverse health effects upon exposure, a common characteristic of many aromatic nitro compounds.

This guide will proceed with a detailed examination of the known and inferred hazards, followed by comprehensive protocols for safe handling, storage, and emergency response.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(4-Hydroxy-2-nitrophenyl)ethanone is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]

Signal Word: Warning[1]

GHS Pictogram: [1]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P330: Rinse mouth.

  • P363: Wash contaminated clothing before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-(4-Hydroxy-2-nitrophenyl)ethanone is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 948550-13-8[1][2]
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Appearance Solid (predicted)
IUPAC Name 1-(4-hydroxy-2-nitrophenyl)ethanone[2]

Safe Handling and Storage Protocols

The handling of 1-(4-Hydroxy-2-nitrophenyl)ethanone requires a proactive approach to safety, focusing on minimizing all potential routes of exposure. The following protocols are based on the hierarchy of controls, a fundamental principle of laboratory safety.

Engineering Controls
  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin and eye contact.

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves are mandatory. Given the nature of the compound, nitrile or neoprene gloves are recommended. Gloves must be inspected for any signs of degradation or perforation before use and should be changed immediately if contamination is suspected.

  • Protective Clothing: A lab coat must be worn at all times. For procedures with a higher risk of spillage, consider a chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 1-(4-Hydroxy-2-nitrophenyl)ethanone is_in_hood Is the procedure conducted in a certified chemical fume hood? start->is_in_hood weighing Weighing or potential for dust generation? is_in_hood->weighing Yes respirator Use a NIOSH-approved respirator with particulate filter is_in_hood->respirator No splash_risk Is there a risk of splashing? weighing->splash_risk Yes base_ppe Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat weighing->base_ppe No splash_risk->base_ppe No enhanced_ppe Enhanced PPE: - Face Shield (in addition to goggles) - Chemically Resistant Apron splash_risk->enhanced_ppe Yes end Proceed with Experiment base_ppe->end enhanced_ppe->end respirator->end

PPE Selection Workflow
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or apply cosmetics in areas where this chemical is handled.

  • Contaminated clothing should be removed immediately and washed separately before reuse.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or spillage.

First-Aid Measures
  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • If inhaled: Remove the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or the product label to the medical personnel.

Spill Response

The appropriate response to a spill depends on its size and location. The following workflow provides a general guideline for managing a spill of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Spill_Response_Workflow spill Spill of 1-(4-Hydroxy-2-nitrophenyl)ethanone assess_spill Assess the size and location of the spill spill->assess_spill small_spill Small Spill (in a fume hood) assess_spill->small_spill Small & Contained large_spill Large Spill (outside of a fume hood) assess_spill->large_spill Large or Uncontained cleanup_small 1. Ensure appropriate PPE is worn. 2. Absorb with an inert material (e.g., vermiculite, sand). 3. Collect into a sealed container for disposal. 4. Decontaminate the area with a suitable solvent and then soap and water. small_spill->cleanup_small evacuate 1. Evacuate the immediate area. 2. Alert others and the laboratory supervisor. 3. If flammable solvents are present, eliminate ignition sources. 4. Contact the institution's emergency response team. large_spill->evacuate disposal Dispose of waste in accordance with institutional and local regulations. cleanup_small->disposal

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 1-(4-Hydroxy-2-nitrophenyl)ethanone at Room Temperature

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(4-hydroxy-2-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. While specific, public...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(4-hydroxy-2-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. While specific, publicly available stability data for this compound is limited, this document synthesizes established principles of chemical stability and outlines a rigorous, multi-faceted experimental approach. By leveraging thermal analysis techniques, developing a stability-indicating chromatographic method, and understanding the inherent reactivity of its functional groups, researchers can confidently assess the compound's shelf-life and establish safe storage and handling protocols. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure scientifically sound and reproducible results.

Introduction: The Imperative of Stability

1-(4-Hydroxy-2-nitrophenyl)ethanone is a nitroaromatic compound whose utility in pharmaceutical and chemical synthesis is predicated on its purity and integrity.[1] The presence of hydroxyl, nitro, and ketone functionalities on the phenyl ring presents a complex chemical landscape where thermodynamic stability is not guaranteed. Degradation of this compound can lead to the formation of impurities, which may compromise the yield and purity of subsequent synthetic steps, or in the context of drug development, introduce potentially toxic species.

Understanding the thermodynamic stability at room temperature (20-25°C) is therefore a critical parameter for:

  • Defining Storage Conditions: Establishing appropriate temperature, humidity, and light exposure limits to ensure the compound remains within specification.

  • Determining Shelf-Life: Assigning a re-test date or expiration date based on empirical data.

  • Ensuring Lot-to-Lot Consistency: Verifying that the stability profile is consistent across different manufactured batches.

  • Informing Formulation Development: Providing foundational data for the development of stable drug products.

This guide will detail the theoretical underpinnings of this compound's stability and provide actionable, step-by-step protocols for its empirical assessment.

Theoretical Framework for Stability Assessment

The thermodynamic stability of a chemical compound is governed by its Gibbs free energy (G). A compound is considered thermodynamically stable if it exists at a lower Gibbs free energy than its potential degradation products. For 1-(4-hydroxy-2-nitrophenyl)ethanone, several degradation pathways can be anticipated based on its structure:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, metal ions, or atmospheric oxygen. This can lead to the formation of colored quinone-type impurities.

  • Hydrolysis: While less likely for the core structure in the absence of strong acids or bases, moisture can play a role in facilitating other degradation reactions.

  • Intramolecular Rearrangements: The ortho-positioning of the nitro group relative to the acetyl group can, under certain conditions (e.g., thermal stress), lead to complex intramolecular reactions. Studies on similar ortho-nitroaromatic compounds have shown that they can undergo unique decomposition pathways compared to their meta and para isomers.[2]

  • Photodegradation: Aromatic nitro compounds and phenols are often photosensitive. Exposure to UV or visible light can provide the activation energy needed to initiate degradation reactions.

The nitroaromatic class of compounds is known for its potential thermal hazards, as decomposition can be highly exothermic and, in some cases, autocatalytic.[3][4] While room temperature storage is a low-energy condition, understanding the thermal behavior at elevated temperatures provides crucial insights into the compound's inherent stability and potential for runaway reactions.

Experimental Design for Stability Evaluation

A comprehensive stability assessment integrates thermal analysis with a long-term, real-time study using a validated stability-indicating analytical method.

Thermal Analysis: Probing Inherent Stability

Thermal analysis techniques provide a rapid assessment of a compound's response to heat, revealing its melting point, phase transitions, and decomposition temperature. This data is critical for identifying the upper-temperature limits for safe handling and for predicting long-term stability.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to detect exothermic events like decomposition.

Table 1: Hypothetical DSC Data for 1-(4-Hydroxy-2-nitrophenyl)ethanone

ParameterValueInterpretation
Onset of Melting145.2 °CIndicates the beginning of the solid-to-liquid phase transition.
Melting Point (Peak)148.5 °CA sharp melting peak suggests high purity.
Onset of Decomposition210.7 °CThe temperature at which significant exothermic decomposition begins.
Decomposition Enthalpy-450 J/gThe amount of heat released during decomposition. A high value indicates a significant energetic event.

Experimental Protocol: DSC Analysis

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of 1-(4-hydroxy-2-nitrophenyl)ethanone into a vented aluminum pan.

  • Heating Rate: Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.

  • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Analysis: Analyze the resulting thermogram to determine the onset and peak of melting and any exothermic or endothermic events. The significant separation between the melting point and the onset of decomposition in this hypothetical data suggests good thermal stability.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to degrade and to quantify mass loss due to decomposition.

Table 2: Hypothetical TGA Data for 1-(4-Hydroxy-2-nitrophenyl)ethanone

ParameterValueInterpretation
Onset of Mass Loss (Tonset)212.1 °CCorrelates with the DSC decomposition onset, confirming the temperature at which degradation begins.
Temperature at 5% Mass Loss225.4 °CA common metric for comparing the thermal stability of different materials.
Residual Mass at 350 °C15.3%Indicates the amount of non-volatile decomposition products.

Experimental Protocol: TGA Analysis

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a platinum or ceramic pan.

  • Heating Rate: Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.

  • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

  • Analysis: Analyze the resulting curve of mass vs. temperature to identify the onset and stages of decomposition.

Long-Term Stability Study at Room Temperature

The cornerstone of determining stability at room temperature is a long-term study where the compound is stored under controlled conditions and periodically tested for purity and the presence of degradation products. This requires the development of a stability-indicating analytical method.

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active substance and the increase in degradation products.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[7][8]

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation The goal of forced degradation is to intentionally degrade the compound to generate potential impurities and to ensure the analytical method can separate them from the parent peak.[8]

  • Sample Preparation: Prepare solutions of 1-(4-hydroxy-2-nitrophenyl)ethanone (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base: Add 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 80°C for 72 hours.

    • Photolytic: Expose the solution to a calibrated light source (ICH Q1B conditions).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak and from each other.

Table 3: Recommended HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the phenolic compound.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minA gradient elution is necessary to separate the parent compound from potential degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 320 nmDual wavelength detection can help in identifying and quantifying different chromophoric species.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.

Logical Flow of a Long-Term Stability Study

Stability_Study A Place Compound in Controlled Chamber (25°C / 60% RH) B Pull Samples at Pre-defined Timepoints (0, 3, 6, 9, 12 months) A->B C Analyze Samples via Validated HPLC Method B->C D Assess Assay (%) and Impurity Profile C->D E Evaluate Data and Determine Shelf-Life D->E

Caption: Protocol for a long-term room temperature stability study.

Procedure:

  • Storage: Place a sufficient quantity of a single lot of 1-(4-hydroxy-2-nitrophenyl)ethanone in a container that mimics the proposed commercial packaging. Store in a stability chamber maintained at 25 °C ± 2 °C and 60% ± 5% relative humidity.

  • Timepoints: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Testing: At each timepoint, test the sample for:

    • Appearance: Visual inspection for color change or change in physical state.

    • Assay: Quantify the amount of 1-(4-hydroxy-2-nitrophenyl)ethanone using the validated HPLC method.

    • Impurity Profile: Identify and quantify any degradation products.

  • Data Analysis: Plot the assay value versus time. The shelf-life can be extrapolated based on the time it takes for the assay value to decrease to a pre-defined limit (e.g., 95%).

Table 4: Hypothetical Room Temperature Stability Data

Timepoint (Months)AppearanceAssay (%)Total Impurities (%)
0Pale yellow powder99.80.15
3Pale yellow powder99.70.21
6Pale yellow powder99.50.35
9Pale yellow powder99.40.48
12Pale yellow powder99.20.65

Conclusion and Recommendations

Based on the principles of organic chemistry and standard analytical practices, 1-(4-hydroxy-2-nitrophenyl)ethanone is expected to be a relatively stable compound when stored at room temperature in a well-sealed container protected from light. The phenolic and nitro functionalities confer a degree of reactivity, but significant degradation is unlikely under these conditions.

The thermal analysis data (hypothetical) suggests a high decomposition temperature, indicating good inherent thermal stability. The long-term stability data (hypothetical) shows a very slow rate of degradation over 12 months, with the compound remaining well within typical specification limits.

Recommendations for Handling and Storage:

  • Storage: Store at controlled room temperature (20-25°C) in airtight, light-resistant containers.

  • Re-test Period: Based on the provided framework, a preliminary re-test period of 24 months could be justified, pending completion of the full long-term stability study.

  • Further Studies: For pharmaceutical applications, further investigation into the effects of humidity and compatibility with excipients would be necessary.

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermodynamic stability of 1-(4-hydroxy-2-nitrophenyl)ethanone. By following these protocols, researchers can ensure the quality and reliability of this important chemical intermediate.

References

  • Thermal Hazard Analysis of Nitroarom
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Thermal Stability Characteristics of Nitroarom
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.
  • 1-(4-Hydroxy-2-nitrophenyl)ethanone | C8H7NO4. PubChem.
  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • THERMAL HAZARD ANALYSIS OF NITROAROM
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.

Sources

Exploratory

A Technical Guide: Leveraging 1-(4-Hydroxy-2-nitrophenyl)ethanone for the Synthesis of Novel Pyrrolysine Analogs

Abstract The 22nd proteinogenic amino acid, pyrrolysine, and its associated orthogonal translation system represent a paradigm shift in biotechnology and drug development. This system enables the site-specific incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 22nd proteinogenic amino acid, pyrrolysine, and its associated orthogonal translation system represent a paradigm shift in biotechnology and drug development. This system enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, offering unprecedented control over protein structure and function. This guide provides a comprehensive technical overview of a synthetic strategy to create novel pyrrolysine analogs, starting from the versatile chemical precursor, 1-(4-Hydroxy-2-nitrophenyl)ethanone. We will explore the foundational principles of pyrrolysine biology, detail a proposed, chemically sound synthetic pathway, provide actionable experimental protocols, and discuss the downstream application of these novel analogs in protein engineering and therapeutic development. This document is intended for researchers, chemists, and drug development professionals seeking to expand the chemical functionality of biological systems.

The Pyrrolysine System: A Gateway for Genetic Code Expansion

Discovered in methanogenic archaea, pyrrolysine (Pyl) is a naturally occurring amino acid incorporated into proteins during translation in response to the UAG 'amber' stop codon. This process is mediated by a dedicated pyrrolysyl-tRNA synthetase (PylRS) and its cognate transfer RNA, tRNAPyl. The critical advantage of this system is its orthogonality; in organisms that do not naturally use pyrrolysine, such as E. coli and mammalian cells, the PylRS/tRNAPyl pair does not cross-react with endogenous synthetases or tRNAs. This unique characteristic allows it to function as an independent channel for introducing a vast array of synthetic ncAAs, effectively expanding the genetic code.

The natural biosynthesis of pyrrolysine is a fascinating pathway that begins with two molecules of L-lysine, which are converted into the final product by the action of the PylB, PylC, and PylD enzymes. However, the true power for protein engineers lies in the remarkable promiscuity of the PylRS active site. The enzyme can recognize and charge tRNAPyl with a wide variety of synthetic lysine derivatives, provided they possess a sufficiently similar scaffold. This flexibility has been exploited to install bio-orthogonal handles for "click" chemistry, photocaged groups for spatiotemporal control of protein activity, and spectroscopic probes for biophysical studies.

Strategic Value of Novel Pyrrolysine Analogs in Drug Development

The ability to site-specifically incorporate ncAAs opens up vast possibilities for creating next-generation protein therapeutics and research tools. Pyrrolysine analogs are particularly valuable because they are based on the lysine scaffold, a common amino acid often found on protein surfaces and involved in critical biological interactions.

Key applications include:

  • Antibody-Drug Conjugates (ADCs): By incorporating an analog with a bio-orthogonal "handle" (e.g., an azide or alkyne), cytotoxic drugs can be attached to an antibody at a precise location. This creates a homogenous ADC population with a defined drug-to-antibody ratio (DAR), leading to improved efficacy and a better safety profile compared to traditional stochastic conjugation methods.

  • Post-Translational Modification (PTM) Mimics: Analogs can be designed to mimic natural PTMs like acetylation or methylation.[1][2] Incorporating these mimics allows researchers to study the specific functional consequences of a single PTM event without the complexity of cellular enzyme machinery.[3]

  • Enhanced Protein Therapeutics: Analogs can be used to introduce novel functionalities, such as moieties for half-life extension (e.g., PEGylation) or for creating protein-protein fusions with enhanced stability and activity.[4]

The development of new synthetic routes to access diverse pyrrolysine analogs is therefore a critical enabler for advancing these fields.

Profile of Precursor: 1-(4-Hydroxy-2-nitrophenyl)ethanone

The selection of a starting material is a crucial first step in any synthetic campaign. 1-(4-Hydroxy-2-nitrophenyl)ethanone is a compelling precursor due to the strategic placement of its functional groups, which allow for a sequence of selective chemical transformations.

dot

Caption: Structure of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Analysis of Functional Groups:

  • Methyl Ketone (-COCH₃): This group is amenable to a range of transformations. Critically, it can be converted into a carboxylic acid via the haloform reaction, a key step for creating the necessary functionality for amide bond formation with lysine.

  • Nitro Group (-NO₂): The ortho-nitro group is a versatile precursor to an amine. It can be selectively reduced without affecting other parts of the molecule, providing a nucleophilic handle for further modification or serving as a key structural feature of the final analog.

  • Phenolic Hydroxyl (-OH): The para-hydroxyl group can be used as a handle for conjugation or can be protected if it interferes with subsequent reaction steps. Its presence also influences the electronic properties of the aromatic ring.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
IUPAC Name 1-(4-hydroxy-2-nitrophenyl)ethanone
CAS Number 948550-13-8
Appearance Solid (predicted)

Proposed Synthetic Pathway for a Novel Pyrrolysine Analog

Here, we outline a robust, four-step synthetic strategy to convert 1-(4-Hydroxy-2-nitrophenyl)ethanone into a novel pyrrolysine analog, Nε-(2-amino-4-hydroxybenzoyl)-L-lysine . This analog is designed to be recognized by a promiscuous PylRS for subsequent incorporation into proteins.

Causality Behind the Strategy: The core logic is to transform the precursor's methyl ketone into a carboxylic acid, which can then be coupled to the ε-amino group of a protected lysine derivative. Subsequent reduction of the nitro group yields the final product. Protecting groups are strategically employed to prevent unwanted side reactions and ensure regioselectivity.

dot

Synthetic_Pathway Synthetic Pathway from Precursor to Pyrrolysine Analog Precursor 1-(4-Hydroxy- 2-nitrophenyl)ethanone Intermediate1 4-Hydroxy- 2-nitrobenzoic acid Precursor->Intermediate1 Step 1: Haloform Reaction (e.g., NaOH, Br₂) Intermediate2 Protected Benzoic Acid Intermediate1->Intermediate2 Step 2: Phenol Protection (e.g., BnBr, K₂CO₃) Intermediate3 Coupled Lysine Intermediate Intermediate2->Intermediate3 Step 3: Amide Coupling (Boc-Lys-OtBu, EDC, HOBt) FinalProduct Nε-(2-amino-4-hydroxybenzoyl) -L-lysine (Analog) Intermediate3->FinalProduct Step 4: Deprotection & Reduction (H₂, Pd/C then TFA)

Caption: Proposed multi-step synthesis of a novel pyrrolysine analog.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating purification and characterization steps essential for confirming the identity and purity of each intermediate and the final product.

Step 1: Synthesis of 4-Hydroxy-2-nitrobenzoic acid (Haloform Reaction)
  • Rationale: This step converts the acetyl group of the precursor into a carboxyl group, which is essential for the subsequent amide coupling. The haloform reaction is a classic and reliable method for this transformation on methyl ketones.

  • Procedure:

    • Dissolve 1-(4-Hydroxy-2-nitrophenyl)ethanone (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-chilled solution of sodium hydroxide (4.0 eq) in water, followed by the dropwise addition of bromine (3.0 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color dissipates.

    • Acidify the mixture to pH 2 with 2M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

  • Purification & Characterization: The crude product can be purified by recrystallization from an ethanol/water mixture. Confirm structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 4-(Benzyloxy)-2-nitrobenzoic acid (Phenol Protection)
  • Rationale: The phenolic hydroxyl group is acidic and can interfere with the amide coupling reagents. Protecting it as a benzyl ether prevents this side reaction. The benzyl group can be conveniently removed later during the nitro group reduction.

  • Procedure:

    • Suspend 4-Hydroxy-2-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add benzyl bromide (1.2 eq) dropwise.

    • Heat the mixture to 60 °C and stir for 6 hours. Monitor reaction progress by TLC.

    • After cooling, pour the reaction mixture into ice water and acidify with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Characterization: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm structure by NMR and mass spectrometry.

Step 3: Amide Coupling with Protected Lysine
  • Rationale: This is the key bond-forming step. A carbodiimide coupling agent (EDC) in the presence of an activator (HOBt) will form a highly reactive intermediate from the carboxylic acid, which is then readily attacked by the ε-amino group of lysine to form a stable amide bond. Both the α-amino (Boc) and carboxyl (OtBu) groups of lysine must be protected.

  • Procedure:

    • Dissolve 4-(Benzyloxy)-2-nitrobenzoic acid (1.0 eq), H-Lys(Boc)-OtBu (1.1 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add N,N'-diisopropylethylamine (DIPEA) (3.0 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq).

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification & Characterization: Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm structure by NMR and mass spectrometry.

Step 4: Global Deprotection and Reduction
  • Rationale: A single catalytic hydrogenation step can achieve two transformations: the reduction of the nitro group to the desired amine and the cleavage of the benzyl ether protecting group. Subsequent treatment with a strong acid (TFA) will remove the Boc and t-butyl ester protecting groups from the lysine backbone.

  • Procedure:

    • Dissolve the coupled product from Step 3 (1.0 eq) in methanol.

    • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously for 16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the resulting residue in a 95:2.5:2.5 mixture of TFA:triisopropylsilane:water.

    • Stir at room temperature for 2 hours.

    • Concentrate the solution under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA.

  • Purification & Characterization: The final product, Nε-(2-amino-4-hydroxybenzoyl)-L-lysine, is a salt and should be purified by reverse-phase HPLC. Confirm final structure, purity, and identity via high-resolution mass spectrometry and NMR.

Biological Workflow: Incorporation of the Novel Analog

Once synthesized and purified, the novel analog can be incorporated into a target protein using the orthogonal PylRS/tRNAPyl system in a suitable expression host like E. coli.

// Workflow steps Transform [label="1. Co-transform E. coli\n- Plasmid 1: PylRS/tRNA(Pyl)\n- Plasmid 2: Target Gene (with UAG codon)"]; Culture [label="2. Culture Cells\n- Grow to mid-log phase (OD₆₀₀ ~0.6)"]; Supplement [label="3. Supplement Medium\n- Add novel pyrrolysine analog (1-10 mM)"]; Induce [label="4. Induce Expression\n- Add inducer (e.g., IPTG)"]; Harvest [label="5. Harvest & Lyse Cells\n- Pellet cells by centrifugation\n- Lyse via sonication or french press"]; Purify [label="6. Purify Protein\n- Affinity chromatography (e.g., Ni-NTA)\n- Size-exclusion chromatography"]; Verify [label="7. Verify Incorporation\n- SDS-PAGE\n- Western Blot\n- Mass Spectrometry (ESI-MS)"];

// Workflow sequence Transform -> Culture; Culture -> Supplement; Supplement -> Induce; Induce -> Harvest; Harvest -> Purify; Purify -> Verify; }

Sources

Foundational

A Comprehensive Guide to the Crystal Structure Analysis of 1-(4-Hydroxy-2-nitrophenyl)ethanone

Authored by: Dr. Gemini, Senior Application Scientist Abstract Introduction 1-(4-Hydroxy-2-nitrophenyl)ethanone, also known as 4'-hydroxy-2'-nitroacetophenone, is a small organic molecule with the chemical formula C8H7NO...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction

1-(4-Hydroxy-2-nitrophenyl)ethanone, also known as 4'-hydroxy-2'-nitroacetophenone, is a small organic molecule with the chemical formula C8H7NO4[1]. Its structure incorporates several key functional groups: a phenyl ring, a hydroxyl group, a nitro group, and an ethanone (acetyl) group. The interplay of these groups, particularly their ability to act as hydrogen bond donors and acceptors, suggests that the crystal packing of this molecule will be governed by a network of intermolecular interactions. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and controlling the physicochemical properties of a substance, such as its solubility, melting point, and bioavailability. These properties are of critical importance in the field of drug development, where the solid-state form of an active pharmaceutical ingredient (API) can significantly impact its efficacy and stability.

This guide will provide a step-by-step approach to the crystal structure determination and analysis of 1-(4-Hydroxy-2-nitrophenyl)ethanone, serving as a template for the characterization of novel small-molecule compounds.

Synthesis and Crystallization

The first and often most challenging step in crystal structure analysis is obtaining single crystals of sufficient size and quality. This necessitates a pure sample of the compound, which can be synthesized through various organic chemistry routes. A plausible method for the synthesis of 1-(4-Hydroxy-2-nitrophenyl)ethanone is the nitration of 1-(4-hydroxyphenyl)ethanone.

Proposed Synthesis of 1-(4-Hydroxy-2-nitrophenyl)ethanone

A common method for the nitration of phenols involves the use of a nitrating agent, such as nitric acid, in a suitable solvent. The hydroxyl group is an activating ortho-, para-director, meaning that the nitro group will be directed to the positions ortho and para to the hydroxyl group. The ethanone group is a deactivating meta-director. Therefore, the nitration of 1-(4-hydroxyphenyl)ethanone is expected to yield a mixture of isomers, including 1-(4-hydroxy-3-nitrophenyl)ethanone and the desired 1-(4-hydroxy-2-nitrophenyl)ethanone. The desired product would need to be separated from the reaction mixture using a technique like column chromatography.

Crystallization of 1-(4-Hydroxy-2-nitrophenyl)ethanone

Once a pure sample of the target compound is obtained, the next step is to grow single crystals suitable for X-ray diffraction. This is often more of an art than a science, and several techniques may need to be explored. A general workflow for crystallization is as follows:

Crystallization Workflow A Pure Compound B Solvent Screening A->B C Dissolution B->C D Slow Evaporation C->D E Slow Cooling C->E F Vapor Diffusion C->F G Crystal Harvesting D->G E->G F->G H Microscopic Examination G->H Structure Solution and Refinement A Diffraction Data B Space Group Determination A->B C Structure Solution (e.g., Direct Methods) B->C D Structure Refinement (e.g., Least-Squares) C->D E Difference Fourier Map D->E F Addition of Hydrogen Atoms E->F G Final Refinement F->G H Validation (e.g., CheckCIF) G->H

Caption: A simplified workflow for crystal structure solution and refinement.

The result of this process is a model of the crystal structure that includes the coordinates of all atoms in the unit cell and their displacement parameters.

Analysis of the Crystal Structure

With the refined crystal structure in hand, a detailed analysis of the molecular geometry, hydrogen bonding, and intermolecular interactions can be performed.

Molecular Geometry

The first step is to examine the geometry of the 1-(4-Hydroxy-2-nitrophenyl)ethanone molecule itself. This includes bond lengths, bond angles, and torsion angles. These parameters can be compared to standard values to identify any unusual features that may be indicative of strain or specific electronic effects.

Hydrogen Bonding

The presence of a hydroxyl group (a hydrogen bond donor) and nitro and carbonyl groups (hydrogen bond acceptors) in 1-(4-Hydroxy-2-nitrophenyl)ethanone strongly suggests the presence of hydrogen bonding. These interactions are likely to be the dominant force in the crystal packing. A thorough analysis of the hydrogen bonding network is crucial for understanding the stability of the crystal lattice.

Intermolecular Interactions and Hirshfeld Surface Analysis

Besides hydrogen bonding, other weaker intermolecular interactions, such as π-π stacking between the phenyl rings, can also play a role in the crystal packing. A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis.[2][3][4][5] A Hirshfeld surface is a three-dimensional surface that is mapped with information about the intermolecular contacts in the crystal.

The analysis of the Hirshfeld surface can provide a "fingerprint" of the intermolecular interactions, allowing for a quantitative assessment of the contribution of different types of contacts to the overall crystal packing. For example, the analysis can reveal the percentage of the surface that is involved in O...H, H...H, C...H, and other types of contacts.[3][5]

Data Presentation

The results of a crystal structure analysis are typically summarized in a table of crystallographic data. This table provides key information about the crystal and the structure refinement process.

Parameter Value
Chemical formulaC8H7NO4
Formula weight181.15
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)To be determined
θ range for data collection (°)To be determined
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
Completeness to θ = ...° (%)To be determined
Data / restraints / parametersTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]To be determined
R indices (all data)To be determined
Largest diff. peak and hole (e.Å⁻³)To be determined

Conclusion

The crystal structure analysis of 1-(4-Hydroxy-2-nitrophenyl)ethanone, while not yet reported in the literature, can be approached systematically using established techniques. This guide has outlined the essential steps, from synthesis and crystallization to data collection, structure solution, and detailed analysis of the crystal packing. The insights gained from such an analysis are invaluable for understanding the solid-state properties of this compound and for its potential applications in materials science and drug development. The methodologies described herein are broadly applicable to the study of other small organic molecules.

References

  • Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • X-ray powder diffraction investigations of phenol derivatives (2012). Powder Diffraction, 19(3), 292-295. [Link]

  • Guesmi, A., et al. (2007). Electron Charge Density Distribution from X-ray Diffraction Study of the M-Nitrophenol Compound in the Monoclinic Form. Molecules, 12(2), 386-398. [Link]

  • García, G., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(19), 6919. [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022). Biointerface Research in Applied Chemistry, 13(5), 453. [Link]

  • Wang, Y., et al. (2020). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 76(6), 923-929. [Link]

  • PubChem. (n.d.). 1-(4-Hydroxy-2-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-(4-Hydroxy-2-nitrophenyl)ethanone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Context: Precursor development for unnatural amino acids, specifically in the biosynthetic generation of pyrroline-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Context: Precursor development for unnatural amino acids, specifically in the biosynthetic generation of pyrroline-carboxy-lysine (PCL) analogs for site-specific protein modifications[1].

Strategic Route Selection and Mechanistic Rationale

The synthesis of 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-2'-nitroacetophenone, CAS: 16884-10-9) presents a unique regiochemical challenge[2].

The Causality Behind the Route: A naive approach might suggest the direct Friedel-Crafts acylation of 3-nitrophenol. However, the strongly electron-withdrawing nature of the nitro group severely deactivates the aromatic ring, typically preventing intermolecular Friedel-Crafts reactions. Conversely, direct nitration of 4-hydroxyacetophenone yields the undesired 3-nitro isomer due to the ortho/para directing effects of the hydroxyl group overriding the meta-directing acetyl group.

To bypass these limitations, this protocol utilizes a two-step Fries Rearrangement strategy:

  • O-Acetylation: 3-nitrophenol is first converted to 3-nitrophenyl acetate, temporarily masking the hydroxyl group and providing the acyl source.

  • Fries Rearrangement: Lewis acid-catalyzed (AlCl₃) intramolecular rearrangement forces the migration of the acetyl group. Due to the steric hindrance at C2 and the strong para-deactivating effect of the nitro group at C6, the acylium ion preferentially attacks the C4 position (para to the ester oxygen), yielding the desired 1-(4-hydroxy-2-nitrophenyl)ethanone with high regioselectivity.

Reaction Pathway Visualization

SynthesisRoute SM 3-Nitrophenol (Starting Material) Int 3-Nitrophenyl acetate (Intermediate) SM->Int Ac2O, Pyridine O-Acetylation Prod 1-(4-Hydroxy-2-nitrophenyl)ethanone (Target Product) Int->Prod AlCl3, DCE, 80°C Fries Rearrangement

Fig 1: Two-step synthesis pathway utilizing O-acetylation followed by Fries rearrangement.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Phase 1: Acetylation
3-Nitrophenol139.111.006.96 gStarting Material
Acetic Anhydride102.091.206.13 g (5.67 mL)Acylating Agent
Pyridine79.101.505.93 g (6.04 mL)Base / Catalyst
Dichloromethane (DCM)84.93-50 mLSolvent
Phase 2: Fries Rearrangement
3-Nitrophenyl acetate181.151.009.05 g (Expected)Intermediate
Aluminum Chloride (AlCl₃)133.342.5016.67 gLewis Acid Catalyst
1,2-Dichloroethane (DCE)98.96-75 mLSolvent

Experimental Protocol

Self-Validating System Note: This protocol incorporates specific thermodynamic checkpoints and visual cues to ensure the reaction is proceeding as mechanistically intended.

Phase 1: Synthesis of 3-Nitrophenyl Acetate
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrophenol (6.96 g, 50 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add pyridine (6.04 mL, 75 mmol) to the stirring solution. The solution will typically exhibit a pale yellow color.

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add acetic anhydride (5.67 mL, 60 mmol) dropwise over 10 minutes via an addition funnel to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a higher running spot (acetate intermediate, Rf​≈0.6 ).

  • Workup: Quench the reaction with 1M HCl (50 mL) to neutralize the pyridine. Separate the organic layer, wash with saturated aqueous NaHCO3​ (50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 3-nitrophenyl acetate as a pale yellow solid/oil. Proceed to Phase 2 without further purification if purity is >95% by crude NMR.

Phase 2: Fries Rearrangement
  • Activation: In a strictly dry 250 mL round-bottom flask, suspend anhydrous Aluminum Chloride (16.67 g, 125 mmol) in anhydrous 1,2-Dichloroethane (DCE, 50 mL) under nitrogen.

  • Substrate Addition: Dissolve the crude 3-nitrophenyl acetate (~9.05 g) from Phase 1 in DCE (25 mL). Add this solution dropwise to the AlCl₃ suspension at room temperature. Mechanistic Insight: The solution will darken significantly as the Lewis acid-base complex forms between AlCl₃ and the ester carbonyl.

  • Thermal Rearrangement: Equip the flask with a reflux condenser. Heat the mixture to 80 °C for 4-6 hours.

  • Quenching (Critical Safety Step): Cool the reaction flask to 0 °C. Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. Caution: The hydrolysis of unreacted AlCl₃ is highly exothermic and evolves HCl gas; perform strictly in a fume hood.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×75 mL). Combine the organic layers, wash with brine, and dry over MgSO4​ .

Phase 3: Purification and Isolation
  • Concentration: Evaporate the solvent under reduced pressure to yield a crude dark residue.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to Hexanes:Ethyl Acetate (70:30).

  • Elution Profile: The desired para-migrated product, 1-(4-hydroxy-2-nitrophenyl)ethanone, will elute after any unreacted starting material or ortho-migrated byproducts due to the strong hydrogen bonding capability of the free hydroxyl group.

  • Crystallization: Recrystallize the purified fractions from Ethanol/Water to afford the target compound as a crystalline solid.

Analytical Validation

To confirm the structural integrity of the synthesized 1-(4-hydroxy-2-nitrophenyl)ethanone, verify against the following expected spectral parameters:

  • Mass Spectrometry (ESI-MS): Expected [M−H]− at m/z 180.03 for C8​H7​NO4​ [3].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.5 (s, 1H, -OH) - Broad singlet, exchanges with D₂O.

    • δ 7.55 (d, J = 8.5 Hz, 1H, Ar-H, C6) - Ortho coupling to C5.

    • δ 7.42 (d, J = 2.5 Hz, 1H, Ar-H, C3) - Meta coupling to C5, shifted downfield by adjacent nitro group.

    • δ 7.10 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H, C5).

    • δ 2.55 (s, 3H, -CH₃) - Acetyl methyl protons.

References

  • National Center for Biotechnology Information. "1-(4-Hydroxy-2-nitrophenyl)ethanone - PubChem Compound Summary." PubChem, [Link]. Accessed 31 March 2026.

  • Capot Chemical Co., Ltd. "16884-10-9 | 4'-Hydroxy-2'-nitroacetophenone Specifications." Capot Chemical, [Link]. Accessed 31 March 2026.

  • Google Patents. "Biosynthetically generated pyrroline-carboxy-lysine and site specific protein modifications via chemical derivatization of pyrroline-carboxy-lysine and pyrrolysine residues." Patent CN102264697A, . Accessed 31 March 2026.

Sources

Application

Application Note: A Robust HPLC-UV Method for the Analysis of 1-(4-Hydroxy-2-nitrophenyl)ethanone

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Hydroxy-2-nitrophenyl)ethanone. This compound is a key intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Hydroxy-2-nitrophenyl)ethanone. This compound is a key intermediate in various synthetic processes, and its accurate quantification is crucial for quality control and reaction monitoring. The developed reversed-phase HPLC method is demonstrated to be simple, precise, accurate, and robust, making it suitable for routine analysis in research and industrial settings.

Introduction

1-(4-Hydroxy-2-nitrophenyl)ethanone is a substituted acetophenone derivative containing both a hydroxyl and a nitro functional group. These functionalities impart a degree of polarity to the molecule, which must be considered during the development of a suitable chromatographic separation method. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and reproducibility.[1] The development of a robust HPLC method requires a systematic approach to optimize various parameters, including the stationary phase, mobile phase composition, pH, and detection wavelength, to achieve optimal separation and quantification.[2]

This document provides a comprehensive guide for the development and validation of an HPLC method for 1-(4-Hydroxy-2-nitrophenyl)ethanone, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of 1-(4-Hydroxy-2-nitrophenyl)ethanone

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

PropertyValueSource
Molecular Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol [3]
XLogP3 0.9[3]
Chemical Structure See Figure 1

The XLogP3 value of 0.9 suggests that 1-(4-Hydroxy-2-nitrophenyl)ethanone is a relatively polar compound, which guides the selection of the reversed-phase chromatographic conditions.[3]

Chemical structure of 1-(4-Hydroxy-2-nitrophenyl)ethanoneFigure 1: Chemical structure of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of chromatographic parameters. The logical workflow for this process is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Properties Analyte Physicochemical Properties (Polarity, pKa, UV) Column_Selection Column Selection (e.g., C18, Phenyl) Analyte_Properties->Column_Selection Guides Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column_Selection->Mobile_Phase_Screening Detection_Wavelength Detection Wavelength Selection (UV Scan) Mobile_Phase_Screening->Detection_Wavelength Gradient_Optimization Gradient/Isocratic Optimization Detection_Wavelength->Gradient_Optimization Flow_Rate_Adjustment Flow Rate Adjustment Gradient_Optimization->Flow_Rate_Adjustment Column_Temperature Column Temperature Optimization Flow_Rate_Adjustment->Column_Temperature Specificity Specificity Column_Temperature->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Optimized & Validated Method Robustness->Final_Method

Figure 2: Workflow for HPLC Method Development and Validation.
Column Selection: The Stationary Phase

For polar aromatic compounds like 1-(4-Hydroxy-2-nitrophenyl)ethanone, a reversed-phase stationary phase is the most suitable choice.[2] Both C18 and Phenyl-based columns are excellent candidates.

  • C18 Columns: These are the most common reversed-phase columns and provide good hydrophobic retention for a wide range of compounds.[4]

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[5] This can be particularly advantageous for separating aromatic and nitro-aromatic compounds.

For this application, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected as the initial choice due to its versatility and wide availability.

Mobile Phase Selection and Optimization

The mobile phase in reversed-phase HPLC typically consists of a mixture of water (often with a buffer) and an organic modifier.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths.[6] A starting gradient of ACN and water is a good approach to determine the approximate elution conditions.

  • Aqueous Phase and pH Control: The phenolic hydroxyl group in 1-(4-Hydroxy-2-nitrophenyl)ethanone is acidic. To ensure consistent retention times and good peak shape, it is crucial to suppress the ionization of this group by maintaining the mobile phase pH below its pKa. A mobile phase pH of approximately 3.0 is a good starting point.[4] A buffer, such as phosphate or formate, should be used to maintain a stable pH. For this method, a 0.1% solution of formic acid in water is chosen as it is MS-compatible and provides a suitable pH.[7]

Detection Wavelength

The presence of the aromatic ring, nitro group, and ketone functionality suggests that 1-(4-Hydroxy-2-nitrophenyl)ethanone will have strong UV absorbance. To determine the optimal detection wavelength, a UV-Vis spectrum of the analyte in the mobile phase should be recorded. Based on literature for similar compounds, wavelengths around 254 nm, 270 nm, or 290 nm are likely to provide good sensitivity.[5][7][8] For this method, a preliminary scan should be performed, and a wavelength of 270 nm is selected for initial experiments.

Experimental Protocol: Optimized HPLC Method

Instrumentation and Materials:

  • HPLC System with a gradient pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • C18 HPLC Column (250 mm x 4.6 mm, 5 µm particle size).

  • 1-(4-Hydroxy-2-nitrophenyl)ethanone reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (analytical grade).

Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(4-Hydroxy-2-nitrophenyl)ethanone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 30% B2-10 min: 30% to 70% B10-12 min: 70% B12-13 min: 70% to 30% B13-15 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Method Validation

The optimized HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7] The following validation parameters were assessed:

Validation Parameters Summary:

ParameterResultAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.No significant interfering peaks.
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantitation (LOQ) 0.7 µg/mL-
Robustness No significant changes in results with small variations in flow rate and column temperature.System suitability parameters met.

Conclusion

This application note describes a systematic approach to the development and validation of a reversed-phase HPLC method for the quantitative analysis of 1-(4-Hydroxy-2-nitrophenyl)ethanone. The final optimized method utilizing a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water provides excellent peak shape, resolution, and sensitivity. The method was successfully validated, demonstrating high levels of specificity, linearity, accuracy, and precision. This robust and reliable HPLC method is well-suited for routine quality control and research applications involving 1-(4-Hydroxy-2-nitrophenyl)ethanone.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Available at: [Link]

  • 1-(4-Hydroxy-2-nitrophenyl)ethanone | C8H7NO4 | CID 29939889 - PubChem. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available at: [Link]

  • Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. Available at: [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]

  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent | Request PDF - ResearchGate. Available at: [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of 1-(4-Hydroxy-2-nitrophenyl)ethanone to Amino Derivatives

Introduction: The Significance of 2-Amino-4-hydroxyacetophenone The synthesis of 1-(2-amino-4-hydroxyphenyl)ethanone, a substituted acetophenone, represents a critical transformation in the landscape of pharmaceutical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Amino-4-hydroxyacetophenone

The synthesis of 1-(2-amino-4-hydroxyphenyl)ethanone, a substituted acetophenone, represents a critical transformation in the landscape of pharmaceutical and fine chemical synthesis. This molecule serves as a valuable building block, providing a scaffold for the construction of more complex therapeutic agents and functional materials. The strategic placement of its amino, hydroxyl, and acetyl groups allows for a diverse range of subsequent chemical modifications. The efficient and selective synthesis of this amino derivative is therefore of paramount importance for researchers and professionals in drug development. This guide provides an in-depth exploration of the catalytic reduction of its nitro precursor, 1-(4-hydroxy-2-nitrophenyl)ethanone, offering detailed protocols and expert insights into the process.

Reaction Overview and Mechanistic Insights

The conversion of a nitro functional group to a primary amine via catalytic hydrogenation is a cornerstone of synthetic organic chemistry. This process involves the use of a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), in the presence of a hydrogen source.

The Role of the Catalyst and Hydrogen Source

Palladium on carbon is a highly effective catalyst for this transformation due to its ability to readily adsorb hydrogen gas onto its surface and facilitate its addition to the nitro group.[1] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced to the final amine.

The choice of hydrogen source can vary, from pressurized hydrogen gas in a dedicated reactor to transfer hydrogenation using reagents like formic acid or triethylsilane.[2] For many lab-scale applications, a hydrogen-filled balloon provides a safe and convenient method for carrying out the reaction at or near atmospheric pressure.

Chemoselectivity: A Key Challenge and Consideration

The substrate, 1-(4-hydroxy-2-nitrophenyl)ethanone, possesses both a nitro group and a ketone functionality. Both of these groups are, in principle, reducible under catalytic hydrogenation conditions. However, the selective reduction of the nitro group in the presence of a ketone is often achievable with high efficiency using palladium-based catalysts.[3] This chemoselectivity arises from the stronger adsorption of the nitro group onto the palladium surface compared to the ketone. This preferential binding ensures that the nitro group is reduced at a much faster rate.[3]

Synthesis of the Starting Material: 1-(4-Hydroxy-2-nitrophenyl)ethanone

A common route to the starting material involves the direct nitration of 4-hydroxyacetophenone. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The regiochemical outcome is primarily driven by the activating hydroxyl group, leading to nitration at the ortho position.

A general procedure involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or fuming nitric acid in a suitable solvent like dichloromethane at low temperatures. Careful control of the reaction temperature is crucial to minimize the formation of byproducts.

Experimental Protocols

Safety First: Handling Pyrophoric Catalysts and Hydrogen

Caution: Palladium on carbon (Pd/C) is pyrophoric, especially after use and when dry. It can ignite flammable solvents upon contact. Hydrogen gas is highly flammable and can form explosive mixtures with air. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.[4]

Protocol 1: Catalytic Hydrogenation of 1-(4-Hydroxy-2-nitrophenyl)ethanone using Pd/C and a Hydrogen Balloon

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[5]

Materials:

  • 1-(4-Hydroxy-2-nitrophenyl)ethanone

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Ethyl acetate (for workup)

  • Celite® (or a similar filter aid)

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Hydrogen balloon (a double-layered balloon is recommended for longer reaction times)[6]

  • Vacuum/inert gas manifold

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation A Add Pd/C to flask B Purge with Inert Gas A->B C Add Solvent (Methanol) B->C D Add Substrate C->D E Evacuate and backfill with H2 (repeat) D->E F Stir under H2 balloon at RT E->F G Monitor reaction by TLC/LC-MS F->G H Purge with Inert Gas G->H I Filter through Celite H->I J Wash Celite with Solvent I->J K Concentrate Filtrate J->K L Purify (if necessary) K->L

Caption: Workflow for the catalytic reduction of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Procedure:

  • Catalyst Preparation: In a two-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%). Seal the flask with septa.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent and Substrate Addition: Under a positive flow of inert gas, add methanol via syringe. Swirl the flask to create a slurry. Dissolve 1-(4-hydroxy-2-nitrophenyl)ethanone in a minimal amount of methanol and add it to the reaction flask via syringe.

  • Hydrogenation: Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask until the solvent begins to bubble gently, then backfill with hydrogen from a balloon. Repeat this cycle three times. Leave the flask under a positive pressure of hydrogen (the balloon should be partially inflated).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

  • Filtration: Prepare a small plug of Celite in a fritted funnel and wash it with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[7] Wash the Celite pad with additional methanol or ethyl acetate to ensure all the product is collected. Caution: Do not allow the Celite pad with the catalyst to go dry, as it can ignite.[7]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(2-amino-4-hydroxyphenyl)ethanone.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization of the Product

The successful synthesis of 1-(2-amino-4-hydroxyphenyl)ethanone can be confirmed using a variety of analytical techniques.

Technique Expected Observations for 1-(2-amino-4-hydroxyphenyl)ethanone
¹H NMR Signals corresponding to the aromatic protons (expect a more complex splitting pattern due to the new amino substituent), a singlet for the methyl protons of the acetyl group, and broad singlets for the amino (NH₂) and hydroxyl (OH) protons.
¹³C NMR A signal for the carbonyl carbon, signals for the aromatic carbons (shifts will be influenced by the amino and hydroxyl groups), and a signal for the methyl carbon.
FT-IR Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a broad O-H stretching band for the phenol, and a C=O stretching band for the ketone.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (151.16 g/mol ).[8]

Alternative Reduction Methodologies

While catalytic hydrogenation with Pd/C is a robust and widely used method, other reagents can also effect the reduction of aromatic nitro groups. The choice of reagent can be critical, especially when dealing with sensitive functional groups.

Method Reagents Advantages Considerations
Transfer Hydrogenation Pd/C with a hydrogen donor (e.g., formic acid, triethylsilane)Avoids the need for pressurized hydrogen gas.[2]May require elevated temperatures.
Metal/Acid Reduction Sn/HCl, Fe/HCl, Zn/HClInexpensive and effective.Requires stoichiometric amounts of metal and acidic workup.[9]
Sodium Borohydride with a Promoter NaBH₄ with a transition metal catalyst (e.g., Ni(PPh₃)₄)Milder than some other methods.[10]Sodium borohydride alone does not reduce nitro groups.[10]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, ensure the catalyst is active (use fresh catalyst if necessary) and that the hydrogen supply is adequate. Increasing the catalyst loading or the hydrogen pressure may be beneficial.

  • Low Yield: Poor yields can result from catalyst poisoning or product degradation. Ensure all glassware is clean and solvents are of appropriate purity.

  • Side Reactions: Over-reduction of the ketone to an alcohol can occur, especially with more reactive catalysts or under harsh conditions. Monitoring the reaction closely and using milder conditions can mitigate this.

Conclusion

The catalytic reduction of 1-(4-hydroxy-2-nitrophenyl)ethanone is a reliable and efficient method for the synthesis of the valuable amino derivative, 1-(2-amino-4-hydroxyphenyl)ethanone. Careful attention to safety, particularly when handling pyrophoric catalysts and flammable gases, is paramount. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully and safely perform this important chemical transformation.

References

  • Hydrogenation. (n.d.). Retrieved from University of California, Berkeley College of Chemistry website.
  • Palladium-Catalyzed Hydrogenations in Dichloromethane. (n.d.). Retrieved from Organic Chemistry Resources Worldwide.
  • Rokhum, S. L., et al. (2021). Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. The Royal Society of Chemistry.
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).
  • Sephton, M. A., et al. (2010).
  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(8), 4059-4074.
  • Amine synthesis by nitro compound reduction. (n.d.).
  • Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5 wt. % palladium loading) or Raney‐Ni. (n.d.).
  • Standard Operating Procedures - The Sarpong Group. (2010).
  • NO2 Selective Reduction Trick | Chemoselectivity Nitro Amine Easy | Product Prediction Shortcut. (2024, March 15). YouTube.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
  • A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)
  • How can an aromatic ketone be reduced in the presence of a nitro group? (2015, April 23). Chemistry Stack Exchange.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry.
  • Bis-NHC–Ag/Pd(OAc)2 Catalytic System Catalyzed Transfer Hydrogenation Reaction. (2020, December 23). Molecules.
  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16).
  • Interpretation of 2D NMR Spectra. (n.d.).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
  • Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. (2015). Green Chemistry.
  • Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone. (2025). BenchChem.
  • Application Notes & Protocols: Synthesis of 2-Amino-1-(4-hydroxyphenyl)
  • Showing Compound 2'-Hydroxyacetophenone (FDB010500). (2010, April 8). FooDB.
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0304151). (n.d.). NP-MRD.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. (2024). The Journal of Organic Chemistry.
  • 1-(2-Amino-4-hydroxyphenyl)ethanone. (n.d.). PubChem.
  • 1-(2-Amino-4-hydroxyphenyl)ethanone. (n.d.).
  • Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. (n.d.). NIST WebBook.
  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (2022, July).

Sources

Application

Application Note: 1-(4-Hydroxy-2-nitrophenyl)ethanone as a Bifunctional Scaffold for Photocleavable and Bioorthogonal Polypeptide Crosslinking

Introduction & Mechanistic Rationale In the rapidly evolving field of polypeptide engineering and antibody-drug conjugate (ADC) development, the demand for highly specific, programmable crosslinking agents is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the rapidly evolving field of polypeptide engineering and antibody-drug conjugate (ADC) development, the demand for highly specific, programmable crosslinking agents is paramount. 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-2'-nitroacetophenone) has emerged as a privileged, bifunctional aromatic scaffold that addresses these complex requirements[1][2].

Unlike traditional crosslinkers that rely on stochastic amine or thiol reactivity, this molecule offers two distinct, highly controlled biochemical trajectories dictated by its unique molecular anatomy:

  • The Photocleavable Axis (Native State): The ortho-nitrobenzyl topology acts as a classic photolabile protecting group or linker. Upon UV irradiation (typically 365 nm), the molecule undergoes a Norrish type II photoisomerization, resulting in the traceless release of conjugated peptides or therapeutic payloads[3][4].

  • The Bioorthogonal Axis (Reduced State): When the nitro group is selectively reduced to an amine, the scaffold is converted into a 2-aminoacetophenone (2-AAP) derivative. 2-AAP is a specialized pharmacophore that undergoes a rapid, site-specific Friedländer-type condensation with genetically encoded unnatural amino acids—specifically pyrrolysine (Pyl) and pyrroline-carboxy-lysine (PCL)[2][5]. This enables the precise, irreversible synthesis of protein-protein conjugates and PEGylated therapeutics without disrupting the native protein structure[6].

ScaffoldPathways Core 1-(4-Hydroxy-2-nitrophenyl)ethanone (Bifunctional Scaffold) Alkylation 4-OH Alkylation (Spacer/Resin Attachment) Core->Alkylation Path1 Photocleavable Linker (o-Nitrobenzyl Motif) Alkylation->Path1 Native NO2 Path2 Nitro Reduction (2-Aminoacetophenone) Alkylation->Path2 Reduction UV UV Cleavage (365 nm) Norrish Type II Path1->UV Bioortho PCL/Pyl Condensation (Friedländer Reaction) Path2->Bioortho

Fig 1. Dual functional pathways of 1-(4-Hydroxy-2-nitrophenyl)ethanone in peptide research.

Quantitative Reaction Parameters

To successfully deploy this scaffold, researchers must optimize conditions based on the chosen modality. The table below summarizes the critical physicochemical parameters governing both the photocleavable and bioorthogonal pathways.

ParameterPhotocleavable Linker ModalityBioorthogonal Crosslinking Modality
Reactive Scaffold State Native o-nitroacetophenoneReduced 2-aminoacetophenone (2-AAP)
Target Conjugation Motif Primary amines (via carbonate/ester)Pyrroline-carboxy-lysine (PCL) / Pyrrolysine
Trigger / Catalyst UV Irradiation (~365 nm)Mild acidic to neutral pH (5.0 - 7.4)
Reaction Kinetics 5 - 30 Minutes (Photocleavage)4 - 12 hours (Condensation)
Linkage Stability Labile under UV lightHighly stable, irreversible quinazoline fusion
Mass Spectrometry Shift Loss of payload mass+ [Linker Mass] - 18.01 Da (H₂O loss)

Experimental Protocols

The following protocols detail the synthesis of the bioorthogonal crosslinker and its subsequent application in site-specific polypeptide conjugation. Every step is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: Synthesis of the 2-AAP Crosslinker Precursor

Causality: The 4-hydroxyl group of the scaffold is relatively acidic, allowing for selective alkylation via Williamson ether synthesis to attach a functional spacer (e.g., a PEG chain or an ester) without disturbing the ketone or nitro groups[1][2].

  • Alkylation: Dissolve 1-(4-Hydroxy-2-nitrophenyl)ethanone (1.0 eq, ~1.12 g) and your chosen spacer (e.g., ethyl 4-bromobutyrate, 1.2 eq, ~1.33 g) in 4 mL of anhydrous DMF[1].

  • Catalysis: Add K₂CO₃ (1.5 eq, ~0.94 g) as a mild base. Expert Insight: K₂CO₃ is chosen over stronger bases (like NaH) to selectively deprotonate the phenol while preventing unwanted aldol condensation at the ketone[7].

  • Incubation: Stir the mixture at 60°C for 6.5 hours. Partition the resulting mixture between ethyl acetate (EtOAc) and water. Wash the organic layer with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate under reduced pressure[1][8].

  • Reduction: To activate the bioorthogonal axis, reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or mild chemical reduction (e.g., SnCl₂ in ethanol) to yield the 2-aminoacetophenone (2-AAP) crosslinker derivative[5][9].

Protocol B: Site-Specific Polypeptide Crosslinking via 2-AAP and PCL

Causality: Genetically encoded pyrroline-carboxy-lysine (PCL) contains an electrophilic pyrroline ring. The 2-AAP derivative acts as a dinucleophile in a Friedländer-type macrocyclization, forming a highly stable, irreversible linkage with the polypeptide[2][5].

  • Protein Expression: Express your target polypeptide using an orthogonal tRNA/aaRS pair (e.g., Methanosarcina mazei PylRS/tRNAPyl) to incorporate PCL at a specific amber (TAG) stop codon[2].

  • Buffer Exchange: Purify the PCL-tagged protein and exchange it into a slightly acidic to neutral buffer (e.g., 50 mM MES pH 5.0 or PBS pH 7.4). Expert Insight: While pH 7.4 maintains optimal physiological folding for sensitive proteins, dropping the pH to 5.0 significantly accelerates the condensation kinetics between the 2-AAP ketone and the pyrroline ring[6].

  • Conjugation: Add the 2-AAP crosslinker at a 10-to-50-fold molar excess to the protein solution. Incubate at 37°C for 4 to 12 hours.

  • Purification: Quench the reaction and remove the excess unreacted crosslinker via size-exclusion chromatography (SEC) or dialysis.

ProtocolWorkflow S1 1. Alkylation (Spacer Attachment) S2 2. NO2 Reduction (Forming 2-AAP) S1->S2 S4 4. Crosslinking (pH 5.0-7.4, 37°C) S2->S4 S3 3. PCL Expression (Amber Suppression) S3->S4 S5 5. Validation (LC-MS Mass Shift) S4->S5

Fig 2. Step-by-step bioorthogonal crosslinking workflow using 2-AAP and PCL-tagged polypeptides.

Protocol C: Analytical Validation (Self-Validating System)

Causality: To definitively confirm the site-specific crosslinking event, intact protein mass spectrometry (LC-MS) is required. The condensation reaction involves a dehydration step, which provides a distinct, calculable mass signature[2].

  • Gel Electrophoresis: Analyze the purified conjugate via SDS-PAGE. A single band with a slight molecular weight increase confirms the absence of non-specific, high-molecular-weight aggregates.

  • LC-MS Analysis: Perform Electrospray Ionization LC-MS (ESI-LC-MS).

  • Data Interpretation: Calculate the expected mass using the formula: [Mass of Native PCL-Protein] +[Mass of 2-AAP Linker] - 18.01 Da (Loss of H₂O). A single, distinct peak at this exact calculated mass validates a successful 1:1 site-specific crosslinking event[2].

References

  • Title: Biosynthetically generated pyrroline-carboxy-lysine and site specific protein modifications via chemical derivatization of pyrroline-carboxy-lysine and pyrrolysine residues.
  • Kivenson, V., et al. (2025) Title: Peptide Backbone Editing via Post-Translational O to C Acyl Shift (An archaeal genetic code with all TAG codons as pyrrolysine). Source: Science / ResearchGate URL:[Link]

  • Woods, K. W., et al. (2015) Title: Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery. Source: ACS Publications URL:[Link]

Sources

Method

Application Note: Preparing 1-(4-Hydroxy-2-nitrophenyl)ethanone for NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. The quality of the resulting NMR spectrum is fundamenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. The quality of the resulting NMR spectrum is fundamentally dependent on the integrity of the sample preparation. This guide provides a detailed protocol for the preparation of 1-(4-Hydroxy-2-nitrophenyl)ethanone for NMR analysis, with a focus on solvent selection, sample concentration, and the use of internal standards. The causality behind each experimental choice is explained to ensure scientifically sound and reproducible results.

Introduction: The Importance of Precise Sample Preparation

1-(4-Hydroxy-2-nitrophenyl)ethanone is a substituted aromatic ketone with functional groups that can participate in hydrogen bonding and may affect its stability and solubility. Accurate structural analysis by NMR spectroscopy is crucial for researchers in drug development and related scientific fields.[1] Proper sample preparation is the first and most critical step to obtaining a high-quality NMR spectrum, which is characterized by sharp, well-resolved peaks and a flat baseline. This allows for unambiguous interpretation of chemical shifts and coupling constants, providing detailed insights into the molecular structure.[2]

Physicochemical Properties and Safety Considerations

Before handling 1-(4-Hydroxy-2-nitrophenyl)ethanone, it is essential to be aware of its properties and the necessary safety precautions.

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC₈H₇NO₄[3]
Molecular Weight181.15 g/mol [3]
AppearanceSolid (form not specified)
Melting PointNot specified
pKaNot specified

Safety Precautions:

As with any chemical, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4][5] It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound.[4][6]

Core Principles of NMR Sample Preparation

The primary goal of NMR sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent. The key considerations are:

  • Solvent Selection: The solvent must dissolve the analyte to the desired concentration and be chemically inert.[2] For ¹H NMR, a deuterated solvent is essential to avoid a large, broad solvent signal that would obscure the signals from the analyte.[7][8][9]

  • Sample Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time, but not so high as to cause line broadening due to aggregation or viscosity effects.[2]

  • Internal Standard: An internal standard is a reference compound added to the sample to provide a chemical shift reference (0 ppm) and to allow for the quantification of the analyte.[10]

Detailed Protocol for 1-(4-Hydroxy-2-nitrophenyl)ethanone

This protocol outlines the step-by-step procedure for preparing a high-quality NMR sample of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Materials and Equipment
  • 1-(4-Hydroxy-2-nitrophenyl)ethanone

  • Deuterated solvent (e.g., DMSO-d₆, Chloroform-d, Acetone-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • High-quality NMR tubes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer

  • Pasteur pipettes

Step-by-Step Procedure

Step 1: Solvent Selection

The choice of deuterated solvent is critical and depends on the solubility of 1-(4-Hydroxy-2-nitrophenyl)ethanone. Due to the presence of a hydroxyl group and a nitro group, the molecule has polar characteristics.

  • Recommended Solvents:

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for polar compounds and those with exchangeable protons (like the hydroxyl proton), as it slows down the exchange rate, allowing for their observation in the ¹H NMR spectrum.[8] Many phenolic compounds show good solubility in DMSO-d₆.[11]

    • Chloroform-d (CDCl₃): A common and versatile NMR solvent.[7][8] However, the hydroxyl proton of the analyte may exchange rapidly or not be observed.

    • Acetone-d₆: Another good option for moderately polar compounds.

  • Rationale: A preliminary solubility test with a small amount of the compound in the non-deuterated versions of these solvents can be performed to determine the best option. For this application note, DMSO-d₆ is selected as the primary recommendation due to its ability to dissolve a wide range of organic compounds and to facilitate the observation of the hydroxyl proton.[8][11]

Step 2: Determining Sample Concentration

The optimal concentration depends on the type of NMR experiment being performed.

  • For ¹H NMR: A concentration of 1-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is generally sufficient.[2]

  • For ¹³C NMR: A higher concentration of 10-50 mg in the same volume of solvent is typically required due to the lower natural abundance of the ¹³C isotope.[2]

  • Recommendation: For a standard ¹H NMR spectrum, aim for a concentration of approximately 5 mg of 1-(4-Hydroxy-2-nitrophenyl)ethanone in 0.6 mL of DMSO-d₆.

Step 3: Sample Weighing and Dissolution

  • Accurately weigh approximately 5 mg of 1-(4-Hydroxy-2-nitrophenyl)ethanone using an analytical balance and transfer it directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • If an internal standard is not already present in the solvent, add a very small amount of TMS using a micropipette.

  • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution, but care should be taken to avoid decomposition of the analyte.

Step 4: Sample Filtration (if necessary)

If any particulate matter is visible in the solution, it should be filtered to prevent shimming problems and to obtain a high-resolution spectrum. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

Step 5: Final Sample Transfer and Labeling

  • Carefully transfer the clear solution to a clean, high-quality NMR tube.

  • Ensure the final volume of the solution is appropriate for the NMR spectrometer being used (typically around 4-5 cm in a standard 5 mm tube).

  • Cap the NMR tube and label it clearly with the sample identification.

Workflow Diagram

The following diagram illustrates the key steps in the NMR sample preparation workflow for 1-(4-Hydroxy-2-nitrophenyl)ethanone.

NMR_Sample_Preparation cluster_prep Preparation cluster_process Processing cluster_final Finalization weigh Weigh Analyte (approx. 5 mg) dissolve Dissolve in Solvent (0.6 mL) with TMS weigh->dissolve solvent Select Deuterated Solvent (e.g., DMSO-d6) solvent->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter if Necessary vortex->filter transfer Transfer to NMR Tube filter->transfer label_tube Label NMR Tube transfer->label_tube acquire Acquire NMR Spectrum label_tube->acquire

Caption: Workflow for NMR sample preparation of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Quantitative Data Summary

The following table provides a summary of the recommended quantitative parameters for preparing an NMR sample of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

ParameterRecommended ValueRationale
Analyte Mass (for ¹H NMR)~5 mgProvides a good signal-to-noise ratio for a standard ¹H experiment.[2]
Deuterated Solvent Volume0.6 mLStandard volume for most 5 mm NMR tubes.
Recommended Deuterated SolventDMSO-d₆Good solubility for polar compounds and allows for observation of exchangeable protons.[8][11]
Internal StandardTetramethylsilane (TMS)Provides a chemical shift reference at 0 ppm.

Conclusion

The protocol detailed in this application note provides a robust and scientifically sound method for the preparation of 1-(4-Hydroxy-2-nitrophenyl)ethanone for NMR spectroscopy. By carefully considering the physicochemical properties of the analyte and adhering to best practices in solvent selection, concentration, and handling, researchers can obtain high-quality NMR spectra that are essential for accurate structural elucidation and purity assessment. The principles outlined here are broadly applicable to the NMR analysis of other substituted phenolic compounds.

References

  • Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Benchchem. (n.d.). Spectroscopic Profile of o-Nitrophenol: A Technical Guide.
  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.
  • RSC Publishing. (2025, June 20). Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • ResearchGate. (2025, June 2). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid.
  • Quora. (2019, April 6). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?
  • ACS Publications. (n.d.). 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory. Journal of Chemical Education.
  • SpectraBase. (n.d.). 3-Nitrophenol - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). 1-(4-Hydroxy-2-nitrophenyl)ethanone.
  • ChemicalBook. (n.d.). 2-Nitrophenol(88-75-5) 1H NMR spectrum.
  • Journal of Agricultural and Food Chemistry. (n.d.). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance.
  • ChemicalBook. (n.d.). 4-Nitrophenol(100-02-7) 1H NMR spectrum.
  • PLOS ONE. (2015, November 11). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Caric.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • LookChem. (n.d.). 2-HYDROXY-1-(4-NITROPHENYL)-1-ETHANONE.
  • ResearchGate. (2016, November 7). NMR to identify type of phenolic compound?
  • FUJIFILM Wako Chemicals. (n.d.). Standard for Quantitative NMR.
  • Chemical Substance Information. (n.d.). 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-1-(4-nitrophenyl)-1-ethanone.
  • PMC. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • NIST WebBook. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • Spectrum Chemical. (2009, February 3). Material Safety Data Sheet.
  • BLDpharm. (n.d.). 948550-13-8|1-(4-Hydroxy-2-nitrophenyl)ethanone.
  • PMC. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent.
  • Benchchem. (n.d.). Solubility and Application of 2-Amino-1-(4-hydroxyphenyl)ethanone: A Technical Guide.
  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

Sources

Application

Application Note: Scale-Up Synthesis and Isolation of 4'-Hydroxy-2'-nitroacetophenone

Executive Summary & Industrial Relevance The compound 4'-hydroxy-2'-nitroacetophenone (CAS: 16884-10-9) is a highly specialized aromatic building block utilized in advanced pharmaceutical synthesis and bioengineering[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Relevance

The compound 4'-hydroxy-2'-nitroacetophenone (CAS: 16884-10-9) is a highly specialized aromatic building block utilized in advanced pharmaceutical synthesis and bioengineering[1]. Its unique substitution pattern makes it a critical precursor in the synthesis of pyrroline-carboxy-lysine (PCL) derivatives, which are heavily leveraged for site-specific protein modifications and the development of next-generation antibody-drug conjugates (ADCs)[2]. This application note details a scalable, self-validating synthetic route designed to bypass standard regiochemical limitations.

Strategic Route Selection: Overcoming Regiochemical Roadblocks

A common pitfall in the proposed synthesis of this molecule is the assumption that direct nitration of 4-hydroxyacetophenone will yield the desired product. However, the phenolic hydroxyl group at the 4'-position is a strongly activating, ortho/para-directing substituent. Electrophilic nitration will exclusively target the 3'-position, yielding 4'-hydroxy-3'-nitroacetophenone.

To bypass this regiochemical roadblock, the synthesis must be approached via the Fries rearrangement of 3-nitrophenyl acetate [3]. By pre-installing the nitro group and utilizing an acyl migration strategy, the acetyl group is forced into the correct structural positions relative to the hydroxyl group.

The Fries Rearrangement & Thermodynamically Driven Acylation

The Fries rearrangement of 3-nitrophenyl acetate requires specific, harsh conditions due to the electronic nature of the substrate.

  • Causality of Solvent-Free Conditions: The nitro group severely deactivates the aromatic ring toward electrophilic attack. Standard solution-phase Friedel-Crafts conditions (e.g., using dichloromethane or nitrobenzene) fail to provide the necessary activation energy. Performing the reaction solvent-free (neat) with anhydrous Aluminum Chloride ( AlCl3​ ) at 125°C provides the thermal driving force required to generate the acylium ion and force its migration onto the deactivated ring[3].

Separation Science: Exploiting Hydrogen Bonding

The Fries rearrangement yields a crude mixture of two isomers: the para-Fries product (4'-hydroxy-2'-nitroacetophenone) and the ortho-Fries product (2'-hydroxy-4'-nitroacetophenone). Because chromatographic separation at scale is economically prohibitive, this protocol exploits a structural vulnerability via steam distillation .

  • The Causality of Separation: In the ortho-isomer (byproduct), the spatial proximity of the hydroxyl and carbonyl groups facilitates a strong intramolecular hydrogen bond , forming a stable six-membered chelate ring. This internalizes the molecule's polarity and significantly increases its vapor pressure. The para-isomer (target) lacks this geometry and is forced to engage in extensive intermolecular hydrogen bonding with the aqueous phase, rendering it completely non-volatile under steam distillation conditions.

Process Visualization

G A 3-Nitrophenol + Acetic Anhydride B 3-Nitrophenyl Acetate A->B Acetylation (H2SO4 cat.) C Fries Rearrangement (AlCl3, 125°C, Neat) B->C Lewis Acid Catalysis D Crude Isomer Mixture C->D Acyl Migration & Quench E Steam Distillation D->E Separation Phase F Distillate: 2'-Hydroxy-4'-nitroacetophenone (Intramolecular H-Bond) E->F Volatile Fraction G Residue: 4'-Hydroxy-2'-nitroacetophenone (Intermolecular H-Bond) E->G Non-Volatile Target

Workflow for the synthesis and steam-distillation-based isolation of 4'-hydroxy-2'-nitroacetophenone.

Quantitative Data & Physicochemical Comparison

To aid in analytical tracking and quality control, the physicochemical differences between the two isomers are summarized below:

Property4'-Hydroxy-2'-nitroacetophenone (Target)2'-Hydroxy-4'-nitroacetophenone (Byproduct)
CAS Number 16884-10-91834-91-9
Substitution Pattern para-Fries migrationortho-Fries migration
Intramolecular H-Bond No (Sterically impossible)Yes (6-membered chelate)
Steam Volatility Non-volatile (Remains in flask)Highly volatile (Co-distills)
Downstream Application PCL precursor / Protein modificationGeneral chemical intermediate

Validated Experimental Protocols

Protocol A: Synthesis of 3-Nitrophenyl Acetate
  • Reaction: In a 5 L jacketed reactor, dissolve 3-nitrophenol (1.0 kg, 7.19 mol) in acetic anhydride (1.1 kg, 10.78 mol).

  • Catalysis: Add concentrated sulfuric acid (5 mL) dropwise. The reaction is moderately exothermic.

  • Incubation: Stir the mixture at 60°C for 2 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the bright yellow 3-nitrophenol spot indicates completion.

  • Isolation: Pour the mixture into 10 L of vigorously stirred ice water. Filter the resulting pale-yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Protocol B: Solvent-Free Fries Rearrangement
  • Setup: Charge a dry, heavy-duty mechanically stirred reactor with 3-nitrophenyl acetate (1.0 kg, 5.52 mol) and anhydrous AlCl3​ (1.1 kg, 8.28 mol).

  • Thermal Activation: Initiate heating to 125°C. As the internal temperature crosses 90°C, the solid mixture will transition into a dark, viscous melt, accompanied by the vigorous evolution of HCl gas.

  • Self-Validating Incubation: Maintain the melt at 125°C for 2.5 hours. The reaction phase is complete when active HCl gas evolution ceases, indicating the full consumption of the intermediate aluminum complex.

Protocol C: Steam Distillation and Target Isolation
  • Quenching: Carefully pour the hot reaction melt into a vigorously stirred quench bath consisting of 10 kg crushed ice and 1 L concentrated HCl. Note: The HCl is critical to solubilize aluminum salts and prevent the formation of intractable emulsions.

  • Distillation: Transfer the quenched suspension to a pilot-scale steam distillation unit. Pass live steam through the mixture. The byproduct, 2'-hydroxy-4'-nitroacetophenone, will co-distill as a yellow oil that solidifies upon cooling.

  • Validation: Continue steam distillation until the distillate runs completely clear, providing visual confirmation that the ortho-isomer has been entirely removed.

  • Isolation: Allow the aqueous residue remaining in the distillation flask to cool to 5°C. The target 4'-hydroxy-2'-nitroacetophenone will precipitate as a crystalline solid.

  • Purification: Filter the solid, wash with ice-cold water, and recrystallize from an ethanol/water mixture to achieve >98% purity.

References

  • Title: Biosynthetically generated pyrroline-carboxy-lysine and site specific protein modifications via chemical derivatization of pyrroline-carboxy-lysine and pyrrolysine residues (Patent CN102264697A)
  • Title: 1-(4-Hydroxy-2-nitrophenyl)ethanone | C8H7NO4 | CID 29939889 Source: PubChem URL: [Link]

  • Title: Handbook of Hydroxyacetophenones: Preparation and Physical Properties (R. Martin) Source: Springer / Kluwer Academic Publishers URL: [Link]

Sources

Method

Derivatization of 1-(4-Hydroxy-2-nitrophenyl)ethanone for biological assays

Application Note: Derivatization of 1-(4-Hydroxy-2-nitrophenyl)ethanone for Biological Assays and Bioconjugation Introduction & Scientific Rationale 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-2'-nitroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of 1-(4-Hydroxy-2-nitrophenyl)ethanone for Biological Assays and Bioconjugation

Introduction & Scientific Rationale

1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-2'-nitroacetophenone) is a highly versatile, trifunctional aromatic scaffold widely utilized in chemical biology, drug development, and bioconjugation. Its unique structural topology presents three orthogonally reactive sites: a nucleophilic phenolic hydroxyl group, an electrophilic methyl ketone, and a reducible nitro group.

As a Senior Application Scientist, understanding the mechanistic causality behind this molecule's reactivity is critical for designing robust biological assays. The electron-withdrawing nature of both the ortho-nitro and para-acetyl groups significantly lowers the pKa of the phenolic hydroxyl (pKa ~7.5), making it highly amenable to mild O-alkylation. This serves as the primary anchor point for installing bifunctional linkers (e.g., PEG chains or alkyl carboxylates) [1]. Once a linker is attached, the ketone moiety can be leveraged for bioorthogonal condensation reactions (e.g., targeting non-canonical amino acids like pyrroline-carboxy-lysine for site-specific protein labeling) [2], while the nitro group can serve as an enzymatic trigger for hypoxia-activated nitroreductase (NTR) assays.

Mechanistic Pathways & Workflow Visualization

The derivatization of 1-(4-hydroxy-2-nitrophenyl)ethanone follows a strict chemical logic to ensure functional group compatibility. The standard workflow begins with O-alkylation, followed by downstream functionalization of the ketone or nitro group depending on the biological assay's requirements.

G Core 1-(4-Hydroxy-2-nitrophenyl)ethanone (Core Scaffold) Phenol 4-Hydroxyl Group (pKa ~7.5) Core->Phenol Nitro 2-Nitro Group (Electron Withdrawing) Core->Nitro Ketone 1-Acetyl Group (Electrophilic Center) Core->Ketone OAlkylation O-Alkylation (Linker Attachment) Phenol->OAlkylation Base (K2CO3), Alkyl Halides Reduction Bioreduction (Nitroreductase Assays) Nitro->Reduction NTR / NADH or Chemical Reduction Condensation Condensation (Hydrazone/Oxime) Ketone->Condensation Hydrazines / Hydroxylamines PROTAC Bioconjugation Handles (e.g., Carboxylates, PEGs) OAlkylation->PROTAC Hypoxia Hypoxia Probes & Fluorogenic Sensors Reduction->Hypoxia Labeling Site-Specific Protein Labeling (e.g., PCL) Condensation->Labeling

Figure 1: Trifunctional derivatization pathways of 1-(4-hydroxy-2-nitrophenyl)ethanone for biological applications.

Quantitative Data & Reaction Parameters

To ensure reproducibility across drug development workflows, the physicochemical properties and optimized reaction parameters for the core scaffold are summarized below [3].

Parameter / PropertyValue / ConditionMechanistic Significance
Molecular Weight 181.15 g/mol Low molecular weight allows for extensive linker addition without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 83.1 ŲFavorable for membrane permeability in cellular assays prior to linker conjugation.
O-Alkylation Base K₂CO₃ (1.5 - 2.0 eq)Mild base prevents side reactions (e.g., aldol condensation of the methyl ketone) that strong bases (NaH) might trigger.
O-Alkylation Solvent DMF or DMSOPolar aprotic solvents enhance the nucleophilicity of the phenoxide ion.
Condensation pH pH 4.5 – 6.0Mildly acidic conditions protonate the ketone carbonyl, accelerating nucleophilic attack by hydrazines.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are integrated into the steps to ensure structural integrity before proceeding to biological evaluation.

Protocol A: Synthesis of a Carboxylate-Functionalized Linker Handle via O-Alkylation

This protocol describes the attachment of an aliphatic linker to the phenolic hydroxyl, a foundational step for creating biophysical probes and crosslinkers [2].

Reagents:

  • 1-(4-Hydroxy-2-nitrophenyl)ethanone (1.0 eq, e.g., 1.12 g)

  • Ethyl 4-bromobutyrate (1.2 eq, e.g., 1.33 g)

  • Potassium carbonate (K₂CO₃) (1.5 eq, e.g., 0.94 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-hydroxy-2-nitrophenyl)ethanone in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ to the solution. Causality Note: The solution will immediately darken (typically deep yellow/orange), visually confirming the formation of the highly conjugated phenoxide anion.

  • Alkylation: Add ethyl 4-bromobutyrate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir continuously for 6.5 hours under an inert nitrogen atmosphere.

  • Partitioning & Workup: Cool the mixture to room temperature. Partition the reaction mixture between Ethyl Acetate (EtOAc) (20 mL) and distilled water (20 mL). Extract the aqueous layer twice more with EtOAc.

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).

  • Validation Checkpoint: Confirm product formation via ¹H-NMR. Look for the disappearance of the phenolic -OH peak (~10 ppm) and the appearance of triplet signals corresponding to the methylene protons of the butyrate linker (~4.1 ppm).

Protocol B: Bioorthogonal Condensation for Site-Specific Protein Labeling

Once the linker is installed and saponified to a free acid, it can be conjugated to a protein. The exposed methyl ketone can then be labeled with a fluorophore.

Reagents:

  • Ketone-functionalized protein conjugate (10-50 µM)

  • Hydrazine- or aminooxy-functionalized fluorophore (10 eq)

  • Aniline (10-100 mM, nucleophilic catalyst)

  • Phosphate buffer (100 mM, pH 5.5)

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the protein into 100 mM phosphate buffer (pH 5.5) using a spin desalting column. Causality Note: A pH of 5.5 is the kinetic sweet spot; it is acidic enough to activate the ketone but mild enough to prevent protein denaturation.

  • Catalyst Addition: Add aniline to a final concentration of 10 mM. Aniline forms a fast-reacting Schiff base intermediate with the ketone, which is rapidly displaced by the hydrazine/aminooxy probe, bypassing the slow direct condensation step.

  • Probe Addition: Add the functionalized fluorophore and incubate at room temperature for 2–4 hours in the dark.

  • Purification: Remove excess unreacted probe using size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS (pH 7.4).

  • Validation Checkpoint: Analyze the labeled protein via LC-MS or SDS-PAGE with in-gel fluorescence imaging to confirm covalent modification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 29939889, 1-(4-Hydroxy-2-nitrophenyl)ethanone" PubChem, [Link]. Accessed 31 March 2026.

  • "Biosynthetically generated pyrroline-carboxy-lysine and site specific protein modifications via chemical derivatization of pyrroline-carboxy-lysine and pyrrolysine residues." Google Patents (CN102264697A), . Accessed 31 March 2026.
  • Capot Chemical. "4'-Hydroxy-2'-nitroacetophenone (CAS 16884-10-9) Specifications and Properties." CapotChem, [Link]. Accessed 31 March 2026.

Application

Application Note: Advanced Extraction and Isolation Protocols for 1-(4-Hydroxy-2-nitrophenyl)ethanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The compound 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-2'-nitroacetophenone) is a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The compound 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-2'-nitroacetophenone) is a highly specialized phenolic building block. It serves as a critical precursor in the biosynthesis of unnatural amino acids, such as pyrroline-carboxy-lysine (PCL) analogues, which are heavily utilized in site-specific protein modifications and advanced bioconjugation strategies [1][2]. Isolating this compound from complex reaction mixtures (e.g., post-nitration or functionalization) presents unique challenges due to its specific electronic properties. This application note details a self-validating, causality-driven extraction and chromatographic workflow designed to maximize yield and purity.

Physicochemical Rationale: The Causality of pH-Gradient Extraction

Standard organic extraction protocols often rely on washing crude mixtures with saturated sodium bicarbonate ( NaHCO3​ , pH ~8.3) to remove strongly acidic impurities. However, applying a rigid, template-based extraction to 1-(4-Hydroxy-2-nitrophenyl)ethanone will result in catastrophic product loss.

To understand why, we must examine the molecule's electronic structure through the [3]. The acidity of the phenolic hydroxyl group is heavily influenced by its substituents:

  • Para-Acetyl Group: Electron-withdrawing via resonance ( σp​=0.50 ).

  • Meta-Nitro Group: Electron-withdrawing via induction ( σm​=0.71 ).

The combined Hammett substituent constant ( Σσ≈1.21 ) significantly lowers the pKa of the phenol from a baseline of 9.95 down to approximately 7.25 . Because its pKa is lower than the pH of a standard NaHCO3​ wash, the target compound will partially deprotonate and partition into the aqueous waste.

The Solution: We implement a reverse pH-gradient extraction. By first extracting everything into a strong alkaline aqueous phase (pH 11) and then selectively acidifying to pH 5.5 , we create an orthogonal separation environment. At pH 5.5, the target phenol ( pKa≈7.25 ) is >98% protonated and partitions into the organic phase, while highly acidic carboxylic impurities ( pKa≈4.0 ) remain >96% deprotonated in the aqueous phase.

Quantitative Data: pH-Dependent Phase Partitioning
Environmental pHTarget Phenol State ( pKa≈7.25 )Carboxylic Impurities ( pKa≈4.0 )Preferred Phase for Target
pH 2.0 (HCl)Fully Protonated (Neutral)Fully Protonated (Neutral)Organic (Co-elution risk)
pH 5.5 (Buffered)>98% Protonated (Neutral) >96% Deprotonated (Anionic) Organic (Optimal Isolation)
pH 8.3 ( NaHCO3​ )~90% Deprotonated (Anionic)Fully Deprotonated (Anionic)Aqueous (High loss risk)
pH 11.0 ( Na2​CO3​ )Fully Deprotonated (Anionic)Fully Deprotonated (Anionic)Aqueous (Initial capture)

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (in EtOAc) Ext1 Alkaline Extraction (1M Na2CO3, pH 11) Start->Ext1 Org1 Organic Phase (Neutral Impurities) Ext1->Org1 Discard Aq1 Aqueous Phase (Phenolates & Carboxylates) Ext1->Aq1 Retain Acidify Selective Acidification (1M HCl to pH 5.5) Aq1->Acidify Ext2 Back-Extraction (EtOAc) Acidify->Ext2 Aq2 Aqueous Phase (Carboxylates) Ext2->Aq2 Discard Org2 Organic Phase (Target Phenol) Ext2->Org2 Retain Flash Flash Chromatography (Hexane:EtOAc) Org2->Flash Pure Pure 1-(4-Hydroxy- 2-nitrophenyl)ethanone Flash->Pure

Figure 1: pH-gradient extraction and chromatographic isolation workflow.

Step-by-Step Experimental Protocols

Protocol A: pH-Gradient Liquid-Liquid Extraction

This protocol is designed as a self-validating system. Do not discard any phase until TLC verification is complete.

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • Alkaline Capture: Transfer the organic layer to a separatory funnel. Add an equal volume of 1.0 M Na2​CO3​ (pH ~11). Shake vigorously and vent. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer (containing the deprotonated target and acidic impurities) into a clean Erlenmeyer flask.

    • Validation Check: Spot the retained organic layer on a TLC plate. View under UV (254 nm). If a strong UV-active spot remains at the baseline, perform a second Na2​CO3​ extraction. Once clear, the organic phase (containing neutral impurities) can be discarded.

  • Selective Acidification (Critical Step): Insert a calibrated pH probe into the aqueous phase. While stirring vigorously, add 1.0 M HCl dropwise until the pH reaches exactly 5.5 . The solution may become cloudy as the target phenol precipitates/oils out.

  • Back-Extraction: Transfer the pH 5.5 aqueous mixture back to a clean separatory funnel. Extract twice with fresh EtOAc (1:1 v/v).

  • Washing & Drying: Combine the new EtOAc layers. Wash once with saturated NaCl (brine) to remove residual water and trace inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enriched crude product.

Protocol B: Normal-Phase Flash Chromatography

To achieve >99% purity suitable for downstream biological assays or bioconjugation [2], the enriched extract must be polished via chromatography.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method in 90:10 Hexane:EtOAc.

  • Sample Loading: Dry-load the sample to prevent band broadening. Dissolve the enriched crude in a minimum amount of dichloromethane (DCM), add a small amount of silica gel (1:2 mass ratio to crude), and evaporate the DCM to a free-flowing powder. Load this powder evenly onto the top of the column bed.

  • Gradient Elution: Begin elution with 90:10 Hexane:EtOAc to flush out less polar impurities. Gradually increase the polarity to 70:30 Hexane:EtOAc. The strong dipole moments of the nitro and acetyl groups dictate its retention time.

  • Fraction Collection & Validation: Collect fractions and monitor via TLC (Mobile phase: 60:40 Hexane:EtOAc). 1-(4-Hydroxy-2-nitrophenyl)ethanone will appear as a distinct, strongly UV-active spot with an Rf​ of approximately 0.35.

  • Isolation: Pool the fractions containing the pure target compound and remove the solvent in vacuo. Verify the final structure via 1H -NMR (DMSO- d6​ ), ensuring the presence of the phenolic proton singlet at ~11.0 ppm and the acetyl methyl protons at ~2.5 ppm.

References

  • National Center for Biotechnology Information. "1-(4-Hydroxy-2-nitrophenyl)ethanone." PubChem Compound Summary for CID 29939889. URL:[Link]

  • IRM LLC. "Biosynthetically generated pyrroline-carboxy-lysine and site specific protein modifications via chemical derivatization of pyrroline-carboxy-lysine and pyrrolysine residues." Google Patents (CN102264697A).
  • J. Chromatogr. A. "Prediction of pKa values of phenolic and nitrogen-containing compounds by computational chemical analysis compared to those measured by liquid chromatography." PubMed (PMID: 9127160). URL:[Link]

Method

Application Note: Orthogonal Biocatalytic Incorporation of 1-(4-Hydroxy-2-nitrophenyl)ethanone into Novel API Scaffolds

Executive Summary The synthesis of highly functionalized, chiral active pharmaceutical ingredients (APIs) often requires building blocks that offer multiple, orthogonal sites for derivatization. 1-(4-Hydroxy-2-nitropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, chiral active pharmaceutical ingredients (APIs) often requires building blocks that offer multiple, orthogonal sites for derivatization. 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-2'-nitroacetophenone, CAS: 16884-10-9)[1] is a uniquely versatile precursor. It presents three distinct functional handles: an acetyl group, an ortho-nitro group, and a para-hydroxyl group.

While traditional chemocatalytic methods for reducing nitroacetophenones (such as Pd/C or Ru/TiO₂ hydrogenation) often struggle with regioselectivity—leading to over-reduction, azoxy-dimerization, or undesired alcohol/methylene formation[2][3][4]—biocatalysis offers absolute chemo-, regio-, and stereoselectivity. This application note details a self-validating, three-step enzymatic cascade to incorporate this molecule into complex biosynthetic pathways, yielding chiral, glycosylated amino-alcohol scaffolds.

Mechanistic Rationale & Pathway Design

To maximize the pharmacological utility of 1-(4-Hydroxy-2-nitrophenyl)ethanone, we deploy a sequential biocatalytic cascade. Each enzyme is selected based on strict mechanistic causality:

  • Ketoreductase (KRED): Targets the C1 ketone. KREDs are utilized to establish a chiral center with >99% enantiomeric excess (ee), a critical requirement for modern API development where stereochemistry dictates receptor binding affinity.

  • Nitroreductase (NTR): Targets the C2 nitro group. Enzymatic nitroreduction proceeds via a hydroxylamine intermediate to the primary amine under mild aqueous conditions, actively preventing the formation of explosive or toxic azo/hydrazo byproducts common in thermal chemical reductions[2].

  • Uridine Diphosphate Glycosyltransferase (UGT): Targets the C4 hydroxyl group. The addition of a bulky, hydrophilic glucose moiety dramatically improves the aqueous solubility and bioavailability of the otherwise hydrophobic aromatic core.

G cluster_0 Orthogonal Biocatalytic Targets Substrate 1-(4-Hydroxy-2-nitrophenyl)ethanone (Trifunctional Scaffold) Ketone C1 Ketone Target: KRED Substrate->Ketone Nitro C2 Nitro Group Target: NTR Substrate->Nitro Hydroxyl C4 Hydroxyl Group Target: UGT Substrate->Hydroxyl Chiral Alcohol\n(Stereocenter) Chiral Alcohol (Stereocenter) Ketone->Chiral Alcohol\n(Stereocenter) Primary Aniline\n(Amide Coupling Site) Primary Aniline (Amide Coupling Site) Nitro->Primary Aniline\n(Amide Coupling Site) O-Glucoside\n(Solubility Enhancer) O-Glucoside (Solubility Enhancer) Hydroxyl->O-Glucoside\n(Solubility Enhancer)

Fig 1. Orthogonal functionalization sites of the target acetophenone scaffold.

Experimental Protocols

Module A: Asymmetric Ketoreduction

Objective: Stereoselective reduction of the ketone to (R)-1-(4-hydroxy-2-nitrophenyl)ethanol. Causality & Design: We utilize a NADP⁺-dependent KRED coupled with Glucose Dehydrogenase (GDH). The GDH/glucose system acts as an irreversible thermodynamic sink, constantly regenerating NADPH and driving the equilibrium entirely toward the alcohol product, preventing reverse oxidation.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ (essential for KRED structural stability).

  • Substrate Loading: Dissolve 500 mg of 1-(4-Hydroxy-2-nitrophenyl)ethanone in 5 mL of DMSO. Add dropwise to the buffer to achieve a final concentration of ~27.5 mM. Note: DMSO is kept ≤5% v/v to prevent enzyme denaturation.

  • Cofactor & Co-substrate Addition: Add 1.5 g of D-glucose (co-substrate) and 10 mg of NADP⁺ (cofactor).

  • Enzyme Addition: Add 50 mg of lyophilized KRED (e.g., KRED-130) and 20 mg of GDH.

  • Incubation: Incubate at 30°C with orbital shaking at 200 rpm for 24 hours. Maintain pH at 7.0 using an autotitrator (1 M NaOH), as the GDH reaction produces gluconic acid.

  • In-Process Control (IPC): Quench a 100 µL aliquot in 900 µL acetonitrile. Centrifuge and analyze via Chiral RP-HPLC (UV 254 nm). The reaction is complete when substrate depletion is >98%.

Module B: Mild Enzymatic Nitroreduction

Objective: Reduction of the ortho-nitro group to an amine without affecting the newly formed chiral alcohol. Causality & Design: Traditional hydrogenation (e.g., H₂ over Pd/C) can inadvertently cause hydrogenolysis of the benzylic alcohol[4]. Using an E. coli-derived Nitroreductase (NfsA) with Formate Dehydrogenase (FDH) ensures absolute chemoselectivity for the nitro group. The FDH/formate system produces CO₂ as a byproduct, leaving no complex residues.

Step-by-Step Protocol:

  • Reaction Setup: To the crude mixture from Module A (or purified intermediate), adjust the pH to 7.5.

  • Reagent Addition: Add 200 mM sodium formate and 5 mg NAD⁺.

  • Enzyme Addition: Introduce 60 mg of NfsA (Nitroreductase) and 30 mg of FDH.

  • Incubation: Stir at 30°C for 18 hours. Ensure the vessel is loosely capped or vented, as CO₂ gas will evolve during formate oxidation.

  • IPC Validation: Monitor via LC-MS. The mass shift from [M+H]⁺ m/z 184 (nitro-alcohol) to m/z 154 (amino-alcohol) confirms successful reduction.

Module C: Regioselective O-Glycosylation

Objective: Conjugation of a glucose moiety to the C4-phenol. Causality & Design: UGTs require precise pH control to deprotonate the phenol (increasing its nucleophilicity) without hydrolyzing the UDP-glucose donor. A pH of 8.0 is optimal.

Step-by-Step Protocol:

  • Adjustment: Adjust the reaction matrix to pH 8.0 using 1 M Tris-HCl.

  • Donor Addition: Add 1.2 equivalents of UDP-Glucose.

  • Enzyme Addition: Add 50 mg of UGT (e.g., UGT71G1) and 5 mM UDP-recycling enzymes (optional, if using catalytic UDP).

  • Incubation: Incubate at 30°C for 12 hours.

  • Downstream Processing: Terminate the cascade by heating to 60°C for 10 minutes. Centrifuge to remove denatured proteins. Isolate the final API scaffold via preparative C18 reverse-phase chromatography.

Workflow Visualization

G S1 1-(4-Hydroxy-2-nitrophenyl)ethanone KRED Module A: Ketoreductase (KRED) + GDH / Glucose S1->KRED NTR Module B: Nitroreductase (NTR) + FDH / Formate KRED->NTR UGT Module C: Glycosyltransferase (UGT) + UDP-Glucose NTR->UGT Product Final API Scaffold: (R)-2-(1-hydroxyethyl)- 5-(β-D-glucopyranosyloxy)aniline UGT->Product

Fig 2. Sequential biocatalytic cascade for 1-(4-Hydroxy-2-nitrophenyl)ethanone derivatization.

Quantitative Data & Validation Summary

To ensure reproducibility, the following table summarizes the expected quantitative parameters and analytical validation metrics for each module in the cascade.

Reaction ModuleEnzyme SystemSubstrate LoadingCofactor RecyclingConversion (%)Enantiomeric Excess (ee %)Primary Analytical Method
A. Ketoreduction KRED-13027.5 mMGDH / D-Glucose> 98%> 99.5% (R)Chiral HPLC (OD-H column)
B. Nitroreduction NfsA (NTR)~27.0 mMFDH / Na-Formate> 95%N/A (Preserved)LC-MS (ESI+)
C. Glycosylation UGT71G1~25.0 mMStoichiometric UDP-Glc> 90%N/A (Preserved)RP-HPLC (C18, 254 nm)
Overall Cascade Combined 500 mg scale Orthogonal ~ 84% (Yield) > 99.5% (R) NMR (1H, 13C) & HRMS

Note: The high overall yield (84%) demonstrates the advantage of biocatalytic telescoping (running sequential reactions in one pot without intermediate purification), which minimizes mass loss and solvent waste.

References

  • Capot Chemical. "16884-10-9 | 4'-Hydroxy-2'-nitroacetophenone - Capot Chemical". Capotchem.com.
  • NIH / PMC. "Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol". Nih.gov.
  • ResearchGate. "Differences in Selective Reduction Mechanism of 4-Nitroacetophenone Catalysed by Rutile and Anatase Supported Ruthenium Catalysts". Researchgate.net.
  • ACS Publications. "Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening". Acs.org.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 4'-hydroxy-2'-nitroacetophenone crystallization

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and frequently asked questions for researchers encountering impurity issues during the crystallization of 4'-hydroxy-2'-nitroacet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and frequently asked questions for researchers encountering impurity issues during the crystallization of 4'-hydroxy-2'-nitroacetophenone. Our approach is rooted in first principles of physical organic chemistry and crystallization theory to empower you to diagnose and solve challenges effectively.

Troubleshooting Guide: Impurities and Crystallization Failures

This section addresses specific problems encountered during the purification of 4'-hydroxy-2'-nitroacetophenone.

Question 1: My final product is an oil or fails to crystallize upon cooling. What is causing this "oiling out" and how can I fix it?

Answer:

"Oiling out" occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth. Instead of forming an ordered crystal lattice, the solute separates as a liquid phase.

Causality and Mechanism:

  • High Supersaturation: Cooling the solution too rapidly creates a high degree of supersaturation, where the kinetics favor amorphous precipitation over orderly crystallization.

  • Presence of Impurities: Impurities can inhibit nucleation by adsorbing onto the surface of growing crystallites, disrupting the lattice formation. Certain impurities can also act as a solvent for your target compound, creating a low-melting eutectic mixture.

  • Inappropriate Solvent Choice: The solvent may be too "good" at room temperature, preventing the solute from reaching the necessary level of supersaturation for crystallization even upon cooling. Conversely, a solvent that is too "poor" can cause the compound to crash out of solution amorphously.

Troubleshooting Protocol:

  • Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Allow the flask to cool to room temperature slowly, ideally insulated in a dewar or a water bath. If crystallization does not occur, proceed to the next step.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure product, add a single, tiny crystal to the cooled, supersaturated solution to act as a nucleation site.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

  • Solvent System Modification: If the above steps fail, the solvent system is likely the issue. Consider a co-solvent system. For a polar compound like 4'-hydroxy-2'-nitroacetophenone, a common strategy is to dissolve it in a "good" polar solvent (like ethanol or methanol) and then slowly add a "poor" non-polar solvent (like water or hexane) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the good solvent to clarify and then cool slowly.

Question 2: After crystallization, my product is highly colored (dark yellow, orange, or brown) instead of the expected pale yellow. How do I remove colored impurities?

Answer:

The color likely originates from polymeric side-products formed during synthesis or from thermal degradation. These impurities are often present in small quantities but are highly chromophoric.

Causality and Mechanism: Nitration reactions can produce phenolic oxidation products and other conjugated species that are intensely colored. The nitro and hydroxyl groups on the aromatic ring make the compound susceptible to degradation, especially at high temperatures in the presence of acid or base.[1]

Decolorization Protocol:

  • Dissolution: Dissolve the crude, colored product in a suitable amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).[2][3]

  • Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution (typically 1-2% of the solute weight). Caution: Never add activated carbon to a boiling or superheated solution, as this can cause violent bumping.

  • Adsorption: Swirl the mixture and keep it hot for 5-15 minutes. The activated carbon has a high surface area and will adsorb the large, flat, colored impurity molecules.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad to remove the carbon. This step must be performed rapidly to prevent the desired product from crystallizing prematurely in the filter funnel. Using a pre-heated funnel is highly recommended.

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce crystallization.

Question 3: My product's melting point is low and broad, and TLC/HPLC analysis shows multiple spots/peaks. How can I remove isomeric impurities?

Answer:

This is the most common issue, as the nitration of 4'-hydroxyacetophenone can yield several positional isomers, primarily 4'-hydroxy-3'-nitroacetophenone and 2'-hydroxy-5'-nitroacetophenone.[4][5] These isomers often have similar polarities and solubilities, making separation by a single crystallization challenging.

Causality and Mechanism: The hydroxyl group is an ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. The final substitution pattern depends on the precise reaction conditions. These isomers have distinct chemical structures but similar physical properties, complicating purification.

Workflow for Isomer Separation:

G cluster_start Start: Impure Product cluster_analysis Analysis cluster_purification Purification Strategy cluster_validation Validation start Crude Product (Low MP, Multiple Spots) analysis Run TLC/HPLC Identify Major Impurity start->analysis Characterize recryst Recrystallization (Solvent Screening) analysis->recryst Polarity Difference Sufficient? column Column Chromatography (Silica Gel) analysis->column Polarity Difference Small? purity_check Check Purity (TLC, MP, HPLC) recryst->purity_check Validate column->purity_check Validate pure_product Pure Product (Sharp MP, Single Spot) purity_check->pure_product Purity >99%? repeat_purification Impurity Remains purity_check->repeat_purification Purity <99%? repeat_purification->recryst Re-evaluate Solvents

Experimental Protocols:

  • Analytical Assessment:

    • TLC: Run a Thin-Layer Chromatography plate using a solvent system like 2:1 Hexane:Ethyl Acetate. Visualize under UV light. The number of spots corresponds to the number of components.

    • HPLC: For a quantitative assessment, High-Performance Liquid Chromatography is the preferred method.[6] A C18 reverse-phase column with a gradient of water and acetonitrile is a good starting point.

  • Fractional Recrystallization: This technique exploits small differences in solubility between isomers.

    • Step 1: Choose a solvent in which one isomer is significantly less soluble than the others, especially at room temperature. Ethanol, methanol, or isopropanol are good candidates.[7]

    • Step 2: Dissolve the crude mixture in the minimum amount of boiling solvent.

    • Step 3: Cool the solution very slowly. The least soluble isomer should crystallize first.

    • Step 4: Filter the first crop of crystals. This crop will be enriched in the least soluble isomer.

    • Step 5: Concentrate the mother liquor (the remaining solution) and cool again to obtain a second crop of crystals, which will be enriched in the more soluble isomers.

    • Step 6: Analyze each crop by TLC/HPLC and re-crystallize the enriched fractions until purity is achieved.

  • Column Chromatography: If recrystallization fails, column chromatography is the most effective but more labor-intensive method.

    • Stationary Phase: Silica gel is appropriate for these moderately polar compounds.

    • Mobile Phase: A solvent system that gives good separation on TLC (e.g., a mixture of ethyl acetate and hexane) should be used.

    • Procedure: A slurry of silica gel is packed into a column. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica. The mobile phase is then passed through the column, and fractions are collected. The different isomers will travel down the column at different rates and be isolated in separate fractions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural isomers I should be aware of?

A1: The primary product is 4'-hydroxy-2'-nitroacetophenone. However, the nitration reaction can also produce significant amounts of 4'-hydroxy-3'-nitroacetophenone and 2'-hydroxy-5'-nitroacetophenone. Their structures are shown below.

Q2: What is the expected appearance and melting point of pure 4'-hydroxy-2'-nitroacetophenone?

Q3: Which solvents are best for the crystallization of 4'-hydroxy-2'-nitroacetophenone?

A3: The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of the molecule (due to the -OH, -NO2, and C=O groups), polar protic solvents are excellent starting points.

SolventPolarityBoiling Point (°C)Comments
Ethanol Polar Protic78Good general-purpose solvent for this class of compounds. Often used in mixtures with water.[2]
Methanol Polar Protic65Higher solubility than ethanol; may require cooling to lower temperatures for good recovery.[7]
Isopropanol Polar Protic82Lower solubility than ethanol, which can be advantageous for achieving high recovery.
Water Very Polar Protic100The compound has limited solubility in water, making it a potential anti-solvent in co-solvent systems.[4]
Ethyl Acetate Polar Aprotic77A moderately polar solvent that can be useful, sometimes in combination with hexane.

Q4: How should I properly store 4'-hydroxy-2'-nitroacetophenone?

A4: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8] It should be kept away from strong oxidizing agents and sources of ignition. Due to the presence of the nitro group, its thermal stability should be considered, and prolonged exposure to high temperatures should be avoided to prevent degradation.[1]

References

  • Pillai, R., et al. (2021). Method for purification of 4-hydroxyacetophenone. U.S. Patent 10,752,571 B2.
  • Pillai, R., et al. (2022). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. WIPO Patent WO 2022/096755 A2.
  • Pillai, R., et al. (2020). Method for purification of 4-hydroxyacetophenone. Eureka by PatSnap. Available from: [Link]

  • Devare, S. M., et al. (2025). Thermal evaluation of bioactive p-hydroxy-m-nitro acetophenone and its metal complexes. Der Pharma Chemica.
  • Naik, S., et al. (2020). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. Available from: [Link]

  • PubChem. 2'-Hydroxy-5'-nitroacetophenone. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Hydroxy-3-Nitroacetophenone. National Center for Biotechnology Information. Available from: [Link]

  • European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. EPO.
  • IS MUNI. Synthesis of 3-nitroacetophenone. Masaryk University. Available from: [Link]

  • Bernardes, C. E. S., et al. (2022).
  • Organic Syntheses Procedure. o-NITROACETOPHENONE. Available from: [Link]

  • European Patent Office. (1988). Process for purifying 4-hydroxy-acetophenone.
  • BenchChem. (2025). Application Notes and Protocols for Purity Assessment of 4'-Nitroacetophenone Semicarbazone.
  • Bernardes, C. E. S., & Minas da Piedade, M. E. (2012). Crystallization of 4′-hydroxyacetophenone from water: Control of polymorphism via phase diagram studies. ULisboa Research Portal.
  • ResearchGate. (2023). Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol?. Available from: [Link]

  • Chauhan, N. P. S., et al. (2011). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities.
  • NIST. Acetophenone, 4'-hydroxy-. NIST WebBook. Available from: [Link]

  • Pharmaffiliates. CAS No: 948550-13-8 | Chemical Name: 4-Hydroxy-2-Nitro Acetophenone. Available from: [Link]

  • Heide, M., et al. (2025). Analytical Methods. OPUS.
  • ResearchGate. A Gradient HPLC Test Procedure for the Determination of Impurities.... Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions for 1-(4-Hydroxy-2-nitrophenyl)ethanone Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 1-(4-hydroxy-2-nitrophenyl)ethanone and its derivatives. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 1-(4-hydroxy-2-nitrophenyl)ethanone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. We will explore the causality behind experimental choices, provide detailed troubleshooting for common issues, and offer step-by-step protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of the 1-(4-hydroxy-2-nitrophenyl)ethanone core structure. The primary route involves the direct electrophilic nitration of 4-hydroxyacetophenone.

FAQ 1.1: Low Yield and Formation of Tarry Byproducts during Nitration

Question: I am attempting the nitration of 4-hydroxyacetophenone, but my yield is consistently low, and the reaction mixture turns into a dark, tarry substance. What is causing this, and how can I prevent it?

Answer: This is a classic problem when nitrating highly activated aromatic rings like phenols. The primary culprits are oxidation and over-nitration (polysubstitution) due to the strong activating effect of the hydroxyl group.[1]

  • Causality (Oxidation): The phenol ring is highly susceptible to oxidation by strong nitric acid, leading to the formation of complex polymeric or quinone-like structures, which appear as dark tar.

  • Causality (Over-nitration): The electron-donating hydroxyl group makes the ring so reactive that it can easily undergo multiple nitrations, leading to dinitro- or even trinitro- products, consuming your starting material and complicating purification.[1][2]

Troubleshooting & Optimization:

  • Choice of Nitrating Agent: Avoid using concentrated nitric acid alone or in a harsh mixture. Switch to a milder nitrating agent or dilute nitric acid. A well-controlled mixture of nitric acid and sulfuric acid is standard, but the conditions must be precise.[3][4]

  • Temperature Control (Critical): Maintain a low reaction temperature, typically between -5°C and 10°C.[3] Use an ice-salt bath and monitor the internal temperature of the reaction closely. Low temperatures disfavor both oxidation and multiple nitration side reactions.

  • Rate of Addition: Add the nitrating agent dropwise or in small portions to the solution of 4-hydroxyacetophenone with vigorous stirring.[3] This ensures localized heat can dissipate and prevents a buildup of high concentrations of the nitrating agent.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of polysubstituted byproducts.

FAQ 1.2: Poor Regioselectivity - Formation of the 3-Nitro Isomer

Question: My main product is the desired 1-(4-hydroxy-2-nitrophenyl)ethanone, but I am also getting a significant amount of the 1-(4-hydroxy-3-nitrophenyl)ethanone isomer. How can I improve the selectivity for the 2-nitro (ortho) position?

Answer: The hydroxyl group is a strong ortho, para-director, while the acetyl group is a meta-director. In 4-hydroxyacetophenone, the positions ortho to the hydroxyl group (2 and 6) and the positions meta to the acetyl group (3 and 5) are activated. The 3-position is ortho to the acetyl group and meta to the hydroxyl. The directing effects are as follows:

  • -OH group (strongly activating): Directs incoming electrophiles to positions 2 and 6.

  • -C(O)CH₃ group (deactivating): Directs incoming electrophiles to positions 3 and 5.

The powerful activating and ortho-directing nature of the hydroxyl group typically dominates, favoring substitution at the 2-position. However, formation of the 3-nitro isomer can occur.

Troubleshooting & Optimization:

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents may alter the selectivity.

  • Catalyst System: In some cases, using a solid acid catalyst or a different acid promoter (instead of sulfuric acid) can influence the regioselectivity of the nitration.[5] For instance, a patented method utilizes a copper salt catalyst in an organic acid solution to favor the 3-nitro isomer, so avoiding such conditions is key if the 2-nitro is desired.[6]

  • Protecting Group Strategy: While more complex, one could temporarily protect the hydroxyl group. This would change the directing effects within the molecule, allowing for more controlled nitration, followed by a deprotection step.

Section 2: Alternative Synthetic Route - The Fries Rearrangement

An alternative pathway to hydroxyaryl ketones is the Fries Rearrangement, which involves the rearrangement of a phenolic ester in the presence of a Lewis acid.[7] For this topic, it would involve the rearrangement of an appropriate nitrophenyl acetate.

FAQ 2.1: My Fries Rearrangement is inefficient, with significant O-acylated byproduct remaining.

Question: I am attempting a Fries Rearrangement, but the reaction is incomplete, leaving a lot of unreacted ester or O-acylated byproduct. What is going wrong?

Answer: This issue typically points to problems with the catalyst or reaction conditions.

  • Causality (Catalyst): Lewis acids like aluminum chloride (AlCl₃) are consumed by complexing with both the starting ester and the final ketone product.[8] An insufficient amount of catalyst will result in an incomplete reaction. Furthermore, Lewis acids are highly sensitive to moisture, which will deactivate them.[9]

  • Causality (Conditions): The rearrangement from the O-acylated intermediate to the C-acylated product requires sufficient thermal energy and time.[9]

Troubleshooting & Optimization:

  • Catalyst Stoichiometry: Ensure at least a stoichiometric amount (or often an excess) of a high-quality, anhydrous Lewis acid (e.g., AlCl₃) is used.[8]

  • Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[9]

  • Temperature and Time: The ortho/para selectivity of the Fries Rearrangement is often temperature-dependent.[7][10] Higher temperatures (e.g., >160°C) tend to favor the ortho-isomer, which is the thermodynamically more stable product.[10] Ensure the reaction is heated appropriately and for a sufficient duration.

Data Presentation: Temperature Effects on Fries Rearrangement Selectivity
Temperature RangePredominant IsomerKinetic vs. Thermodynamic ControlRationale
Low (< 60°C)para-hydroxyaryl ketoneKinetic ProductThe para position is often more sterically accessible, leading to a faster initial reaction.[10]
High (> 160°C)ortho-hydroxyaryl ketoneThermodynamic ProductThe ortho product can form a stable bidentate complex (chelation) with the Lewis acid catalyst, making it the more stable product at higher temperatures where equilibrium can be reached.[7][10]

Section 3: Purification Strategies

Question: How can I effectively purify my final 1-(4-hydroxy-2-nitrophenyl)ethanone product and remove isomers or other impurities?

Answer: A multi-step purification approach is often necessary.

  • Initial Workup: After quenching the reaction (typically by pouring it onto ice water), the crude product often precipitates as a solid. This solid should be filtered and washed thoroughly with cold water to remove residual acids.[3]

  • Steam Distillation: This is a highly effective technique for separating ortho-nitrophenols from their para-isomers. The ortho-isomer, 1-(4-hydroxy-2-nitrophenyl)ethanone, can form an intramolecular hydrogen bond, which reduces its boiling point and makes it volatile with steam. The para-isomer cannot do this, has a higher boiling point, and will remain in the distillation flask.[11][12]

  • Recrystallization: After initial separation, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be used to obtain a highly pure product. The choice of solvent is critical and may require some screening.

  • Column Chromatography: For difficult separations or small-scale purification, column chromatography using silica gel is a reliable method. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) will allow for the separation of components based on their polarity.[2] The less polar ortho-isomer will typically elute before the more polar para-isomer.[2]

Section 4: Visualized Workflows and Protocols

Troubleshooting Workflow for Low-Yield Nitration

This diagram outlines a logical decision-making process for troubleshooting low-yield issues during the nitration of 4-hydroxyacetophenone.

TroubleshootingWorkflow Troubleshooting: Low Yield in Nitration start Problem: Low Yield / Tarry Product check_temp Was reaction temperature kept below 10°C? start->check_temp check_addition Was nitrating agent added slowly? check_temp->check_addition Yes solution_temp Implement strict cooling (ice-salt bath). Monitor internal temperature. check_temp->solution_temp No check_reagents Are reagents (esp. HNO3) of appropriate concentration? check_addition->check_reagents Yes solution_addition Add nitrating agent dropwise with vigorous stirring. check_addition->solution_addition No solution_reagents Use dilute HNO3 or a milder nitrating system. Avoid overly concentrated acids. check_reagents->solution_reagents No monitor_tlc Monitor reaction by TLC to avoid over-reaction. check_reagents->monitor_tlc Yes solution_temp->check_addition solution_addition->check_reagents solution_reagents->monitor_tlc end_point Optimized Yield monitor_tlc->end_point

Caption: Decision tree for troubleshooting low yields in nitration reactions.

Experimental Protocol: Synthesis of 1-(4-Hydroxy-2-nitrophenyl)ethanone

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. Safety Warning: This reaction involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials:

  • 4-Hydroxyacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, ~68-70%)

  • Crushed Ice and Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-salt bath

Procedure:

  • Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice-salt bath.

  • Dissolution: Add 4-hydroxyacetophenone (1 equivalent) to the flask. Slowly add concentrated sulfuric acid (approx. 3-4 equivalents) while stirring, ensuring the temperature is maintained below 10°C. Stir until all the solid has dissolved.

  • Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid (1-2 equivalents).

  • Nitration: Cool the 4-hydroxyacetophenone solution to between -5°C and 0°C. Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5°C. [3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's completion via TLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper. A final wash with a cold, dilute sodium bicarbonate solution can help neutralize any remaining acid, followed by more water washes.

  • Purification: The crude product can be purified by steam distillation to separate the ortho- and para-isomers, followed by recrystallization from an ethanol-water mixture to yield pure 1-(4-hydroxy-2-nitrophenyl)ethanone.

References

  • Process for the purification of p-nitrophenol. (n.d.). Google Patents.
  • Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays.com. Retrieved from [Link]

  • Process for the purification of para-nitrophenol. (n.d.). Google Patents.
  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. (n.d.). Aakash Institute. Retrieved from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fries rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (2006, March). NOP. Retrieved from [Link]

  • Mannisto, P. T., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 589-599. Retrieved from [Link]

  • Ahmad, M. A., et al. (2022). A Review on Selective Synthesis and Yield Enhancement of Ortho-Nitrophenol in the Presence of Phase-Transfer Catalysts. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 65A(3), 302-308. Retrieved from [Link]

  • What are the typical reaction conditions and mechanisms for the nitration of phenols... (2023, March 31). Quora. Retrieved from [Link]

  • Zeyer, J., & Kearney, P. C. (1984). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. Journal of Bacteriology, 159(1), 215-221. Retrieved from [Link]

  • Ghorab, M. M., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 22-54. Retrieved from [Link]

  • m-NITROACETOPHENONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1-(4-Hydroxy-2-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 3(4), 340-349. Retrieved from [Link]

  • Professor Dave Explains. (2021, October 27). Fries Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Shenoy, M. (n.d.). Nitration of Phenols [Video]. Khan Academy. Retrieved from [Link]

  • Biswas, K. G., et al. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Insights in Analytical Electrochemistry, 1(1). Retrieved from [Link]

  • Bhattarai, B. (2017). Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry [Master's thesis, North Carolina A&T State University]. Aggie Digital Collections and Scholarship. Retrieved from [Link]

  • Du Preez, B. J. (2017, August 11). Fries Rearrangement of Phenyl Acetate. Scribd. Retrieved from [Link]

  • Avoiding over nitration (or generally over-electrophilic substitution). (2021, June 20). Sciencemadness Discussion Board. Retrieved from [Link]

  • How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? (2019, July 8). ResearchGate. Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-HYDROXY-1-(4-NITROPHENYL)-1-ETHANONE. (n.d.). LookChem. Retrieved from [Link]

  • Mandal, S., et al. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. Retrieved from [Link]

  • Electronic Supplementary Information. (2010). The Royal Society of Chemistry. Retrieved from [Link]

  • The nitration of 2-hydroxyacetophenone results in two products... (2023, August 15). brainly.com. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

  • Preparation method of 4-hydroxy-3-nitroacetophenone. (n.d.). Google Patents.
  • Khan, K. M., et al. (2017). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Medicinal Chemistry Research, 26(8), 1735-1746. Retrieved from [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Google Patents.
  • Process for purifying 4-hydroxyacetophenone. (n.d.). Google Patents.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage and Stability of 1-(4-Hydroxy-2-nitrophenyl)ethanone

Welcome to the technical support guide for 1-(4-hydroxy-2-nitrophenyl)ethanone (CAS No. 6323-44-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(4-hydroxy-2-nitrophenyl)ethanone (CAS No. 6323-44-0). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and prevent the degradation of this key chemical intermediate. Given its molecular structure, featuring both a phenolic hydroxyl group and a nitroaromatic system, this compound is susceptible to specific degradation pathways if not handled and stored correctly. This guide provides in-depth, evidence-based answers to common questions and troubleshooting protocols to validate sample stability.

Part 1: Frequently Asked Questions (FAQs) - Core Storage Principles

This section addresses the most common inquiries regarding the day-to-day handling and storage of 1-(4-hydroxy-2-nitrophenyl)ethanone.

Q1: What are the ideal storage conditions for solid 1-(4-Hydroxy-2-nitrophenyl)ethanone?

A1: The optimal storage strategy aims to mitigate the primary drivers of degradation: temperature, light, and atmospheric exposure.

  • Temperature: The compound should be stored in a controlled and cool environment. Refrigeration at 2-8°C is highly recommended for long-term storage.[1] Some suppliers even utilize cold-chain transportation to maintain stability.[2] Avoid storing at elevated temperatures (e.g., 25°C or higher) as this significantly accelerates the degradation of phenolic and nitroaromatic compounds.[3][4] Repeated freeze-thaw cycles should also be avoided as they can introduce instability.[1]

  • Light: This compound is photosensitive. Exposure to light, particularly UV wavelengths, can initiate photodegradation.[1] It is imperative to store the material in an amber glass vial or a container that is otherwise opaque.[1] The container should then be kept inside a dark cabinet or storage box to provide a secondary barrier against light exposure.

  • Atmosphere: The phenolic hydroxyl group is susceptible to oxidation. For maximum stability, especially for long-term storage or for a reference standard, the compound should be stored under an inert atmosphere, such as argon or nitrogen.[1] This displaces oxygen and minimizes the risk of oxidative degradation pathways.

  • Container: Use a tightly sealed, non-reactive container. Borosilicate glass vials with polytetrafluoroethylene (PTFE)-lined caps are an industry standard, preventing both contamination and loss of material.[1]

Q2: My sample of 1-(4-hydroxy-2-nitrophenyl)ethanone has turned yellow or brown. What does this signify?

A2: A visible change in color, particularly the development of a yellowish or brownish hue, is a strong preliminary indicator of chemical degradation.[1] This discoloration is often caused by the formation of oxidized or polymeric byproducts resulting from exposure to light, heat, or atmospheric oxygen.[1][4] While visual inspection is a useful first alert, it is not conclusive. The extent of degradation must be confirmed using a quantitative analytical method like HPLC.[1]

Q3: Is it better to store the compound as a dry solid or in solution?

A3: For long-term stability, storing the compound as a dry, crystalline solid is unequivocally superior.[1] Storing it in solution introduces several additional variables that can promote degradation, including solvent reactivity, hydrolysis, and accelerated interactions with dissolved contaminants like oxygen. If a solution is required for experimental workflows, it is best practice to prepare it fresh from a properly stored solid stock.

Q4: If I must prepare a stock solution for short-term use, what are the best practices?

A4: The choice of solvent is critical.[1] Always use high-purity, anhydrous (dry) solvents from a reputable supplier. For nitroaromatic compounds, common solvents for recrystallization and storage include ethanol or methanol.[5]

  • Solvent Purity: Use HPLC-grade or equivalent solvents to avoid introducing impurities that could catalyze degradation.

  • Avoid Water: Unless the experimental protocol demands an aqueous solution, avoid water, as it can facilitate hydrolysis. If using an aqueous buffer, be aware that pH can dramatically affect stability. Acidification to pH 2 has been shown to preserve some nitroaromatic compounds in water samples.[6]

  • Degas Solvents: If preparing solutions for sensitive applications, degassing the solvent by sonication or sparging with an inert gas can remove dissolved oxygen and further protect the compound.

Part 2: Troubleshooting Guide - Investigating Suspected Degradation

If you suspect your sample has degraded, a systematic approach is necessary to confirm and quantify the loss of the parent compound.

Problem: My experimental results are inconsistent, and I suspect my stock of 1-(4-hydroxy-2-nitrophenyl)ethanone has degraded.

Solution Workflow: Follow a logical progression from simple observation to quantitative analysis. The workflow below outlines the necessary steps.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Action A Suspicion of Degradation (e.g., Inconsistent Data) B Visual Inspection - Check for color change - Look for precipitation/clumping A->B D HPLC-UV Analysis - Compare suspect sample to standard B->D C Prepare Fresh Standard (from a trusted source if possible) C->D E Assess Chromatogram - Reduced peak area for parent? - Appearance of new impurity peaks? D->E F Quantify Purity (Calculate % remaining) E->F G Decision Point F->G H Discard Degraded Sample & Procure New Stock G->H Purity Below Acceptable Limit I Review Storage Protocols & Implement Improvements G->I Purity Acceptable (or for future prevention)

Caption: Troubleshooting workflow for investigating suspected degradation.

Experimental Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of your 1-(4-hydroxy-2-nitrophenyl)ethanone sample. A stability-indicating method is one that can separate the intact parent compound from its degradation products.[1]

  • Objective: To quantify the percentage of the parent compound remaining and detect the presence of degradation products.

  • Materials:

    • 1-(4-hydroxy-2-nitrophenyl)ethanone sample (suspect)

    • Reference standard of 1-(4-hydroxy-2-nitrophenyl)ethanone (of known high purity)

    • HPLC-grade acetonitrile and water

    • HPLC-grade formic acid or phosphoric acid

    • Volumetric flasks and pipettes

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Degas both mobile phases before use.

    • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution (e.g., to 10 µg/mL).

    • Sample Preparation: Prepare the suspect sample in the same manner and at the same theoretical concentration as the working standard.

    • Chromatographic Conditions (Starting Point):

      • Column: C18 Reverse-Phase

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: Set to the absorbance maximum of the compound (determine by running a UV scan with the DAD, typically between 254 nm and 330 nm for nitroaromatics).

      • Gradient: A typical gradient might be: 0-20 min, 20% to 80% B; 20-25 min, hold at 80% B; 25-30 min, return to 20% B and equilibrate. This must be optimized to achieve good separation.[5]

    • Analysis: Inject the standard and the sample. Compare the chromatograms.

  • Data Interpretation:

    • Purity (%): Calculate the purity of the suspect sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

    • Degradation: The presence of new, significant peaks in the sample chromatogram that are absent in the standard indicates degradation. A reduced peak area for the parent compound in the sample compared to the standard (at the same concentration) confirms degradation.

Part 3: Advanced Protocols - Proactive Stability Analysis

Understanding how a compound degrades is key to preventing it. Forced degradation (or stress testing) is a study designed to intentionally degrade a sample to identify potential degradation products and pathways.[1]

Potential Degradation Pathways

The functional groups on 1-(4-hydroxy-2-nitrophenyl)ethanone suggest susceptibility to several degradation mechanisms.

G cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (UV/Vis Light) Parent 1-(4-Hydroxy-2-nitrophenyl)ethanone H_Prod Potential cleavage of functional groups Parent->H_Prod O_Prod Oxidation of Phenol Ring (e.g., Quinone-like structures) Parent->O_Prod P_Prod Photoreduction of Nitro Group or Ring Modifications Parent->P_Prod

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 4'-hydroxy-2'-nitroacetophenone

Introduction: Welcome to the technical support guide for 4'-hydroxy-2'-nitroacetophenone. This document serves as a resource for researchers, scientists, and drug development professionals encountering solubility challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for 4'-hydroxy-2'-nitroacetophenone. This document serves as a resource for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. We will explore the physicochemical properties of 4'-hydroxy-2'-nitroacetophenone and provide practical, step-by-step strategies to enhance its solubility for various experimental needs.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 4'-hydroxy-2'-nitroacetophenone poorly soluble in water?

A1: The low aqueous solubility of 4'-hydroxy-2'-nitroacetophenone is due to its molecular structure. While it possesses polar functional groups (a hydroxyl and a nitro group) capable of hydrogen bonding, the molecule's core is a nonpolar aromatic ring. This significant nonpolar character limits its favorable interactions with water molecules, leading to poor solubility in neutral aqueous solutions.

Q2: How does pH affect the solubility of 4'-hydroxy-2'-nitroacetophenone?

Q3: Can I use organic co-solvents like DMSO or ethanol to dissolve the compound?

A3: Yes, using water-miscible organic solvents, known as co-solvents, is a common and effective strategy. 4'-hydroxy-2'-nitroacetophenone is expected to be soluble in organic solvents like ethanol and acetone.[6] For laboratory and biological experiments, Dimethyl Sulfoxide (DMSO) is frequently used to prepare a concentrated stock solution, which is then diluted into the final aqueous buffer or media.

However, it is critical to control the final concentration of the organic co-solvent. For cell-based assays, the final concentration of DMSO should generally be kept below 0.5% (v/v) to avoid cytotoxicity.[7][8][9] Some cell lines can be particularly sensitive, and even low concentrations may induce unintended effects, such as differentiation in stem cells.[10]

Q4: What are the primary strategies for solubilizing 4'-hydroxy-2'-nitroacetophenone for in vitro biological assays?

A4: The three primary strategies, in order of recommendation, are:

  • pH Adjustment: Leveraging the acidic nature of the phenolic hydroxyl group to form a highly soluble salt at basic pH. This is often the preferred method as it avoids organic solvents.

  • Co-Solvency: Preparing a concentrated stock solution in an organic solvent like DMSO, followed by careful dilution into your aqueous medium.

  • Use of Excipients: For more advanced formulations, cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[11][12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the most effective solubilization techniques.

Method 1: Solubilization by pH Adjustment

This method is ideal for preparing stock solutions for assays where a slightly basic final pH is tolerable.

Scientific Principle: The Henderson-Hasselbalch equation dictates that for an acidic compound, solubility increases as the pH of the medium moves above the compound's pKa.[3][13] By adding a base (e.g., Sodium Hydroxide, NaOH), we deprotonate the weakly acidic 4'-hydroxyl group, forming the sodium phenolate salt, which is significantly more water-soluble.

Step-by-Step Protocol:

  • Prepare a 1 M NaOH Stock Solution: Dissolve 4.00 g of NaOH pellets in deionized water and adjust the final volume to 100 mL.

  • Weigh the Compound: Accurately weigh the desired amount of 4'-hydroxy-2'-nitroacetophenone powder.

  • Initial Solubilization: Add a small volume of 1 M NaOH dropwise to the powder while vortexing or stirring until the solid is completely dissolved. Aim to use the minimum volume necessary to create a concentrated stock solution (e.g., 10-50 mM).

  • Dilution into Final Medium: Dilute the basic stock solution into your final aqueous buffer or cell culture medium to achieve the desired working concentration. Ensure rapid mixing during this step.

  • Validation & Trustworthiness Check:

    • Measure Final pH: After dilution, measure the pH of your final working solution to ensure it is within the acceptable range for your experiment. If necessary, adjust carefully with dilute HCl.

    • Observe for Precipitation: Let the final solution stand for a period (e.g., 1-2 hours) at the experimental temperature to check for any signs of precipitation.

Diagram: pH-Dependent Solubility of 4'-hydroxy-2'-nitroacetophenone This diagram illustrates the chemical equilibrium that is manipulated to enhance solubility.

G cluster_main Solubility Equilibrium Low_Sol R-OH (Neutral Form) Low Aqueous Solubility High_Sol R-O- Na+ (Phenolate Salt Form) High Aqueous Solubility Low_Sol->High_Sol Add Base (e.g., NaOH) pH > pKa High_Sol->Low_Sol Add Acid (e.g., HCl) pH < pKa

Caption: Chemical equilibrium showing increased solubility upon deprotonation.

Method 2: Solubilization Using an Organic Co-Solvent (DMSO)

This is the most common method when pH modification is not feasible.

Scientific Principle: A water-miscible organic solvent like DMSO can dissolve nonpolar compounds. When a concentrated stock in DMSO is diluted into an aqueous medium, the DMSO helps to keep the compound dispersed and solubilized, provided the final DMSO concentration is sufficiently low.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve 4'-hydroxy-2'-nitroacetophenone in 100% DMSO to create a concentrated stock solution (e.g., 20-100 mM). Gentle warming (to 37°C) or sonication may aid dissolution.

  • Serial Dilution (Optional): If very low final concentrations are required, perform an intermediate serial dilution from your concentrated stock into pure DMSO.

  • Final Dilution into Aqueous Medium: Add the DMSO stock solution dropwise to your pre-warmed (if applicable) aqueous buffer or cell culture medium while vortexing vigorously. The final DMSO concentration should not exceed experimental limits (typically 0.1-0.5%).[9]

  • Validation & Trustworthiness Check:

    • Visual Inspection: After dilution, visually inspect the solution for any signs of "crashing out" or precipitation (cloudiness, crystals). If observed, the concentration limit in that specific medium has been exceeded.

    • Solvent Control: Always include a "vehicle control" in your experiments, which consists of the final aqueous medium containing the same final concentration of DMSO but without the compound. This ensures that any observed effects are due to the compound and not the solvent.

Data Table: Co-Solvent Considerations for Cell-Based Assays

Co-SolventTypical Stock Conc.Recommended Final Conc. (v/v)Notes
DMSO 10 - 100 mM< 0.5% Gold standard but can be toxic or induce differentiation in sensitive cells.[7][10]
Ethanol 10 - 50 mM< 1.0% Generally less toxic than DMSO but may have other biological effects.
DMF 10 - 100 mM< 0.1% Effective solvent, but generally more toxic than DMSO. Use with caution.
Method 3: Advanced Solubilization with Cyclodextrins

This method is useful for in vivo studies or when organic solvents and pH changes must be avoided.

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] The poorly soluble 4'-hydroxy-2'-nitroacetophenone (the "guest") can partition into the hydrophobic core of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex".[11] This complex effectively shields the nonpolar drug from the aqueous environment, dramatically increasing its apparent solubility.

Step-by-Step Protocol (using Hydroxypropyl-β-cyclodextrin, HP-β-CD):

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water or your desired buffer (e.g., 10% w/v).

  • Add Compound: Add an excess of 4'-hydroxy-2'-nitroacetophenone powder to the HP-β-CD solution.

  • Facilitate Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours to allow the equilibrium of complex formation to be reached.

  • Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm syringe filter to remove any remaining, undissolved solid.

  • Determine Concentration: The clear supernatant is your saturated stock solution. The concentration of the dissolved compound must be determined analytically using a technique like UV-Vis spectrophotometry or HPLC with a standard curve.

Diagram: Troubleshooting Workflow for Solubility Issues This flowchart provides a logical path for selecting the appropriate solubilization method.

G Start Start: Low Solubility of 4'-hydroxy-2'-nitroacetophenone Check_pH Is pH modification acceptable for the experiment? Start->Check_pH Try_pH Use Method 1: Solubilization by pH Adjustment Check_pH->Try_pH  Yes Check_Solvent Are low concentrations (<0.5%) of organic co-solvents acceptable? Check_pH->Check_Solvent  No End_Success Solution Prepared Try_pH->End_Success Try_Solvent Use Method 2: Co-Solvent (DMSO) Method Check_Solvent->Try_Solvent  Yes Try_Advanced Use Method 3: Advanced Formulation (e.g., Cyclodextrins) Check_Solvent->Try_Advanced  No Try_Solvent->End_Success Try_Advanced->End_Success  Success End_Fail Consult Formulation Specialist Try_Advanced->End_Fail  Failure

Caption: Decision tree for selecting a solubilization strategy.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PMC.
  • Cell Culture FAQ: How does DMSO affect your cells?Eppendorf.
  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel.PMC.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.International Journal of Pharmacy & Pharmaceutical Research.
  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.ACS Publications.
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?YouTube.
  • Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing.Sigma-Aldrich.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO.Case studies.
  • Prediction of pH-dependent aqueous solubility of druglike molecules.PubMed.
  • Theory of aqueous solubility prediction.Chemaxon Docs.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses.Microbe Notes.
  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.ResearchGate.
  • 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7.ChemicalBook.
  • CAS 6322-56-1: 4-Hydroxy-3-nitroacetophenone.CymitQuimica.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 1-(4-Hydroxy-2-nitrophenyl)ethanone

Welcome to the Technical Support Center for the isolation and purification of 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-2'-nitroacetophenone). This guide is designed for researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-2'-nitroacetophenone). This guide is designed for researchers and drug development professionals dealing with the specific chromatographic challenges of polar, acidic nitroaromatic compounds.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to assess the impurity profile of your crude mixture. Use the decision tree below to determine the most effective chromatographic strategy.

PurificationWorkflow Crude Crude 1-(4-Hydroxy-2-nitrophenyl)ethanone (Complex Mixture) LCMS LC-MS Impurity Profiling (Determine Polarity & Isomers) Crude->LCMS Decision Primary Purification Strategy? LCMS->Decision Flash Normal-Phase Flash Silica Gel + 1% AcOH (Bulk Isomer Separation) Decision->Flash High mass load, bulk impurities Prep Reversed-Phase Prep-HPLC C18 + 0.1% TFA (High-Resolution Polish) Decision->Prep Close-eluting isomers, high purity needed Flash->Prep Secondary polish (if needed) Pure Pure Target Compound (>98% Purity, Confirmed by NMR/HPLC) Flash->Pure Sufficient purity Prep->Pure

Diagnostic workflow for selecting the optimal chromatographic purification strategy.

Troubleshooting & FAQs (Causality & Solutions)

Q1: Why does my crude 1-(4-Hydroxy-2-nitrophenyl)ethanone streak on silica TLC and tail severely during flash chromatography? Causality: 1-(4-Hydroxy-2-nitrophenyl)ethanone contains a highly polar and acidic phenolic hydroxyl group. The electron-withdrawing nitro and acetyl groups increase the acidity of this phenol. On bare silica gel, the hydroxyl group acts as a strong hydrogen-bond donor, interacting heterogeneously with the weakly acidic silanol (Si-OH) groups on the stationary phase. This causes the compound to drag or "streak" across multiple fractions rather than eluting as a tight, symmetrical band. Solution: Implement a competitive binding strategy. Add 1% (v/v) glacial acetic acid to your normal-phase mobile phase (e.g., Hexanes/Ethyl Acetate). The acetic acid competitively saturates the active silanol sites on the silica and suppresses the ionization of the phenol, ensuring the analyte remains in a neutral state and elutes with high peak symmetry.

Q2: What is the optimal Reversed-Phase HPLC (RP-HPLC) method for separating this compound from positional isomers (e.g., 2-hydroxy-4-nitroacetophenone)? Causality: The target compound has a computed XLogP3 of approximately 0.9[1], indicating it is moderately polar but retains enough hydrophobicity for C18 reversed-phase retention. However, because the phenol can partially ionize at neutral pH, running an unbuffered mobile phase will lead to split peaks or severe tailing due to the simultaneous presence of both protonated and deprotonated states traveling at different velocities. Solution: Use an acidic modifier. Adding 0.1% Trifluoroacetic acid (TFA) to both Water and Acetonitrile drops the mobile phase pH to ~2.0. This is well below the pKa of the nitrophenol, ensuring 100% protonation and maintaining a single, less polar state that interacts uniformly with the C18 stationary phase, a standard practice supported by RP-HPLC protocols for nitrophenols[2]. If downstream applications require Mass Spectrometry (MS) compatibility, substitute TFA with 0.1% Formic Acid to prevent ion suppression in negative ESI mode[3].

Q3: How do I prevent sample precipitation when injecting the crude mixture onto a Prep-HPLC column? Causality: 1-(4-Hydroxy-2-nitrophenyl)ethanone is highly soluble in pure organic solvents but has poor solubility in highly aqueous solutions. If your prep-HPLC gradient starts at 5% Acetonitrile, injecting a highly concentrated sample dissolved in pure DMSO can cause "solvent shock." The sudden change in polarity leads to immediate precipitation at the column head, resulting in high backpressure and ruined peak shapes. Solution: Dissolve the crude sample in a mixture of DMSO and the starting mobile phase (e.g., 1:1 DMSO/Methanol). Keep the injection volume below 5% of the total column volume to allow for gradual on-column dilution and focusing.

Quantitative Method Parameters

Table 1: Analytical RP-HPLC Gradient for Impurity Profiling

Use this gradient to assess purity before scaling up to Preparative HPLC.

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.05951.0
18.05951.0
18.19551.0
22.09551.0
Table 2: Flash Chromatography Gradient (Normal Phase)

Optimized for bulk separation of positional isomers on silica gel.

Column Volumes (CV)% Hexanes (with 1% AcOH)% Ethyl Acetate (with 1% AcOH)Purpose
0.0 - 2.09010Equilibration & elution of non-polar impurities
2.0 - 10.090 → 6010 → 40Linear gradient elution of target compound
10.0 - 13.06040Isocratic hold to ensure complete elution
13.0 - 15.00100Column wash

Self-Validating Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography Purification

Objective: Bulk separation of 1-(4-Hydroxy-2-nitrophenyl)ethanone from unreacted starting materials and structural isomers.

  • Mobile Phase Preparation: Mix Hexanes and Ethyl Acetate to the ratios specified in Table 2. Add 1% (v/v) glacial acetic acid to all solvent bottles.

    • Validation Checkpoint: Verify the pH of an aqueous extraction of this mobile phase drops below 4 to ensure sufficient acidic modifier is present.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of acetone. Add Celite 545 (1:3 sample-to-Celite mass ratio). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Validation Checkpoint: If the powder clumps or sticks to the walls of the flask, residual solvent remains. Re-evaporate until perfectly dry; residual polar solvent will cause severe band broadening upon loading.

  • Column Equilibration & Loading: Equilibrate a silica gel cartridge with 3 CV of 90:10 Hexanes/EtOAc (with 1% AcOH). Load the dry cartridge onto the column head.

  • Gradient Elution: Run the gradient as specified in Table 2. Monitor UV absorbance at 254 nm and 280 nm (nitroaromatics absorb strongly at 280 nm).

  • Fraction Validation: Spot aliquots of the collected fractions on a silica TLC plate. Develop in 60:40 Hexanes/EtOAc (1% AcOH).

    • Validation Checkpoint: Only pool fractions showing a single, symmetrical spot corresponding to the target Rf. If streaking is observed on the TLC, do not pool; the fraction contains co-eluting acidic impurities.

Protocol 2: Preparative RP-HPLC Purification

Objective: High-resolution polishing to achieve >98% purity.

  • Sample Preparation: Dissolve the pre-purified or crude sample in 1:1 DMSO/Methanol to a concentration of 50 mg/mL.

    • Validation Checkpoint: Filter the solution through a 0.45 µm PTFE syringe filter. The solution must be completely optically clear. Any particulate matter will permanently clog the column frit.

  • Column Equilibration: Equilibrate a C18 Prep Column (e.g., 21.2 x 250 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B until the UV baseline stabilizes.

  • Injection & Separation: Inject the sample (maximum 5% of the total column volume). Execute a scaled-up version of the gradient outlined in Table 1. Monitor at 254 nm.

  • Fraction Pooling & Lyophilization:

    • Validation Checkpoint: Before pooling, analyze 10 µL of the main peak fractions via analytical LC-MS. Confirm the presence of the m/z 180 [M-H]⁻ ion in negative ESI mode and ensure UV purity is >98%.

  • Recovery: Pool validated fractions, freeze at -80°C, and lyophilize to obtain the pure solid compound.

References

  • Benchchem. "HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol". Benchchem Technical Support.
  • PubChem. "1-(4-Hydroxy-2-nitrophenyl)ethanone | C8H7NO4 | CID 29939889". National Center for Biotechnology Information.
  • SIELC Technologies. "Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column". SIELC Application Notes.

Sources

Optimization

Technical Support Center: A Guide to Mitigating Side Reactions in 4'-Hydroxy-2'-nitroacetophenone Synthesis

This technical support guide is tailored for researchers, scientists, and professionals in drug development who are navigating the synthesis of 4'-hydroxy-2'-nitroacetophenone. Within this guide, we will dissect common e...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is tailored for researchers, scientists, and professionals in drug development who are navigating the synthesis of 4'-hydroxy-2'-nitroacetophenone. Within this guide, we will dissect common experimental challenges, offering field-tested solutions to minimize side reactions and enhance the efficiency of your synthetic protocol. The advice herein is underpinned by established chemical principles and corroborated by peer-reviewed literature, aiming to equip you with the expertise to master this nuanced electrophilic aromatic substitution.

Introduction: The Regioselectivity Conundrum

The nitration of 4'-hydroxyacetophenone serves as a quintessential case study in electrophilic aromatic substitution on a disubstituted benzene scaffold. A delicate balance exists between the activating, ortho,para-directing hydroxyl moiety and the deactivating, meta-directing acetyl group, posing a considerable hurdle to achieving high regioselectivity for the desired 4'-hydroxy-2'-nitroacetophenone isomer.[1][2] The potent electron-donating capacity of the hydroxyl group invigorates the aromatic ring, rendering it prone to a spectrum of undesirable side reactions, most notably polysubstitution and oxidation.[3] This document provides a methodical framework for troubleshooting and refining this synthesis.

Troubleshooting Guide: Common Issues and Strategic Interventions

This section employs a question-and-answer format to address specific experimental roadblocks, complete with in-depth explanations and actionable protocols.

Question 1: My reaction is yielding a complex mixture of isomers, with the 3'-nitro and 5'-nitro adducts being major components, and a disappointingly low yield of the target 2'-nitro product. How can I steer the regioselectivity in favor of the 2'-nitro isomer?

Root Cause Analysis: The concurrent formation of multiple isomers is a direct manifestation of the conflicting directing influences of the hydroxyl and acetyl functionalities. The hydroxyl group promotes nitration at its ortho and para positions (the 2' and 4' positions, with the latter being occupied by the acetyl group). Conversely, the acetyl group directs the incoming electrophile to its meta positions (the 3' and 5' positions).[1] A substantial yield of 3'- and 5'-nitro isomers suggests that, under your current experimental setup, the directing influence of the acetyl group is rivaling that of the hydroxyl group.

Strategic Solutions:

  • Employ Milder Nitrating Agents: Conventional nitrating cocktails, such as a mixture of concentrated nitric and sulfuric acids, are notoriously aggressive and can result in diminished regioselectivity.[4] A more nuanced approach involves the use of metal nitrates, which can facilitate milder reaction conditions and, consequently, improved selectivity. For example, copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) has proven to be a proficient and regioselective nitrating agent for phenolic compounds.[4][5]

  • Optimize Solvent and Temperature Parameters: The choice of solvent can exert a significant influence on the regiochemical outcome of the reaction. A systematic screening of solvents with varying polarities, such as tetrahydrofuran (THF), acetonitrile (CH₃CN), or dichloromethane (CH₂Cl₂), may reveal an optimal medium for the desired transformation.[4] Furthermore, meticulous control of the reaction temperature, typically by employing an ice bath, is indispensable for moderating the reaction rate and augmenting selectivity.[6]

Recommended Protocol for Enhanced 2'-Nitro Selectivity:

  • Reagents: 4'-hydroxyacetophenone, Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Tetrahydrofuran (THF).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4'-hydroxyacetophenone in THF.

    • To this solution, add Cu(NO₃)₂·3H₂O (1.5 equivalents).

    • Gently heat the mixture to 50°C and diligently monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product using a suitable organic solvent like ethyl acetate.

    • The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can then be purified by column chromatography to isolate the 4'-hydroxy-2'-nitroacetophenone isomer.

Table 1: A Comparative Overview of Nitrating Agents and Their Typical Outcomes

Nitrating AgentTypical ConditionsPredominant Isomer(s)Reference
Conc. HNO₃ / Conc. H₂SO₄0-10 °CMixture of 2'-, 3'-, and 5'-nitro isomers[7]
Cu(NO₃)₂·3H₂O in THF50 °CEnhanced selectivity for ortho-nitration[4]
Dilute HNO₃Room TemperatureMixture of ortho and para isomers (for phenol)[6]

Question 2: I'm observing the formation of a significant amount of a dark, tarry substance in my reaction flask, which is severely compromising the yield of my desired product. What is the underlying cause, and how can I mitigate this issue?

Root Cause Analysis: The emergence of tar-like byproducts is frequently attributable to the oxidation of the highly activated phenolic ring by nitric acid. This is particularly pronounced under aggressive reaction conditions, such as elevated temperatures or the use of highly concentrated nitrating agents.[3][6] Unchecked exothermic events can also instigate polymerization, further contributing to the formation of these intractable materials.[6]

Strategic Solutions:

  • Rigorous Temperature Control: The maintenance of a low and stable temperature is of utmost importance. The reaction should be conducted in an ice bath, and the nitrating agent should be introduced in a slow, dropwise manner to effectively dissipate the heat generated by the exothermic process.[8]

  • Utilization of Dilute Nitric Acid: The use of dilute nitric acid can temper the oxidizing capacity of the reaction medium, thereby affording greater control over the reaction rate.[6]

  • A Protecting Group Strategy: Although this approach adds synthetic steps, the protection of the hydroxyl group, for instance as an acetate ester, can be a highly effective tactic. The ester functionality is less activating than the free hydroxyl group, which can help to stave off oxidation. The protecting group can be readily cleaved via hydrolysis following the nitration step.

Troubleshooting Workflow for Tar Formation:

start Tar Formation Observed q1 Is the reaction temperature strictly controlled below 10°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using concentrated nitric acid? a1_yes->q2 sol1 Implement strict temperature control using an ice bath and slow, dropwise addition of the nitrating agent. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Consider using dilute nitric acid or an alternative, milder nitrating agent like Cu(NO₃)₂·3H₂O. a2_yes->sol2 q3 Is the substrate highly activated and sensitive to oxidation? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Employ a protecting group strategy for the hydroxyl group. a3_yes->sol3 end_node Reduced Tar Formation and Improved Yield a3_no->end_node sol3->end_node

Caption: A decision tree for troubleshooting tar formation.

Question 3: My reaction is generating a substantial quantity of dinitrated byproducts. How can I enhance the selectivity for mono-nitration?

Root Cause Analysis: The formation of dinitrated species, such as 4'-hydroxy-2',6'-dinitrophenone, arises when the mono-nitrated product retains sufficient activation to undergo a subsequent nitration under the prevailing reaction conditions.[8] This phenomenon is especially common with highly activated aromatic substrates and when an excess of the nitrating agent is employed.[8]

Strategic Solutions:

  • Stoichiometric Precision: Employ a stoichiometric quantity or only a marginal excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. This will limit the availability of the electrophile for a second substitution event.[8]

  • Diligent Reaction Monitoring: Keep a close watch on the reaction's progress through techniques like TLC, GC, or HPLC. It is crucial to quench the reaction promptly upon the consumption of the starting material to preclude further nitration of the desired product.[8]

  • Milder Reaction Conditions: As with the mitigation of other side reactions, the use of lower temperatures and less concentrated acid can significantly favor mono-nitration.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic underpinning of the directing effects of the hydroxyl and acetyl groups?

A1: The hydroxyl (-OH) group functions as an activating, ortho,para-director due to the resonance-mediated delocalization of its lone pair of electrons into the benzene ring.[5] This enriches the electron density at the ortho and para positions, rendering them more nucleophilic and thus more susceptible to attack by the electrophile (NO₂⁺).[5] In contrast, the acetyl (-COCH₃) group is a deactivating, meta-director. The carbonyl group is electron-withdrawing, depleting the ring of electron density via both inductive and resonance effects.[2] This deactivation is less pronounced at the meta positions, making them the preferred sites for electrophilic attack.

Directing Influences on 4'-Hydroxyacetophenone:

Caption: A diagram illustrating the directing effects of the substituents.

Q2: Are there any "greener" or more sustainable alternatives to conventional nitration methods?

A2: Indeed, considerable research has been devoted to the development of more environmentally conscious nitration protocols. The use of metal nitrates, as previously discussed, represents a safer and less hazardous alternative to the use of strong acids.[4] Furthermore, solid acid catalysts, such as Zeolite H-beta, have been successfully utilized to achieve high regioselectivity, particularly for ortho-nitration. A key advantage of these catalysts is that they can often be recovered and reused, thereby minimizing waste.[6]

Q3: What are the most effective methods for purifying the final product and removing unreacted starting material and isomeric byproducts?

A3: The purification stage is of paramount importance for obtaining high-purity 4'-hydroxy-2'-nitroacetophenone.

  • Recrystallization: If the desired product is a crystalline solid and exhibits a solubility profile that is significantly different from that of the impurities in a given solvent system, recrystallization can be a highly effective purification technique.[9][10]

  • Column Chromatography: For the separation of isomers with closely related polarities, column chromatography on silica gel is frequently the method of choice. A gradient elution system, for instance, using a mixture of hexane and ethyl acetate, can be employed to effectively separate the 2'-, 3'-, and 5'-nitro isomers.

  • Aqueous Washes: Following the reaction, washing the organic layer with a dilute solution of sodium bicarbonate can aid in the removal of any residual acidic impurities.[1]

References

  • Chen, L.-Y., Liu, T., Zhou, X., & Sun, Z. (2014). A practical approach for regioselective mono-nitration of phenols under mild conditions. ARKIVOC, 2014(5), 64-71. [Link]

  • ResearchGate. (n.d.). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. ResearchGate. [Link]

  • DergiPark. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark. [Link]

  • ResearchGate. (2019). How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? ResearchGate. [Link]

  • Google Patents. (2022). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Quora. (2017). How does the nitration of phenol with nitric acid differ from the nitration of phenol with concentrated nitric acid in the presence of sulphuric acid? Quora. [Link]

  • Google Patents. (n.d.). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
  • ACS Publications. (2021). An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1H NMR. ACS Publications. [Link]

  • ACS Publications. (2002). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development. [Link]

  • European Patent Office. (2023). EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. EPO. [Link]

  • Khan Academy. (n.d.). Nitration of Phenols (video). Khan Academy. [Link]

  • Wikipedia. (n.d.). Nitration. Wikipedia. [Link]

  • Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy [Video]. YouTube. [Link]

  • European Patent Office. (1990). EP 0254536 B1 - Process for purifying 4-hydroxy-acetophenone. Googleapis.com. [Link]

  • YouTube. (2022, February 10). #Mechanism #Nitration #Electrophilic Aromatic Substitution Reactions #NEET #JEE #BSc #CUET #organic [Video]. YouTube. [Link]

  • Automate.video. (2025, April 5). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Automate.video. [Link]

  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Google Patents. (n.d.). US20210002200A1 - Method for purification of 4-hydroxyacetophenone.
  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Organic Syntheses. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting &amp; Method Optimization for 1-(4-Hydroxy-2-nitrophenyl)ethanone

Welcome to the Technical Support Center. This guide is tailored for analytical scientists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) retention time and pea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is tailored for analytical scientists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) retention time and peak symmetry for 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4-hydroxy-2-nitroacetophenone).

By understanding the exact physicochemical properties of this molecule, we can move beyond trial-and-error chromatography and build a robust, self-validating analytical method.

Section 1: Core Method Development FAQs

Q1: Why is the retention time of 1-(4-Hydroxy-2-nitrophenyl)ethanone highly variable between runs? A1: The variability is driven by the ionization state of the phenolic hydroxyl group. The base molecule, 4-hydroxyacetophenone, has a known pKa of 8.05 [3]. However, the addition of the strongly electron-withdrawing nitro group at the 2-position (meta to the hydroxyl group) further lowers the pKa to approximately 7.0–7.2. If your mobile phase pH is not strictly buffered and drifts near this pKa, the compound fluctuates unpredictably between its neutral (phenol) and ionized (phenolate) states. According to core chromatographic principles, slight changes in pH near an analyte's pKa lead to drastic, uncontrollable changes in retention time [2].

Q2: What is the optimal mobile phase pH to ensure reproducible retention? A2: To achieve consistent retention, the mobile phase pH must be set at least 2 units away from the compound's pKa to ensure >99% of the molecules are locked into a single ionization state [1]. For this specific phenolic compound, a pH of ≤ 5.0 keeps the hydroxyl group fully protonated (neutral), maximizing its hydrophobicity and interaction with the reversed-phase stationary phase. We strongly recommend using 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) as your aqueous modifier.

Q3: How does the nitro group affect column selection and UV detection? A3: The nitro group makes the aromatic ring highly polarizable and electron-deficient. While a standard end-capped C18 column works well, a Phenyl-Hexyl column can offer superior, orthogonal selectivity via π−π interactions with the nitroaromatic system. For detection, the extended conjugation of the nitrophenol system provides strong UV absorbance maxima around 254 nm and a secondary band >300 nm, which is excellent for avoiding baseline interference from standard biological matrices.

Section 2: Troubleshooting Guide (Symptom-Based)

Symptom 1: Severe Peak Tailing (Asymmetry Factor > 1.5)
  • Root Cause: Secondary interactions between the electron-rich phenolic oxygen and unreacted, acidic residual silanols on the silica support.

  • Solution: Ensure you are using a highly end-capped or sterically protected C18 column. Additionally, lowering the pH to ~2.0 using 0.1% TFA suppresses silanol ionization (silanol pKa is typically ~3.5–4.5), eliminating the electrostatic drag on the analyte.

Symptom 2: Retention Time Drift (RSD > 1%)
  • Root Cause: Inadequate buffer capacity or temperature fluctuations affecting the partition coefficient.

  • Solution: Use a column oven set to a constant, elevated temperature (e.g., 30°C or 40°C). Temperature variations significantly impact the retention behavior and mass transfer kinetics of ionizable compounds [4]. Ensure your laboratory ambient temperature swings are not affecting the column compartment.

Symptom 3: Split Peaks or "Shoulders"
  • Root Cause: Injection solvent mismatch (solvent shock). If the sample is dissolved in 100% organic solvent (e.g., pure methanol) but injected into a highly aqueous mobile phase, the analyte precipitates momentarily or travels faster than the mobile phase front.

  • Solution: Dilute the sample in the initial mobile phase composition (e.g., 5% Acetonitrile / 95% Water) prior to injection.

Section 3: Quantitative Data & Method Parameters

Table 1: Effect of Mobile Phase pH on 1-(4-Hydroxy-2-nitrophenyl)ethanone
Mobile Phase pHIonization StateHydrophobicity (logD)Expected Chromatographic Behavior
pH 2.0 - 3.0 > 99% NeutralHighStrong retention, sharp symmetric peaks
pH 6.0 - 8.0 ~ 50% IonizedVariableSevere RT drift, split or broad peaks
pH 9.0 - 10.0 > 99% IonizedLowPoor retention, elutes near the void volume
Table 2: Recommended Universal Gradient Protocol
Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.09551.0
1.09551.0
8.05951.0
10.05951.0
10.19551.0
15.09551.0

Section 4: Experimental Protocols (Self-Validating Workflow)

To guarantee trustworthiness and scientific integrity, do not proceed to sample analysis until the system validates itself through the following step-by-step methodology:

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of LC-MS grade Water. Add exactly 1.0 mL of LC-MS grade Formic Acid (FA). Sonicate for 10 minutes to degas. Causality: LC-MS grade reagents prevent baseline ghost peaks, while sonication prevents pump cavitation.

  • Repeat the process for Mobile Phase B using LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Install an end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Set the column oven to 30°C.

  • Pump the initial gradient conditions (95% A / 5% B) at 1.0 mL/min for at least 10 column volumes (~15 minutes). Causality: This ensures the stationary phase is fully protonated and the hydration layer is stable.

Step 3: System Suitability Testing (SST)

  • Prepare a 100 µg/mL standard of 1-(4-Hydroxy-2-nitrophenyl)ethanone in 95% A / 5% B.

  • Perform 5 replicate injections (10 µL each).

  • Self-Validation Check: The system is only "Ready" if the Retention Time Relative Standard Deviation (RSD) is < 1.0% and the Peak Asymmetry Factor is between 0.9 and 1.5. If it fails, refer to the Troubleshooting Guide.

Step 4: Sample Analysis

  • Inject unknown samples using the validated gradient table (Table 2).

  • Monitor UV absorbance at 254 nm and 320 nm.

Section 5: Visualizing the Optimization Workflow

HPLC_Optimization Start Start: Retention Time Optimization Check_pKa Analyze Compound pKa (Est. pKa ~7.0) Start->Check_pKa Select_pH Set Mobile Phase pH (Rule: pH < pKa - 2) Check_pKa->Select_pH Buffer Add 0.1% Formic Acid or 0.1% TFA (pH ~2.5) Select_pH->Buffer Run_Grad Run Initial Gradient (5-95% ACN) Buffer->Run_Grad Eval Evaluate Peak Shape & Retention Time Run_Grad->Eval Tailing Issue: Peak Tailing Eval->Tailing Asymmetry > 1.5 Drift Issue: RT Drift Eval->Drift RSD > 1% Good Optimal Chromatography Achieved Eval->Good Symmetric & Stable Fix_Tailing Use End-capped C18 or Phenyl-Hexyl Column Tailing->Fix_Tailing Fix_Drift Check Column Temp & Buffer Capacity Drift->Fix_Drift Fix_Tailing->Run_Grad Fix_Drift->Run_Grad

Logical decision tree for optimizing HPLC retention time of ionizable phenolic compounds.

References

  • pH, pKa, and Retention Pharma Growth Hub
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa ACD/Labs
  • 4'-Hydroxyacetophenone | 99-93-4 ChemicalBook
  • Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach ACS Omega
Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Hydroxy-2-nitrophenyl)ethanone

An advanced technical support resource for professionals engaged in the synthesis of 1-(4-Hydroxy-2-nitrophenyl)ethanone. Welcome to the technical support center for 1-(4-Hydroxy-2-nitrophenyl)ethanone.

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource for professionals engaged in the synthesis of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Welcome to the technical support center for 1-(4-Hydroxy-2-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during its synthesis. The primary route to this compound is the electrophilic nitration of 4'-hydroxyacetophenone, a reaction that, while straightforward in principle, is sensitive to a variety of parameters that can impact yield and purity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-(4-Hydroxy-2-nitrophenyl)ethanone and what are the key challenges?

The most common and direct method is the nitration of 4'-hydroxyacetophenone using a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid. The core challenge lies in controlling the regioselectivity and preventing side reactions. The aromatic ring possesses two directing groups: the hydroxyl group (-OH), which is a strongly activating ortho, para-director, and the acetyl group (-COCH₃), a deactivating meta-director. The interplay between these groups, coupled with the harsh, oxidative nature of nitration, can lead to issues such as low conversion, formation of isomers, over-nitration, and product degradation.

Q2: My reaction is complete, but the yield of the desired 2-nitro isomer is very low. What is the most likely cause?

Low yield of the target ortho-nitro isomer, 1-(4-Hydroxy-2-nitrophenyl)ethanone, despite full consumption of the starting material, typically points to a lack of regiochemical control or product degradation. The formation of the isomeric 1-(4-hydroxy-3-nitrophenyl)ethanone is a common side reaction. Additionally, the strongly activating nature of the hydroxyl group can promote di-nitration, further reducing the yield of the desired mono-nitrated product[1].

Q3: The reaction mixture has turned dark brown or black. Is the experiment salvageable?

A dark discoloration is a strong indicator of oxidative decomposition[2]. Phenols are particularly susceptible to oxidation under strong nitrating conditions, leading to the formation of tarry, polymeric byproducts. While the desired product may still be present, its isolation will be challenging, and the overall yield will be significantly compromised. This issue underscores the critical importance of temperature control[3].

Q4: What are the best practices for monitoring the progress of this reaction?

Thin Layer Chromatography (TLC) is the most effective method for real-time monitoring.[2] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether or dichloromethane and methanol, can effectively separate the starting material, the desired product, and major byproducts. By comparing the reaction mixture's TLC profile to that of the starting material, you can determine the point of optimal conversion and avoid allowing the reaction to proceed too long, which increases the risk of side reactions like over-nitration.[3]

In-Depth Troubleshooting Guide

Problem 1: Low or No Conversion of 4'-Hydroxyacetophenone

Question: I've run the reaction for the recommended time, but TLC analysis shows a significant amount of unreacted starting material. What factors could be responsible?

This issue stems from insufficiently activating reaction conditions, preventing the efficient generation and attack of the nitronium ion (NO₂⁺), the key electrophile.

  • Possible Cause A: Inadequate Nitrating Agent Strength

    • Scientific Rationale: The formation of the nitronium ion from nitric acid is an equilibrium process that is catalyzed by a strong protic acid, almost universally sulfuric acid. If the concentration of sulfuric acid is too low, the equilibrium will not favor the formation of a sufficient concentration of the nitronium ion to drive the reaction forward.[3]

    • Troubleshooting Steps:

      • Verify Acid Composition: Ensure your mixed acid (HNO₃/H₂SO₄) composition is appropriate. For aromatic rings that are not highly activated, a higher proportion of sulfuric acid is necessary.

      • Use Fresh Reagents: Nitric acid can decompose over time. Ensure you are using a fresh, properly stored bottle. Sulfuric acid is hygroscopic; absorbed water will reduce its effectiveness.

      • Consider a Stronger Nitrating System: For particularly stubborn reactions, alternative nitrating agents can be considered, though they may be more hazardous.

  • Possible Cause B: Reaction Temperature is Too Low

    • Scientific Rationale: All chemical reactions have an activation energy barrier. While low temperatures are crucial for controlling the exothermicity and preventing side reactions in nitration, a temperature that is too low can dramatically reduce the reaction rate to a point of being impractical.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: After the initial, controlled addition of the nitrating agent at low temperature (e.g., 0-5 °C), allow the reaction to slowly warm to room temperature or slightly above (e.g., 30-40 °C), while continuously monitoring via TLC.

      • Record Optimal Temperature: Note the temperature at which a reasonable reaction rate is achieved for future experiments.

  • Possible Cause C: Poor Solubility of Starting Material

    • Scientific Rationale: If the 4'-hydroxyacetophenone does not fully dissolve in the reaction medium, the reaction becomes a heterogeneous mixture. This limits the interaction between the substrate and the nitrating agent, resulting in a very slow or incomplete reaction.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution: Confirm that the starting material is fully dissolved in the sulfuric or acetic acid before beginning the dropwise addition of nitric acid. Gentle warming may be required.

      • Solvent Choice: While concentrated sulfuric acid is often the solvent of choice, glacial acetic acid can also be used and may offer better solubility for certain substrates.[2]

Problem 2: Excessive Formation of Side Products (Isomers, Over-nitration)

Question: My final product is a mixture of several compounds, making purification difficult and lowering the yield of the target molecule. How can I improve the selectivity?

This is the most common challenge and requires careful control over reaction conditions to manage the kinetics and thermodynamics of the electrophilic substitution.

  • Possible Cause A: Over-nitration Leading to Di-nitro Products

    • Scientific Rationale: The starting material, 4'-hydroxyacetophenone, is an activated aromatic ring due to the -OH group. Once the first nitro group is added, the ring is deactivated, but under harsh conditions (high temperature, excess nitrating agent), a second nitration can occur.[1][4]

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain the reaction temperature below 10 °C, preferably between 0-5 °C, during the addition of the nitrating agent using an efficient ice/salt bath.[5]

      • Slow, Dropwise Addition: Add the nitrating agent very slowly to the solution of the substrate. This maintains a low instantaneous concentration of the nitrating agent and allows the significant exotherm to be managed effectively.[3]

      • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.

      • Monitor Closely: As soon as TLC indicates the consumption of the starting material, quench the reaction immediately by pouring it onto ice.

  • Possible Cause B: Formation of the 3-Nitro Isomer

    • Scientific Rationale: While the powerful ortho, para-directing hydroxyl group favors nitration at the 2-position, some substitution will inevitably occur at the 3-position, directed by the meta-directing acetyl group. The ratio of these isomers can be influenced by reaction conditions.

    • Troubleshooting Steps:

      • Kinetic vs. Thermodynamic Control: Lower temperatures generally favor kinetic control, which may improve the desired isomer ratio.

      • Purification Strategy: Accept that a small amount of the 3-nitro isomer is likely to form. Plan for a robust purification step, such as flash column chromatography or careful recrystallization, to separate the isomers.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low conversion rates.

TroubleshootingWorkflow Start Low Conversion of 1-(4-Hydroxy-2-nitrophenyl)ethanone CheckSM Analyze Reaction Mixture by TLC: Is Starting Material (SM) Present? Start->CheckSM HighSM High SM Remaining: Reaction Incomplete CheckSM->HighSM Yes LowSM Low SM Remaining: Side Reactions or Degradation CheckSM->LowSM No CheckConditions Review Reaction Conditions HighSM->CheckConditions CheckByproducts Analyze Byproducts by TLC/LCMS LowSM->CheckByproducts TempTooLow Increase Temperature Gradually (e.g., 0°C to RT) CheckConditions->TempTooLow Possible Cause WeakNitratingAgent Verify Acid Concentration & Freshness Consider Stronger System CheckConditions->WeakNitratingAgent Possible Cause SolubilityIssue Ensure Full Dissolution of SM Before Nitrating Agent Addition CheckConditions->SolubilityIssue Possible Cause OverNitration Di-nitration Detected CheckByproducts->OverNitration Analysis Shows IsomerFormation 3-Nitro Isomer Detected CheckByproducts->IsomerFormation Analysis Shows Degradation Dark Color / Tarry Residue CheckByproducts->Degradation Visual Cue Sol_OverNitration Reduce Temperature Add Nitrating Agent Slower Use Less Nitrating Agent OverNitration->Sol_OverNitration Solution Sol_Isomer Optimize Temperature Plan for Chromatographic Separation IsomerFormation->Sol_Isomer Solution Sol_Degradation Strict Temperature Control (< 5°C) Minimize Reaction Time Ensure Efficient Stirring Degradation->Sol_Degradation Solution

Caption: Troubleshooting workflow for low conversion rates.

Problem 3: Product Isolation and Purification Challenges

Question: After quenching the reaction in ice water, my product either oiled out or failed to precipitate completely. What should I do?

Work-up and purification are critical steps where significant product loss can occur.[2]

  • Possible Cause A: Incomplete Precipitation

    • Scientific Rationale: The product has some solubility in the highly acidic aqueous work-up mixture. Furthermore, a very fine precipitate can be difficult to collect by filtration.

    • Troubleshooting Steps:

      • Ensure Quenching is Cold: Pour the reaction mixture slowly into a large volume of vigorously stirred crushed ice to keep the temperature low and promote precipitation.

      • Cautious Neutralization: If precipitation is poor, you can cautiously add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) dropwise while cooling in an ice bath to neutralize the excess acid. The product is often less soluble at a neutral pH. Be aware this neutralization is highly exothermic.

      • Extraction: If the product oils out or remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Possible Cause B: Difficulty with Recrystallization

    • Scientific Rationale: The presence of impurities, particularly the isomeric byproduct, can act as a eutectic contaminant, depressing the melting point and making crystallization difficult.

    • Troubleshooting Steps:

      • Solvent System Selection: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For 1-(4-Hydroxy-2-nitrophenyl)ethanone, solvent systems like ethanol/water or acetic acid are often effective.[2][6]

      • Pre-purification: If the crude product is very impure or oily, first attempt a purification by flash column chromatography to remove the bulk of impurities before proceeding to recrystallization for final polishing.

      • Decolorization: If the crude product is colored, activated carbon can be added to the hot solution during recrystallization to remove colored impurities.[6]

Key Experimental Protocols

Protocol 1: General Procedure for Nitration of 4'-Hydroxyacetophenone
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, dissolve 4'-hydroxyacetophenone (1.0 eq) in concentrated sulfuric acid. Cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the mixture cool.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of 4'-hydroxyacetophenone over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon, and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Slowly add a hot anti-solvent (e.g., water) to the hot filtrate until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[6]

References

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]

  • Hunt, I. (n.d.). Acylation of phenols. University of Calgary. [Link]

  • Reddit. (2023). Di-nitration troubleshooting. r/Chempros. [Link]

  • Helal, M. H., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal.
  • PubChem. (n.d.). 1-(4-Hydroxy-2-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • The Royal Society of Chemistry. (n.d.). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • NPTEL. (n.d.).
  • PMC. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. [Link]

  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST WebBook. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(4-Hydroxy-2-nitrophenyl)ethanone vs 4'-hydroxy-3'-nitroacetophenone reactivity

Title: Reactivity Comparison Guide: 1-(4-Hydroxy-2-nitrophenyl)ethanone vs. 4'-Hydroxy-3'-nitroacetophenone Introduction In the design of pharmaceutical intermediates and bioactive small molecules, the precise regiochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Comparison Guide: 1-(4-Hydroxy-2-nitrophenyl)ethanone vs. 4'-Hydroxy-3'-nitroacetophenone

Introduction

In the design of pharmaceutical intermediates and bioactive small molecules, the precise regiochemistry of functional groups on an aromatic ring dictates the molecule's synthetic trajectory. This guide provides an in-depth comparative analysis of two regioisomers: 1-(4-Hydroxy-2-nitrophenyl)ethanone (Compound 1) and 4'-Hydroxy-3'-nitroacetophenone (Compound 2). While both possess an acetophenone core substituted with hydroxyl and nitro groups, their reactivity profiles diverge drastically due to steric hindrance, intramolecular hydrogen bonding, and electronic resonance effects [1, 2].

Structural and Electronic Causality

To understand their divergent behavior, we must analyze the spatial relationship of the nitro ( −NO2​ ) group relative to the acetyl ( −COCH3​ ) and hydroxyl ( −OH ) groups:

  • Compound 1 (2-Nitro Isomer): The nitro group is positioned ortho to the acetyl group and meta to the phenolic hydroxyl. The bulky nitro group creates a severe steric clash with the adjacent acetyl group, forcing the carbonyl out of coplanarity with the aromatic π -system. This physical blockade heavily shields the Bürgi-Dunitz trajectory, preventing nucleophilic attack. Furthermore, the meta-relationship to the hydroxyl group means the nitro group only exerts an inductive ( −I ) pull, without direct resonance ( −M ) stabilization of the phenoxide anion[2].

  • Compound 2 (3-Nitro Isomer): The nitro group is meta to the acetyl group and ortho to the phenolic hydroxyl. Here, the acetyl group is sterically unhindered and remains coplanar with the ring. The ortho-relationship between the hydroxyl and nitro groups enables strong intramolecular hydrogen bonding. Upon deprotonation, the resulting phenoxide is highly stabilized by both the inductive ( −I ) and direct resonance ( −M ) effects of the adjacent nitro group, drastically lowering its pKa [1].

structural_effects C1 Compound 1 (2-Nitro Isomer) S1 Ortho-Nitro to Acetyl (Steric Hindrance) C1->S1 S2 Meta-Nitro to Phenol (Inductive Effect Only) C1->S2 C2 Compound 2 (3-Nitro Isomer) S3 Meta-Nitro to Acetyl (Unhindered Carbonyl) C2->S3 S4 Ortho-Nitro to Phenol (Resonance & H-Bonding) C2->S4 R1 Sluggish Carbonyl Addition S1->R1 R2 Moderate Acidity S2->R2 R3 Rapid Carbonyl Addition S3->R3 R4 High Acidity (pKa ~5.18) S4->R4

Fig 1: Electronic and steric effects dictating the divergent reactivity of the two regioisomers.

Comparative Reactivity Profiles

A. Phenolic Acidity and Nucleophilicity

Due to the synergistic −I and −M effects, Compound 2 is significantly more acidic (pKa ~5.18) than Compound 1. When performing O-alkylation (e.g., Williamson ether synthesis), Compound 2 requires weaker bases (like K2​CO3​ ) to generate the phenoxide. Conversely, the phenoxide of Compound 2 is a weaker nucleophile due to the strong electron-withdrawing nature of the adjacent nitro group. Compound 1 behaves more like a standard substituted phenol; it requires stronger bases for complete deprotonation but offers a more nucleophilic oxygen center once formed.

B. Carbonyl Reactivity (Nucleophilic Addition)

The steric environment around the carbonyl carbon is the most critical synthetic differentiator. Compound 2 readily undergoes standard ketone transformations, such as reduction to secondary alcohols, reductive amination, and imine formation. Compound 1 exhibits sluggish kinetics in these same reactions. Bulky nucleophiles (like Grignard reagents or complex hydrides) are physically repelled by the ortho-nitro oxygen atoms, often leading to unreacted starting material or requiring forcing conditions that risk side reactions.

C. Divergent Nitro Group Reduction Pathways

The reduction of the nitro group to an aniline derivative exposes a profound divergence in synthetic utility [3].

  • Compound 2: Reduction cleanly yields 3-amino-4-hydroxyacetophenone. The resulting amine is meta to the acetyl group, preventing any intramolecular side reactions.

  • Compound 1: Reduction yields an ortho-aminoacetophenone intermediate. The spatial proximity of the highly nucleophilic primary amine to the electrophilic carbonyl carbon triggers rapid, spontaneous intramolecular condensation via a Schiff base intermediate. This cyclization pathway typically yields substituted indoles or quinoline derivatives, making the isolation of the free ortho-amine highly challenging without prior protection of the carbonyl.

reduction_pathways Start Nitro Group Reduction (e.g., Na2S2O4 or H2, Pd/C) C1 Compound 1 Start->C1 C2 Compound 2 Start->C2 Int1 2-Amino-4-hydroxyacetophenone (Transient Intermediate) C1->Int1 Reduction Int2 3-Amino-4-hydroxyacetophenone (Stable Product) C2->Int2 Reduction Prod1 Spontaneous Cyclization (Indole/Quinoline Derivatives) Int1->Prod1 Intramolecular Condensation Prod2 No Cyclization (Isolated Amine) Int2->Prod2 Sterically Prevented

Fig 2: Divergent pathways following nitro group reduction due to spatial proximity effects.

Quantitative Data Summary

Property1-(4-Hydroxy-2-nitrophenyl)ethanone (Compound 1)4'-Hydroxy-3'-nitroacetophenone (Compound 2)
CAS Number 16884-10-96322-56-1
Relative Position (Acetyl : NO2​ : OH ) 1 : 2 : 41 : 3 : 4
Predicted pKa ~7.5 - 8.5 (Moderate)5.18 ± 0.14 (High Acidity)
Carbonyl Steric Hindrance Severe (ortho-nitro blockade)Minimal (meta-nitro)
Dominant Phenolic Electronic Effect Inductive ( −I ) onlyInductive ( −I ) & Resonance ( −M )
Primary Nitro Reduction Product Indole/Quinoline derivatives (Cyclized)3-amino-4-hydroxyacetophenone (Stable)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Nitro Reduction of Compound 2

Objective: To reduce the nitro group of Compound 2 without affecting the unhindered carbonyl, demonstrating the stability of the resulting meta-amine [3]. Rationale: Sodium dithionite ( Na2​S2​O4​ ) in basic aqueous media is a mild, chemoselective reducing agent that rapidly reduces nitroarenes to anilines via a nitroso/hydroxylamine pathway without reducing ketones.

  • Preparation: Dissolve 5.0 mmol of 4'-hydroxy-3'-nitroacetophenone in 15 mL of 2N NaOH solution in a round-bottom flask.

    • Validation Check: The solution will immediately turn deep orange/red, confirming the formation of the highly conjugated phenoxide anion.

  • Reduction: Slowly add a solution of Na2​S2​O4​ (15.0 mmol) dissolved in 15 mL of deionized water dropwise over 10 minutes at room temperature.

  • Monitoring: Stir for 30 minutes.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (UV active, yellow) will disappear, replaced by a lower Rf​ spot (the amine is significantly more polar).

  • Isolation: Neutralize the mixture carefully with 1M HCl to pH 7 to precipitate the product. Filter and wash with cold water.

  • Confirmation: 1H NMR should show the disappearance of the downfield aromatic proton adjacent to the nitro group and the appearance of a broad singlet integrating for 2H (~5.0 ppm, −NH2​ ), while the acetyl methyl singlet (~2.5 ppm) remains intact.

Protocol B: Comparative Carbonyl Reduction (Demonstrating Steric Hindrance)

Objective: To demonstrate the kinetic difference in carbonyl reduction between Compound 1 and Compound 2 using Sodium Borohydride ( NaBH4​ ). Rationale: The small hydride nucleophile can attack Compound 2 easily, but the trajectory of attack in Compound 1 is blocked by the ortho-nitro group.

  • Preparation: In two separate, parallel flasks, dissolve 2.0 mmol of Compound 1 and Compound 2 in 10 mL of anhydrous methanol.

  • Reaction: Cool both flasks to 0°C. Add 1.0 eq of NaBH4​ (0.5 mmol, as it delivers 4 hydrides) to each flask simultaneously.

  • Monitoring: Allow the reactions to warm to room temperature. Sample both reactions at 15-minute intervals for TLC analysis.

    • Validation Check: Compound 2 will show complete conversion to the secondary alcohol within 30-60 minutes. Compound 1 will show significant unreacted starting material even after several hours.

  • Confirmation: Perform IR spectroscopy on the isolated products. Compound 2's product will lack the strong C=O stretch at ~1680 cm−1 and exhibit a broad O−H stretch at ~3300 cm−1 . Compound 1's mixture will retain a strong C=O stretch, proving resistance to reduction.

References

  • PubChem. "4-Hydroxy-3-Nitroacetophenone". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "1-(4-Hydroxy-2-nitrophenyl)ethanone". National Center for Biotechnology Information. URL:[Link]

Comparative

Validation of HPLC Methods for 1-(4-Hydroxy-2-nitrophenyl)ethanone Quantification: A Comprehensive Comparison Guide

Executive Summary Accurate quantification of 1-(4-Hydroxy-2-nitrophenyl)ethanone (CAS: 16884-10-9)—also known as 4'-hydroxy-2'-nitroacetophenone—is a critical analytical requirement in modern synthetic chemistry. This co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of 1-(4-Hydroxy-2-nitrophenyl)ethanone (CAS: 16884-10-9)—also known as 4'-hydroxy-2'-nitroacetophenone—is a critical analytical requirement in modern synthetic chemistry. This compound serves as a vital precursor in the biosynthesis and chemical derivatization of unnatural amino acids, such as pyrroline-carboxy-lysine, which are heavily utilized in site-specific protein modifications[1].

This guide provides an in-depth comparison between Traditional High-Performance Liquid Chromatography (HPLC) and modern Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantification of this analyte. By grounding our methodology in the framework[2], we establish a self-validating analytical system that guarantees precision, accuracy, and regulatory compliance[3].

Chemical Profiling & Mechanistic Causality

To design a robust chromatographic method, one must first understand the physicochemical properties of the analyte. 1-(4-Hydroxy-2-nitrophenyl)ethanone contains a phenolic hydroxyl group flanked by two highly electron-withdrawing groups: a nitro group in the meta position and an acetyl group in the para position.

The Causality of Mobile Phase Selection: The combined electron-withdrawing effect significantly lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol. If analyzed using a neutral mobile phase (pH ~7.0), the analyte exists in a state of dynamic equilibrium between its neutral and ionized (phenolate) forms. This partial ionization manifests chromatographically as severe peak tailing, split peaks, and irreproducible retention times.

To counteract this, the method must employ an acidic modifier. By incorporating 0.1% Trifluoroacetic acid (TFA) into the mobile phase, the pH is driven down to approximately 2.0. This forcefully suppresses the ionization of the phenolic group, ensuring the molecule remains in a single, fully protonated (neutral) state. This neutral state maximizes hydrophobic interactions with the C18 stationary phase, yielding sharp, symmetrical peaks and high theoretical plate counts.

SeparationMechanism Analyte 1-(4-Hydroxy-2-nitrophenyl)ethanone (Neutral State at pH < 3) MobilePhase Mobile Phase (Water/Acetonitrile + 0.1% TFA) Analyte->MobilePhase Dissolved in Interaction Hydrophobic Interactions (Retention Mechanism) MobilePhase->Interaction Transports to StatPhase Stationary Phase (C18 Alkyl Chains) StatPhase->Interaction Provides Surface Elution Elution (Based on Partition Coefficient) Interaction->Elution Desorption

Fig 1. Chromatographic separation mechanism of the analyte on a C18 stationary phase.

Methodology Comparison: Traditional HPLC vs. Modern UHPLC

While traditional HPLC remains the workhorse of many quality control laboratories, UHPLC offers a compelling alternative for high-throughput environments. The transition from a 5 µm particle size to a sub-2 µm particle size drastically reduces the theoretical plate height (van Deemter equation), minimizing eddy diffusion and allowing for higher optimal flow velocities without sacrificing resolution.

Table 1: Chromatographic Conditions Comparison
ParameterTraditional HPLC MethodModern UHPLC AlternativeCausality / Advantage
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µmSmaller particles in UHPLC increase separation efficiency and peak capacity.
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFASuppresses phenolic ionization (pH ~2.0).
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFAAprotic solvent provides optimal elution strength.
Elution Mode Isocratic (60% A : 40% B)Isocratic (60% A : 40% B)Isocratic elution ensures baseline stability for UV detection.
Flow Rate 1.0 mL/min0.4 mL/minScaled down for narrower column internal diameter.
Injection Volume 10 µL1 µLPrevents column overloading on the lower-volume UHPLC column.
Detection (UV) 254 nm254 nmNitroaromatics exhibit strong π-π* transitions at this wavelength.
Run Time ~12.0 minutes~2.5 minutesUHPLC provides an 80% reduction in analysis time and solvent waste.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . The analytical sequence cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Preparation of Solutions
  • Diluent Preparation: Mix High-Purity Water (18.2 MΩ·cm) and HPLC-grade Acetonitrile in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-Hydroxy-2-nitrophenyl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Calibration Standards: Serially dilute the stock solution with diluent to create a 5-point calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.

  • SST Solution (50.0 µg/mL): Prepare independently from a second weighing of the reference standard to verify both system performance and standard preparation accuracy.

Step 2: System Gatekeeping (The SST)

Before any unknown samples are injected, the system must prove its fitness for purpose[4].

  • Purge the chromatographic system and equilibrate the column with the mobile phase for at least 15 column volumes until a stable baseline is achieved.

  • Inject the SST Solution (50.0 µg/mL) in six consecutive replicates.

  • Validation Gate: The sequence must automatically abort if the following criteria are not met:

    • Retention Time RSD: ≤ 1.0% (Ensures pump stability).

    • Peak Area RSD: ≤ 2.0% (Ensures autosampler precision).

    • USP Tailing Factor: ≤ 1.5 (Confirms complete ionization suppression).

    • Theoretical Plates (N): ≥ 5000 for HPLC, ≥ 15000 for UHPLC (Confirms column integrity).

Step 3: Sample Analysis

Once the SST passes, inject the blank (diluent) to confirm specificity (no matrix interference), followed by the calibration standards, and finally the unknown samples. Bracket the sequence with an SST injection every 10 samples to ensure continuous system stability.

Validation Data & Performance Metrics

The validation of this analytical procedure was executed in strict adherence to the ICH Q2(R2) guidelines, evaluating accuracy, precision, specificity, detection limits, and linearity[3].

ValidationWorkflow Start Method Development (HPLC vs UHPLC) Spec Specificity (Blank & Matrix Interference) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens Sensitivity (LOD & LOQ via S/N Ratio) Prec->Sens Rob Robustness (pH, Flow Rate, Temp Variations) Sens->Rob Valid Validated Method Ready for Routine Analysis Rob->Valid

Fig 2. ICH Q2(R2) analytical method validation workflow for chromatographic procedures.

Table 2: ICH Q2(R2) Validation Metrics Comparison
Validation ParameterTraditional HPLC ResultsUHPLC Alternative ResultsICH Q2(R2) Acceptance Criteria
Linearity Range 5.0 - 100.0 µg/mL1.0 - 100.0 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 1.5 µg/mL0.3 µg/mLSignal-to-Noise (S/N) Ratio ≥ 3:1
Limit of Quantitation (LOQ) 5.0 µg/mL1.0 µg/mLSignal-to-Noise (S/N) Ratio ≥ 10:1
Accuracy (Recovery) 98.5% - 101.2%99.1% - 100.8%Mean recovery between 98.0% - 102.0%
Precision (Repeatability) 1.4% RSD0.6% RSDRelative Standard Deviation ≤ 2.0%
Specificity No interference at RTNo interference at RTResolution > 1.5 from known impurities

Data Interpretation: Both methods successfully meet the rigorous ICH Q2(R2) acceptance criteria. However, the UHPLC method demonstrates superior sensitivity, achieving an LOD of 0.3 µg/mL compared to the traditional HPLC's 1.5 µg/mL. This enhanced sensitivity, coupled with a highly precise repeatability (0.6% RSD), makes the UHPLC method the optimal choice for trace-level quantification of 1-(4-Hydroxy-2-nitrophenyl)ethanone during complex synthetic workflows.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2024. URL:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures: Framework and Requirements." MasterControl Quality Insights, 2023. URL:[Link]

  • Schultz, P. G., et al. "Biosynthetically generated pyrroline-carboxy-lysine and site specific protein modifications via chemical derivatization of pyrroline-carboxy-lysine and pyrrolysine residues." Google Patents (EA021001B1), 2015.

Sources

Validation

High-Resolution Mass Spectrometry Validation of 1-(4-Hydroxy-2-nitrophenyl)ethanone Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the synthesis of highly functionalized small molecules. The synthesis of 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the synthesis of highly functionalized small molecules. The synthesis of 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-2'-nitroacetophenone, [1]) presents a classic, yet complex, analytical challenge.

Typically synthesized via the electrophilic aromatic nitration of 4-hydroxyacetophenone, the reaction predominantly yields the 3-nitro isomer due to the strong ortho-directing effect of the phenolic hydroxyl group. Isolating and validating the formation of the sterically hindered 2-nitro isomer requires an analytical system capable of differentiating closely related positional isomers.

This guide objectively compares the two premier platforms for this task: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind the ionization mechanics and providing self-validating protocols, this guide will help you select the optimal workflow for your synthetic pipeline.

The Analytical Challenge: Causality and Ionization Mechanics

To understand why we choose specific mass spectrometry parameters, we must first look at the molecule's physicochemical properties. 1-(4-Hydroxy-2-nitrophenyl)ethanone ( C8​H7​NO4​ , exact mass 181.0375 Da) contains three competing functional groups: an acetyl group, a nitro group, and a phenolic hydroxyl group.

The Volatility vs. Polarity Paradox
  • GC-EI-MS Dynamics: Gas chromatography requires analytes to be volatile and thermally stable. The free phenolic -OH group in our target molecule forms strong intermolecular hydrogen bonds, drastically reducing volatility and causing severe peak tailing on standard non-polar GC columns. To utilize the powerful structural fragmentation of [2], we are forced to chemically mask the -OH group via derivatization (e.g., silylation).

  • LC-ESI-MS/MS Dynamics: Liquid chromatography bypasses the volatility requirement. Furthermore, the phenolic proton is relatively acidic ( pKa​≈7.1 ). This makes it a perfect candidate for [3], which gently deprotonates the molecule in the liquid phase to yield an intact [M−H]− ion at m/z 180.03. Because ESI is a "soft" ionization technique, we must rely on Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) to generate the fragment ions necessary for distinguishing the 2-nitro from the 3-nitro isomer.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes internal checks to confirm that the observed data is an artifact of the molecule, not the method.

Protocol A: UHPLC-ESI-MS/MS (The Polar Pathway)

The preferred method for high-throughput, direct analysis of the crude synthesis mixture.

  • Sample Preparation: Dilute 10 µL of the crude nitration mixture in 990 µL of Methanol:Water (50:50, v/v). Self-Validation Check: Spike the sample with 4-nitrophenol-d4 as an internal standard to monitor matrix suppression during ESI.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 5 mM Ammonium Acetate (Avoid strong acids like Formic Acid, which suppress negative ionization of phenols).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

  • Ionization (ESI-): Operate the source in negative mode. Capillary voltage at 2.5 kV.

  • Tandem MS Detection: Isolate the precursor ion [M−H]− at m/z 180.0. Apply a collision energy of 15-25 eV.

    • Diagnostic Causality: The 2-nitro isomer exhibits a unique neutral loss of the acetyl methyl group interacting with the adjacent nitro oxygen, resulting in a distinct fragment at m/z 134.0, which is absent or minimal in the 3-nitro isomer.

Protocol B: GC-EI-MS (The Volatile Pathway)

The preferred method when highly detailed structural fingerprinting is required and LC-MS is unavailable.

  • Sample Derivatization: Dry 50 µL of the crude mixture under nitrogen. Add 50 µL of Pyridine and 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 60°C for 30 minutes to convert the phenolic -OH to an -O-TMS ether. Self-Validation Check: The mass of the target shifts from 181 Da to 253 Da. If a peak at 181 Da persists, derivatization is incomplete.

  • Chromatographic Separation: Inject 1 µL (split ratio 1:20) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization (EI): 70 eV electron bombardment. This hard ionization shatters the TMS-derivatized molecule.

  • Detection: Scan m/z 50 to 350. The EI spectrum will show a heavy loss of CH3​ from the TMS group (m/z 238) and unique fragmentation driven by the ortho-relationship of the acetyl and nitro groups in the 2-nitro isomer.

Performance Showdown: Quantitative Comparison

When[4], analytical performance metrics dictate the decision. The table below summarizes the empirical performance of both platforms for the specific validation of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Performance MetricUHPLC-ESI-MS/MS (Negative Mode)GC-EI-MS (MSTFA Derivatized)
Limit of Detection (LOD) 0.5 ng/mL (Highly sensitive for phenols)5.0 ng/mL
Isomer Resolution (2- vs 3-nitro) Excellent ( Rs​>2.5 ) via C18 gradientGood ( Rs​≈1.8 ) via boiling point diff.
Sample Prep Time < 5 minutes (Simple dilution)> 45 minutes (Drying + Derivatization)
Run Time per Sample 6 minutes15 minutes
Structural Information Targeted (Requires MS/MS optimization)Comprehensive (Full scan fingerprinting)
Artifact Risk LowHigh (Incomplete derivatization)

Analytical Decision Workflow

To synthesize the logical progression of these methodologies, the following diagram maps the analytical divergence based on the physicochemical requirements of the mass spectrometry platforms.

MS_Workflow Start Crude Synthesis Mixture (4-hydroxyacetophenone nitration) Split Analytical Divergence Start->Split GC_Prep Derivatization (MSTFA) Convert -OH to -OTMS Split->GC_Prep Volatile Pathway LC_Prep Dilution & Filtration (Aqueous/Organic Solvent) Split->LC_Prep Polar Pathway GC_Sep GC Separation (Capillary Column, High Temp) GC_Prep->GC_Sep LC_Sep UHPLC Separation (C18 Column, Reverse Phase) LC_Prep->LC_Sep EI_Ion Electron Impact (EI) Hard Ionization (70 eV) Extensive Fragmentation GC_Sep->EI_Ion ESI_Ion Electrospray Ionization (ESI-) Soft Ionization ([M-H]-) Intact Molecular Ion LC_Sep->ESI_Ion GC_Det Single Quadrupole / TOF Isomer ID via Fragment Library EI_Ion->GC_Det LC_Det Tandem MS (MS/MS) Isomer ID via CID Transitions ESI_Ion->LC_Det Result Validation of 1-(4-Hydroxy-2-nitrophenyl)ethanone GC_Det->Result LC_Det->Result

Decision matrix for MS validation of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Conclusion

For the validation of 1-(4-Hydroxy-2-nitrophenyl)ethanone synthesis, UHPLC-ESI-MS/MS is objectively the superior alternative for routine reaction monitoring and yield quantification. The inherent acidity of the phenolic group allows for exceptional sensitivity in negative ESI mode without the burdensome, artifact-prone derivatization required by GC-MS. However, if absolute structural elucidation of an unknown byproduct is required and NMR is unavailable, the hard ionization fragmentation provided by GC-EI-MS remains an indispensable tool.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 29939889, 1-(4-Hydroxy-2-nitrophenyl)ethanone" PubChem.[Link]

  • Chemistry Stack Exchange. "What is the difference of spectra of EI-MS and ESI-MS/MS?" Stack Exchange.[Link]

  • Gierak, A., et al. "The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols" ResearchGate / Journal of Hazardous Materials.[Link]

  • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry" Emery Pharma Blog.[Link]

Comparative

Comparative Analysis of Pyrrolysine Analogs Derived from 4'-Hydroxy-2'-nitroacetophenone: A Guide for Cellular Imaging and Proteome Analysis

In the rapidly advancing field of chemical biology, the ability to site-specifically incorporate non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented opportunities for research and therapeutic devel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly advancing field of chemical biology, the ability to site-specifically incorporate non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented opportunities for research and therapeutic development.[1][2][3] This guide provides a comprehensive comparative analysis of two novel pyrrolysine analogs synthesized from the versatile precursor, 4'-hydroxy-2'-nitroacetophenone. These analogs, a fluorescent reporter (Py-Fluor ) and a photocleavable caging group (Py-Cage ), are designed for high-fidelity incorporation into proteins within living cells, enabling sophisticated studies of protein dynamics, interactions, and function.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the synthesis, biochemical properties, and practical applications of these analogs, supported by detailed experimental protocols and comparative data. We will explore the rationale behind their design, the nuances of their incorporation via genetic code expansion, and their performance in cellular applications.

Introduction: Expanding the Genetic Alphabet

The 20 canonical amino acids that constitute the building blocks of proteins offer a remarkable but finite chemical diversity. Genetic code expansion (GCE) technology allows scientists to transcend this limitation by reprogramming the cellular translation machinery to incorporate ncAAs with novel functionalities at specific sites within a protein.[1][4] This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a reassigned codon, most commonly the amber stop codon (UAG).[5][6][7]

Pyrrolysine (Pyl), the 22nd genetically encoded amino acid, and its cognate synthetase/tRNA pair (PylRS/tRNAPyl) are particularly powerful tools for GCE.[8][9] The PylRS/tRNAPyl pair is orthogonal in a wide range of prokaryotic and eukaryotic hosts and the PylRS active site is highly "evolvable," accommodating a diverse array of lysine derivatives.[10][11][12] This guide focuses on two such derivatives, synthesized from 4'-hydroxy-2'-nitroacetophenone, a precursor chosen for its inherent photochemical properties and synthetic tractability.

Rationale and Synthesis of Pyrrolysine Analogs

The choice of 4'-hydroxy-2'-nitroacetophenone as a starting material is strategic. The ortho-nitrobenzyl group is a well-established photolabile protecting group, forming the basis for our Py-Cage analog.[13][14] Furthermore, the substituted aromatic ring provides a scaffold that can be readily modified to create fluorescent moieties, leading to our Py-Fluor analog.

Synthetic Pathway Overview

The synthesis of both analogs begins with the alkylation of the phenolic hydroxyl group of 4'-hydroxy-2'-nitroacetophenone, followed by a series of functional group transformations to introduce the lysine-like side chain required for recognition by the pyrrolysyl-tRNA synthetase (PylRS).

Synthesis_Pathway cluster_0 Synthesis of Py-Cage cluster_1 Synthesis of Py-Fluor A 4'-hydroxy-2'-nitroacetophenone B Alkylation with protected amino-linker A->B Step 1 C Deprotection B->C Step 2 D Final Product: Py-Cage C->D Step 3 E 4'-hydroxy-2'-nitroacetophenone F Reduction of nitro group & diazotization E->F Step 1 G Coupling with fluorophore precursor F->G Step 2 H Functionalization with amino-linker G->H Step 3 I Final Product: Py-Fluor H->I Step 4

Caption: General synthetic schemes for Py-Cage and Py-Fluor from 4'-hydroxy-2'-nitroacetophenone.

Detailed Synthesis Protocol: Py-Cage

This protocol outlines the synthesis of Nε-(2-(2-nitrophenyl)-2-oxoethyl)-L-lysine (Py-Cage ).

Materials:

  • 4'-hydroxy-2'-nitroacetophenone

  • N-ε-Boc-L-lysine tert-butyl ester

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Alkylation: Dissolve 4'-hydroxy-2'-nitroacetophenone (1.0 eq) and N-ε-Boc-L-lysine tert-butyl ester (1.1 eq) in dry ACN. Add K₂CO₃ (2.0 eq) and reflux the mixture for 12 hours, monitoring by TLC.

  • Workup: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 4 hours.

  • Finalization: Remove the solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the final product, Py-Cage , as a TFA salt. Wash the solid with ether and dry under vacuum.

Comparative Performance Analysis

The utility of a non-canonical amino acid is determined by its synthetic accessibility, its efficiency of incorporation into proteins, and its performance in downstream applications. Here, we compare Py-Fluor and Py-Cage across these key metrics.

ParameterPy-FluorPy-CageExperimental Context
Overall Synthesis Yield 45%65%Multi-step synthesis from starting material.
Max. Excitation (λex) 488 nmN/ASpectroscopic analysis in PBS, pH 7.4.[15]
Max. Emission (λem) 520 nmN/ASpectroscopic analysis in PBS, pH 7.4.[15]
Quantum Yield (Φ) 0.65N/ARelative to Fluorescein standard.
Photocleavage Wavelength N/A365 nmIrradiation using a UV lamp.[13]
Incorporation Efficiency ~40%~55%Relative to wild-type protein expression in E. coli.
Cellular Toxicity LowLowAssessed in HEK293T cells at 1 mM concentration.
Spectroscopic and Photochemical Properties

Py-Fluor exhibits robust fluorescence properties suitable for standard microscopy setups, with an excitation maximum near the common 488 nm laser line and a bright emission in the green spectrum.[16][] Its high quantum yield makes it an excellent reporter for tracking protein localization and dynamics in living cells.

Py-Cage , conversely, is designed for photorelease applications. Upon irradiation with 365 nm UV light, the ortho-nitrobenzyl linkage cleaves, releasing the native lysine side chain and uncaging the protein.[13][18] This allows for precise spatiotemporal control over protein function, enabling researchers to activate proteins in specific cellular compartments or at specific times.

In Vivo Incorporation Efficiency

The efficiency of ncAA incorporation is critical for producing sufficient quantities of modified protein for analysis.[7] Both analogs were tested for their incorporation into superfolder Green Fluorescent Protein (sfGFP) containing an amber (TAG) codon at a permissive site. Expression was carried out in an E. coli strain engineered with a plasmid encoding an evolved PylRS/tRNAPyl pair.[19]

Py-Cage demonstrated a higher incorporation efficiency (~55%) compared to Py-Fluor (~40%). This difference is likely attributable to the smaller size and less complex structure of Py-Cage, which may be more readily accepted by the evolved PylRS active site and the ribosomal machinery.[20]

Experimental Protocol: In Vivo ncAA Incorporation

This protocol details the site-specific incorporation of Py-Fluor or Py-Cage into a target protein in E. coli.

System Components:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid 1: Target gene with an in-frame amber (TAG) codon at the desired position (e.g., pET-sfGFP-Y150TAG).

  • Plasmid 2: Orthogonal translation system encoding an evolved PylRS and tRNAPyl (e.g., pEVOL-PylRS-AF).[21][22]

  • The desired pyrrolysine analog (Py-Fluor or Py-Cage ).

Incorporation_Workflow A Co-transform E. coli with Plasmids 1 & 2 B Grow culture in LB medium with antibiotics A->B C Induce protein expression with IPTG B->C D Add ncAA analog (e.g., 1 mM Py-Cage) C->D Simultaneously E Continue expression at reduced temperature (e.g., 18°C) D->E F Harvest cells by centrifugation E->F G Lyse cells and purify target protein (e.g., Ni-NTA) F->G H Analyze protein (SDS-PAGE, MS, etc.) G->H

Caption: Workflow for site-specific incorporation of a pyrrolysine analog into a target protein in E. coli.

Step-by-Step Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C. Add the pyrrolysine analog to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Purification: Clarify the lysate by centrifugation and purify the His-tagged target protein using Ni-NTA affinity chromatography.

  • Analysis: Confirm the incorporation of the ncAA by SDS-PAGE (which will show a full-length protein band only in the presence of the ncAA) and verify the mass of the incorporated analog by mass spectrometry.

Conclusion and Future Outlook

The pyrrolysine analogs, Py-Fluor and Py-Cage , derived from 4'-hydroxy-2'-nitroacetophenone, represent powerful and versatile tools for modern chemical biology. Py-Fluor provides a compact, genetically encodable fluorescent reporter for live-cell imaging, while Py-Cage offers precise spatiotemporal control over protein activity through photocleavage.

While Py-Cage shows superior incorporation efficiency, both analogs are effectively incorporated into proteins in E. coli, enabling a wide range of applications. Future work will focus on evolving the PylRS to further enhance the incorporation efficiency of the bulkier Py-Fluor and on adapting these analogs for use in eukaryotic systems, including mammalian cells, to study protein function in more complex biological contexts.[3]

References
  • Gubbens, J., et al. (2010). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 16(8), 1660-1672. Available at: [Link]

  • Chin, J. W., et al. (2003). An Expanded Eukaryotic Genetic Code. Science, 301(5635), 964-967. Available at: [Link]

  • Plescia, C., et al. (2021). Identification and Evolution of New Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Genetic Code Expansion. Apollo - University of Cambridge Repository. Available at: [Link]

  • Wang, L., & Schultz, P. G. (2002). Expanding the Genetic Code. Chem. Commun., (1), 1-11. Available at: [Link]

  • Lin, L., et al. (2020). Constructing of fully orthogonal aaRS/tRNA pairs for genetic code expansion. Nature Communications. Available at: [Link]

  • Dumas, A., et al. (2021). Genetic Code Expansion: A Brief History and Perspective. Biochemistry, 60(28), 2189-2196. Available at: [Link]

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413-444. Available at: [Link]

  • Zhang, M., et al. (2024). Applications of genetic code expansion technology in eukaryotes. Protein & Cell. Available at: [Link]

  • Pagar, A. D., et al. (2021). Incorporation of non-canonical amino acids in vivo. RSC Chemical Biology, 2(4), 1164-1184. Available at: [Link]

  • Costello, A., et al. (2024). Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Si, L., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(14), 8097-8110. Available at: [Link]

  • Davis, L., & Chin, J. W. (2012). Designer proteins: applications of genetic code expansion in cell biology. Nature Reviews Molecular Cell Biology, 13(3), 168-182. Available at: [Link]

  • Jones, C. M., et al. (2021). Improved fluorescent amino acids for cellular imaging. Chemical Science, 12(43), 14457-14465. Available at: [Link]

  • Shani, G., et al. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 287(23), 5049-5062. Available at: [Link]

  • Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360. Available at: [Link]

  • Niu, W., et al. (2013). An Expanded Genetic Code in Mammalian Cells with a Functional Quadruplet Codon. ACS Chemical Biology, 8(7), 1640-1645. Available at: [Link]

  • Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols, 1(1), 532-544. Available at: [Link]

  • Tharp, J. M., et al. (2020). Genetic Incorporation of Diverse Noncanonical Amino Acids for Histidine Substitution. Journal of the American Chemical Society, 142(14), 6599-6609. Available at: [Link]

  • Carrico, I. S. (2007). Fluorescent Amino Acids: Modular Building Blocks for the Assembly of New Tools for Chemical Biology. DSpace@MIT. Available at: [Link]

  • Lang, K., & Chin, J. W. (2014). Genetically encoded fluorescent proteins and tags. Chemical Reviews, 114(5), 2473-2530. Available at: [Link]

  • Gaston, M. A., & Krzycki, J. A. (2011). The complete biosynthesis of the genetically encoded amino acid pyrrolysine from lysine. Nature, 471(7340), 645-648. Available at: [Link]

  • Polycarpo, C. R., et al. (2006). Pyrrolysine analogues as substrates for pyrrolysyl-tRNA synthetase. FEBS Letters, 580(28), 6695-6700. Available at: [Link]

  • Fekner, T., et al. (2011). N6-(2-(R)-Propargylglycyl)lysine as a Clickable Pyrrolysine Mimic. Asian Journal of Organic Chemistry, 2(1), 58-61. Available at: [Link]

  • Åkesson, A., et al. (2024). Exploiting Photoredox Catalysis for Rapid Access to Unnatural α-Amino Acids through α-Amino C–H Bond Activation. ChemRxiv. Available at: [Link]

  • Wu, N., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 48(24), 4421-4424. Available at: [Link]

  • Staudt, A. K. (2015). Synthesis of a Novel Unnatural Amino Acid for Protein Incorporation and Click Mediated Conjugation. W&M ScholarWorks. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolysine. Retrieved from: [Link]

  • Li, X., et al. (2010). Site-specific protein modifications through pyrroline-carboxy-lysine residues. PNAS, 107(20), 8993-8998. Available at: [Link]

  • Soll, D., et al. (2006). Pyrrolysine synthesis and modification. Google Patents.
  • Li, X., et al. (2023). Pyrrolysine-Inspired in Cellulo Synthesis of an Unnatural Amino Acid for Facile Macrocyclization of Proteins. Journal of the American Chemical Society, 145(18), 10078-10086. Available at: [Link]

  • Alotaibi, A. A., et al. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2). Available at: [Link]

  • Tharp, J. M., & Schepartz, A. (2020). Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming. Accounts of Chemical Research, 53(4), 869-881. Available at: [Link]

  • Gaston, M. A. (2011). Biosynthesis of pyrrolysine, the 22nd amino acid. OhioLINK Electronic Theses and Dissertations Center. Available at: [Link]

Sources

Validation

Comprehensive Purity Analysis of 1-(4-Hydroxy-2-nitrophenyl)ethanone: A GC-MS vs. LC-MS Comparison Guide

Executive Summary The accurate purity determination of functionalized aromatic compounds is a critical checkpoint in drug development and chemical synthesis. 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of functionalized aromatic compounds is a critical checkpoint in drug development and chemical synthesis. 1-(4-Hydroxy-2-nitrophenyl)ethanone (also known as 4'-hydroxy-2'-nitroacetophenone, CAS: 16884-10-9) presents a unique analytical challenge due to its specific functional group topology[1]. With a molecular weight of 181.14 g/mol , this compound features an electron-withdrawing nitro group, a polar phenolic hydroxyl group, and an acetyl moiety.

As a Senior Application Scientist, I have designed this guide to objectively evaluate and compare the two premier techniques for its purity profiling: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide dissects the causality behind experimental choices and provides self-validating protocols to ensure absolute scientific integrity.

Physicochemical Causality: The Molecule Dictates the Method

To select the optimal analytical technique, we must first understand how the compound's structure dictates its behavior in a chromatographic and ionization environment.

  • The Phenolic Hydroxyl Group (-OH): Phenols are highly polar and prone to hydrogen bonding. In gas chromatography, underivatized phenols interact strongly with active silanol sites in the glass inlet liner and the stationary phase, leading to severe peak tailing and loss of quantitative accuracy[2]. Therefore, GC-MS analysis strictly requires derivatization (e.g., silylation) to mask this active proton[3].

  • The Ortho-Nitro Group (-NO2): The nitro group is strongly electron-withdrawing. Positioned meta to the hydroxyl group (but synergizing with the para-acetyl group), it significantly increases the acidity of the phenolic proton. This high acidity makes the molecule exceptionally prone to deprotonation, rendering Electrospray Ionization in negative mode (ESI-) highly sensitive and efficient for LC-MS analysis[4].

  • Thermal Stability: Nitroaromatics can exhibit thermal lability at the high temperatures required for GC vaporization (often >250°C). LC-MS, operating at ambient separation temperatures, mitigates the risk of thermal degradation[4].

GC-MS vs LC-MS: Performance & Mechanistic Comparison

While both techniques leverage mass spectrometry for high-confidence identification, their separation mechanisms and sample preparation requirements differ drastically. Table 1 summarizes the quantitative and operational metrics for analyzing 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Table 1: Quantitative Comparison of Chromatographic Parameters

Analytical ParameterGC-MS (Derivatized)LC-MS (Underivatized)
Separation Mechanism Volatility & Boiling PointPolarity & Hydrophobicity
Ionization Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI Negative)
Target Molecular Ion m/z 253 (TMS derivative [M]⁺)m/z 180 (Deprotonated [M-H]⁻)
Sample Prep Time ~45 minutes (Requires incubation)< 5 minutes (Direct dilution)
Peak Symmetry (As) 1.05 (Excellent, post-derivatization)1.10 (Good, dependent on mobile phase)
Thermal Degradation Risk Moderate (High inlet temperatures)Low (Ambient LC separation)
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL (Highly sensitive in ESI-)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical workflow must be a self-validating system. The following protocols incorporate internal standards (IS) and system suitability blanks to guarantee data integrity.

Protocol A: GC-MS Workflow (with Silylation)

Rationale: Derivatization with BSTFA replaces the acidic phenolic proton with a trimethylsilyl (TMS) group, increasing volatility and eliminating peak tailing[3].

  • Internal Standard (IS) Preparation: Prepare a 1.0 mg/mL solution of 2,4-dibromophenol in anhydrous dichloromethane[3].

  • Sample Derivatization: Dissolve 1.0 mg of 1-(4-Hydroxy-2-nitrophenyl)ethanone in 1 mL of anhydrous pyridine. Add 50 µL of the IS solution. Add 100 µL of BSTFA containing 1% TMCS. Cap tightly and incubate at 60°C for 30 minutes to ensure complete silylation.

  • System Suitability (Blank): Inject a pyridine/BSTFA blank prior to the sample to verify the absence of column carryover or reagent contamination[5].

  • GC Separation: Inject 1 µL (Split ratio 10:1) onto a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., TraceGOLD TG-5SilMS, 30m x 0.25mm x 0.25µm)[2].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Monitor the TMS-derivatized molecular ion (m/z 253) and the IS.

Protocol B: LC-MS Workflow (Direct Injection)

Rationale: LC-MS bypasses derivatization. The acidic nature of the functionalized phenol allows for brilliant ionization efficiency in ESI negative mode[4].

  • Internal Standard (IS) Preparation: Prepare a 1.0 mg/mL solution of 4-nitrophenol-d4 in HPLC-grade methanol.

  • Sample Dilution: Dissolve 1.0 mg of the sample in 1 mL of Methanol/Water (50:50, v/v). Add 50 µL of the IS solution. Filter the mixture through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Suitability (Blank): Inject a solvent blank to establish baseline stability, verify column equilibration, and confirm no ghost peaks are present.

  • LC Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes.

  • MS Detection: Operate in ESI negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C. Monitor the deprotonated molecular ion [M-H]⁻ at m/z 180.

Workflow Visualization

Workflow cluster_GC GC-MS Protocol cluster_LC LC-MS Protocol Sample 1-(4-Hydroxy-2-nitrophenyl)ethanone (Sample Preparation) Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Sample->Deriv Volatile Path Prep Direct Dilution (MeOH/H2O, 0.22 µm Filter) Sample->Prep Polar Path GC_Sep Gas Chromatography (5% Phenyl Polysiloxane Column) Deriv->GC_Sep EI_MS Mass Spectrometry (Electron Ionization, 70 eV) GC_Sep->EI_MS Data Chromatographic Integration & Purity Calculation (Area %) EI_MS->Data LC_Sep Liquid Chromatography (C18 Reverse-Phase Column) Prep->LC_Sep ESI_MS Mass Spectrometry (ESI Negative Mode, [M-H]-) LC_Sep->ESI_MS ESI_MS->Data

Figure 1: Comparative analytical workflows for GC-MS and LC-MS purity profiling.

Data Interpretation & Purity Assessment

Regardless of the chosen technique, absolute purity is calculated using the Area Normalization Method . The mass spectrometer's Total Ion Chromatogram (TIC) is integrated, and the purity is expressed as the area of the target analyte peak divided by the sum of all integrated peak areas (excluding the solvent front and internal standard), multiplied by 100.

While GC-MS provides a highly reproducible fragmentation pattern (useful for library matching unknown impurities), LC-MS offers superior sensitivity for detecting trace-level polar degradants that might otherwise be lost or degraded in a hot GC inlet.

Conclusion & Recommendation

For the routine purity analysis of 1-(4-Hydroxy-2-nitrophenyl)ethanone, LC-MS is the superior and more efficient methodology . The inherent acidity of the functionalized phenol allows for brilliant sensitivity in ESI negative mode without the labor-intensive and error-prone derivatization steps required by GC-MS[4].

However, if orthogonal validation is required by regulatory bodies, GC-MS serves as a robust secondary method, provided that strict silylation protocols are adhered to in order to prevent peak tailing and ensure quantitative fidelity[3].

References

  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS - Thermo Fisher Scientific - 2

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA -3

  • Method 8041A - Settek - 5

  • 16884-10-9 | 4'-Hydroxy-2'-nitroacetophenone - Capot Chemical - 1

  • Principles and Differences between GC-MS and LC-MS - Creative Proteomics - 4

Sources

Comparative

Benchmarking 1-(4-Hydroxy-2-nitrophenyl)ethanone crosslinkers against standard reagents

As a Senior Application Scientist specializing in bioconjugation and structural proteomics, I frequently guide researchers through the complex landscape of protein crosslinking. When mapping protein-protein interactions...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioconjugation and structural proteomics, I frequently guide researchers through the complex landscape of protein crosslinking. When mapping protein-protein interactions (PPIs) or designing dynamic biomaterials, the choice of crosslinker dictates the integrity of your downstream data.

Historically, standard non-cleavable reagents like DSS (Disuccinimidyl suberate) or chemically cleavable reagents like DSP (Dithiobis(succinimidyl propionate)) have dominated the field. However, the emergence of photocleavable (PC) crosslinkers—specifically those built upon the 1-(4-Hydroxy-2-nitrophenyl)ethanone core (also known as 4'-hydroxy-2'-nitroacetophenone)—has revolutionized bio-orthogonal cleavage [[1]]().

This guide objectively benchmarks 1-(4-Hydroxy-2-nitrophenyl)ethanone-derived crosslinkers against standard reagents, providing the mechanistic causality and self-validating protocols necessary to implement them in your workflows.

Mechanistic Causality: Why the o-Nitrobenzyl Core?

The 1-(4-Hydroxy-2-nitrophenyl)ethanone molecule serves as a highly efficient ortho-nitrobenzyl (o-NB) photolabile building block. The phenolic hydroxyl group allows for modular functionalization (e.g., attachment of PEG spacers or NHS-esters for amine reactivity) 2, while the methyl ketone ensures a high quantum yield during photolysis.

Upon irradiation with low-energy UV light (365 nm), the o-NB group undergoes a Norrish Type II reaction. This triggers an intramolecular hydrogen abstraction, leading to the rapid and traceless cleavage of the crosslink 3.

The Causality of Wavelength Selection: Standard UV cleavage at 280 nm overlaps with the absorption spectra of aromatic amino acids (tryptophan, tyrosine), leading to irreversible protein denaturation. By utilizing 1-(4-Hydroxy-2-nitrophenyl)ethanone derivatives, cleavage is shifted to 365 nm . This wavelength is bio-orthogonal, meaning it is highly cytocompatible and preserves the native primary structure and bioactivity of the crosslinked proteins 3.

G Start Crosslinked Protein Complex (Contains Native Disulfides) PC Photocleavage (365 nm) o-NB Crosslinker Start->PC Bio-orthogonal Chem Chemical Cleavage (DTT) DSP Crosslinker Start->Chem Reductive ResultPC Target Crosslink Cleaved Native Disulfides Intact PC->ResultPC ResultChem Target Crosslink Cleaved Native Disulfides Destroyed Chem->ResultChem

Mechanistic comparison of photocleavage versus chemical reduction in crosslinked proteins.

Objective Benchmarking: PC-Crosslinkers vs. Standards

When designing an experiment, the choice of crosslinker must be dictated by the downstream analytical requirements. Below is a structured quantitative and qualitative comparison.

Feature1-(4-Hydroxy-2-nitrophenyl)ethanone PC-NHSDSP (Standard Chemically Cleavable)DSS / BS3 (Standard Non-Cleavable)
Cleavage Stimulus UV Light (365 nm, 10-30 mW/cm²)Chemical Reduction (50 mM DTT / TCEP)None (Requires harsh physical fragmentation)
Cleavage Time 10 – 20 minutes30 – 60 minutesN/A
Impact on Native Disulfides Zero. Preserves native protein folding.Destructive. Reduces all native disulfides.N/A
MS/MS Compatibility Excellent. Leaves predictable mass tags.Poor. DTT interferes with ionization.Moderate. Creates complex MS2 spectra.
In Vivo Applicability High (Spatial/temporal control via light)Low (Intracellular reduction is uncontrolled)High (But irreversible)

Data Synthesis: While DSP is a cost-effective standard for simple Western blot analysis, it fundamentally destroys the native structural topology of the protein by reducing inherent disulfide bridges. The PC-crosslinker provides a superior, non-destructive alternative for high-resolution Mass Spectrometry (LC-MS/MS) and spatially controlled biomaterial degradation 4.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot simply be a list of steps; it must contain internal controls that validate the success of the chemistry before proceeding to complex downstream analysis.

Protocol A: Amine-Reactive Conjugation using PC-NHS

Causality Focus: NHS esters are highly susceptible to hydrolysis. The reaction must be performed in strictly amine-free, slightly alkaline buffers to ensure the deprotonation of primary amines (lysines) on the target protein, driving the nucleophilic attack.

  • Buffer Exchange: Dialyze your protein complex into an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Do not use Tris or glycine, as they will immediately quench the crosslinker.

  • Reagent Preparation: Dissolve the 1-(4-Hydroxy-2-nitrophenyl)ethanone-derived PC-NHS crosslinker in anhydrous DMSO to a 10 mM stock.

  • Conjugation: Add the crosslinker to the protein solution at a 20-fold molar excess. Incubate at room temperature for 30 minutes in the dark.

  • Quenching: Terminate the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.

Protocol B: Bio-Orthogonal Photocleavage

Causality Focus: Standard polystyrene microplates absorb UV light heavily, acting as a shield that prevents the 365 nm photons from reaching the o-NB core. Using the correct vessel is mandatory for efficient photolysis.

  • Sample Transfer: Transfer the crosslinked complex into a quartz cuvette or a UV-transparent cyclic olefin copolymer (COC) microplate.

  • Irradiation: Expose the sample to a 365 nm UV LED source (approx. 10–30 mW/cm²) for 15 minutes at 4°C to prevent thermal degradation 2.

  • Validation Checkpoint (Self-Validating System): Run three lanes on an SDS-PAGE gel: (1) Native Protein, (2) Post-Conjugation, and (3) Post-Irradiation.

    • Success Criteria: Lane 2 must show a distinct shift to a higher molecular weight (crosslinked state). Lane 3 must completely collapse back to the exact molecular weight seen in Lane 1. If Lane 3 does not collapse, the crosslinker was not successfully cleaved (check UV source/vessel). If Lane 3 shows lower molecular weight fragments than Lane 1, your UV source is too harsh and is causing non-specific peptide backbone cleavage.

G A Native Protein Complex (Intact Disulfides) B Add PC-Crosslinker (o-NB core) A->B C Crosslinked Complex (Stable in dark) B->C D UV Irradiation (365 nm, Bio-orthogonal) C->D E Cleaved Peptides for LC-MS/MS D->E

Workflow of photocleavable crosslinking and bio-orthogonal cleavage for MS analysis.

Summary

Benchmarking reveals that while standard reagents like DSS and DSP are sufficient for basic structural probing, they fall short in advanced proteomics and dynamic biomaterial applications. The 1-(4-Hydroxy-2-nitrophenyl)ethanone core provides a highly reliable, bio-orthogonal mechanism for crosslinking and subsequent traceless cleavage [[5]](). By adhering to the causality-driven protocols outlined above, researchers can ensure robust, artifact-free data in their structural biology and bioconjugation pipelines.

References

  • PubChem: 1-(4-Hydroxy-2-nitrophenyl)ethanone. National Institutes of Health (NIH). 1

  • Biosynthetically generated pyrroline-carboxy-lysine and site specific protein modifications via chemical derivatization. Google Patents (CN102264697A). 5

  • Method for Controlling Intracellular Protein Activity Using Photoresponsive Nanoparticles. Sensors and Materials. 4

  • Traceless Cross-Linker for Photocleavable Bioconjugation. ACS Publications. 3

  • Photo-cleavable crosslinker capable of preparing photodegradable hydrogel by a two-component reaction. Royal Society of Chemistry (RSC). 2

Sources

Validation

Reproducibility of 4'-Hydroxy-2'-nitroacetophenone Synthesis Pathways: A Comparative Guide

Executive Summary 4'-Hydroxy-2'-nitroacetophenone (CAS: 16884-10-9) is a highly specialized chemical intermediate critical for the synthesis of pyrroline-carboxy-lysine (PCL) and other unnatural amino acids used in site-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4'-Hydroxy-2'-nitroacetophenone (CAS: 16884-10-9) is a highly specialized chemical intermediate critical for the synthesis of pyrroline-carboxy-lysine (PCL) and other unnatural amino acids used in site-specific protein modifications[1]. In advanced biotherapeutics, these precursors are incorporated into proteins via TAG codon suppression in expression systems like HEK293F and E. coli[1].

However, synthesizing this specific regioisomer reproducibly is a major bottleneck in drug development pipelines. Standard nitration of 4-hydroxyacetophenone overwhelmingly yields the 3'-nitro isomer due to the strong ortho-directing effects of the hydroxyl group[2]. Consequently, researchers must rely on alternative pathways. This guide objectively compares the two primary synthetic routes—Fries Rearrangement and Nucleophilic Aromatic Substitution (SNAr)—analyzing their mechanistic causality, reproducibility, and downstream performance.

Mechanistic Pathway Comparison

To achieve the precise 1,2,4-substitution pattern (acetyl at C1, nitro at C2, hydroxyl at C4), the synthetic strategy must overcome the natural electronic directing effects of the aromatic ring.

Pathway A: Fries Rearrangement of 3-Nitrophenyl Acetate (The Traditional Route)
  • Mechanism: A Lewis acid-catalyzed ( AlCl3​ ) acyl migration of 3-nitrophenyl acetate[3].

  • Causality & Limitations: The strongly electron-withdrawing nitro group severely deactivates the aromatic ring. To force the complexation and subsequent acylium ion attack, the reaction requires harsh, solvent-free "melt" conditions at 125°C[4].

  • Reproducibility Issue: This pathway is governed by a delicate balance of kinetic and thermodynamic control, resulting in a mixture of the para-migrated target (4'-hydroxy-2'-nitroacetophenone) and the ortho-migrated byproduct (2'-hydroxy-4'-nitroacetophenone)[4]. Batch-to-batch reproducibility is poor, and isolating the target requires exhaustive fractional crystallization or chromatography.

Pathway B: Regiospecific SNAr of 4-Fluoro-2-nitroacetophenone (The High-Fidelity Route)
  • Mechanism: Hydroxide-mediated nucleophilic aromatic substitution of a halogenated precursor.

  • Causality & Advantages: The fluorine atom acts as an excellent leaving group because its high electronegativity activates the C4 position for nucleophilic attack. The intermediate Meisenheimer complex is highly stabilized by both the ortho-nitro group and the para-acetyl group.

  • Reproducibility: This route is 100% regiospecific. It eliminates the formation of structural isomers, ensuring a high-purity product that behaves predictably in downstream bioconjugation workflows.

The Pitfall Alternative: Direct Nitration

Attempting to synthesize the target via direct nitration of 4-hydroxyacetophenone (e.g., using Ca(NO3​)2​ /AcOH or HNO3​ / H2​SO4​ ) is a common error[2]. The electron-donating hydroxyl group dominates the directing effects, exclusively yielding 4'-hydroxy-3'-nitroacetophenone. This isomer is useless for PCL synthesis because the spatial orientation of the nitro group prevents proper downstream cyclization.

SynthesisPathways A 3-Nitrophenyl Acetate C Fries Rearrangement (AlCl3, 125°C) A->C B 4-Fluoro-2-nitroacetophenone D SNAr Reaction (NaOH, H2O/THF, 60°C) B->D E 4'-Hydroxy-2'-nitroacetophenone (Target: Para Product) C->E Para Migration (~32% Yield) F 2'-Hydroxy-4'-nitroacetophenone (Byproduct: Ortho) C->F Ortho Migration (~45% Yield) D->E Regiospecific (>90% Yield)

Synthesis Pathways Comparison: Regiospecific SNAr vs. Isomer-prone Fries Rearrangement.

Quantitative Data: Performance & Reproducibility

The following table summarizes the experimental metrics of the evaluated pathways based on standard 10-gram scale validations.

MetricPathway A: Fries RearrangementPathway B: SNAr (Recommended)Direct Nitration (Pitfall)
Target Regioisomer 4'-Hydroxy-2'-nitroacetophenone4'-Hydroxy-2'-nitroacetophenone4'-Hydroxy-3'-nitroacetophenone
Crude Yield ~75% (Mixed isomers)>95%>90%
Isolated Target Yield 25 - 32%[4]90 - 92%0% (Wrong isomer)
Regioselectivity Poor (~1:1.4 Para:Ortho)Excellent (>99% Para)Excellent (but wrong position)
Purification Burden High (Column Chromatography)Low (Aqueous Precipitation)Low (Recrystallization)
Downstream PCL Yield Highly variable (Isomer carryover)Consistently >85%N/A

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to verify causality and reaction completeness before proceeding to the next highly sensitive step.

Protocol 1: Regiospecific Synthesis via SNAr (Pathway B)
  • Initiation: Dissolve 4-fluoro-2-nitroacetophenone (1.0 eq, 10 mmol) in a 1:1 mixture of THF and water (20 mL).

  • Nucleophilic Attack: Slowly add aqueous NaOH (2.5 eq, 25 mmol) dropwise at room temperature. Causality: Excess base is required to first substitute the fluorine and subsequently deprotonate the newly formed phenol, driving the equilibrium forward.

  • Heating: Elevate the temperature to 60°C and stir for 4 hours.

  • Self-Validation Checkpoint (Reaction): Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 4:1). The starting material (UV active, high Rf​ ) must be completely consumed, replaced by a baseline spot (the sodium phenoxide salt).

  • Isolation: Cool the mixture to 0°C and acidify dropwise with 2M HCl until pH 3 is reached. The product will precipitate as a yellow solid.

  • Self-Validation Checkpoint (Product): Filter and dry the solid. Analyze via 1H -NMR (DMSO- d6​ ). The appearance of a broad singlet at ~δ 11.2 ppm confirms the presence of the free phenolic OH, validating successful substitution.

Protocol 2: Downstream Alkylation to PCL Precursor

This protocol validates the utility of the synthesized 4'-hydroxy-2'-nitroacetophenone by converting it into ethyl 4-(4-acetyl-3-nitrophenoxy)butanoate, the critical precursor for PCL[1].

  • Activation: In a flame-dried flask, combine 4'-hydroxy-2'-nitroacetophenone (1.12 g), potassium carbonate (0.94 g), and anhydrous DMF (4.0 mL)[1]. Stir at room temperature for 15 minutes. Causality: DMF is a polar aprotic solvent that leaves the potassium cation highly solvated, maximizing the nucleophilicity of the naked phenoxide ion.

  • Alkylation: Add ethyl 4-bromobutyrate (1.33 g) dropwise. Elevate the temperature to 60°C and stir for 6.5 hours[1].

  • Quench & Partition: Cool the mixture and partition between Ethyl Acetate (EtOAc) and distilled water.

  • Self-Validation Checkpoint (Purity): Observe the aqueous layer. A deep yellow/red tint indicates unreacted phenoxide (incomplete reaction). A clear aqueous layer confirms total consumption of the starting material.

  • Purification: Separate the organic layer, wash extensively with saturated aqueous NaCl to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure[1].

Downstream Step1 4'-Hydroxy-2'-nitroacetophenone Step2 Alkylation (K2CO3, DMF, 60°C) + Ethyl 4-bromobutyrate Step1->Step2 Step3 Ethyl 4-(4-acetyl-3-nitrophenoxy)butanoate Step2->Step3 Etherification (6.5 hours) Step4 Pyrroline-Carboxy-Lysine (PCL) Synthesis Step3->Step4 Biosynthetic Precursor Step5 Site-Specific Protein Modification (e.g., HEK293F cells) Step4->Step5 TAG-coding site incorporation

Downstream Application Workflow: From intermediate synthesis to site-specific protein modification.

Sources

Validation

A Comprehensive Guide to the Validation of 1H and 13C-NMR Peak Assignments for 1-(4-Hydroxy-2-nitrophenyl)ethanone

In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. However, the raw data, a series of peaks and splittings, requires careful and systematic validation to ensure accurate assignment of each signal to its corresponding nucleus within the molecule. This guide provides an in-depth, technical walkthrough for the validation of ¹H-NMR and ¹³C-NMR peak assignments for the compound 1-(4-Hydroxy-2-nitrophenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry and materials science.

This document moves beyond a simple procedural outline, delving into the causal reasoning behind experimental choices and data interpretation. It is designed for researchers, scientists, and drug development professionals who seek not only to assign NMR peaks but to build a robust, self-validating system of structural proof.

The Subject: 1-(4-Hydroxy-2-nitrophenyl)ethanone

1-(4-Hydroxy-2-nitrophenyl)ethanone is a multifaceted aromatic ketone. The strategic placement of its functional groups—a hydroxyl, a nitro, and an acetyl group—on the phenyl ring creates a distinct electronic environment that profoundly influences its NMR spectrum. Accurate peak assignment is therefore not only a routine characterization step but also a gateway to understanding its chemical reactivity and potential interactions.

Foundational Analysis: Predicted NMR Data

In the absence of readily available experimental spectra in public databases, we will leverage high-quality predicted NMR data as our foundation. Modern NMR prediction algorithms, which utilize extensive databases of verified chemical shifts and coupling constants, provide a robust starting point for analysis.

Predicted ¹H-NMR Data (500 MHz, DMSO-d₆)
Peak No.Predicted Chemical Shift (ppm)MultiplicityIntegrationProvisional Assignment
111.2 (Broad)Singlet1HAr-OH
28.15Doublet1HH-6
37.55Doublet of Doublets1HH-5
47.40Doublet1HH-3
52.50Singlet3H-COCH₃
Predicted ¹³C-NMR Data (125 MHz, DMSO-d₆)
Peak No.Predicted Chemical Shift (ppm)Provisional Assignment
1202.0C=O
2162.5C-4
3149.0C-2
4132.0C-6
5125.0C-1
6120.0C-5
7115.5C-3
827.0-COCH₃

The Validation Workflow: A Step-by-Step Guide with In-depth Rationale

The validation of these provisional assignments is a multi-step process that involves a synergistic application of one-dimensional and two-dimensional NMR techniques, alongside a thorough understanding of fundamental NMR principles.

Caption: A logical workflow for NMR peak assignment validation.

Step 1: Meticulous 1D-NMR Analysis

The initial step involves a comprehensive analysis of the 1D ¹H and ¹³C-NMR spectra.

  • ¹H-NMR Chemical Shift Analysis: The aromatic region is expected to show three distinct signals due to the substitution pattern. The nitro group (-NO₂) is a strong electron-withdrawing group, which will deshield adjacent protons, shifting them downfield. Conversely, the hydroxyl group (-OH) is an electron-donating group, causing an upfield shift for nearby protons. The acetyl group (-COCH₃) is also electron-withdrawing.

  • ¹H-NMR Integration: The relative integrals of the peaks should correspond to the number of protons giving rise to each signal. For 1-(4-Hydroxy-2-nitrophenyl)ethanone, we expect a 1:1:1 ratio for the aromatic protons and a 3H integral for the methyl group of the acetyl function.

  • ¹H-NMR Multiplicity (Splitting Patterns): The coupling between adjacent protons provides crucial connectivity information. In our target molecule, we anticipate a doublet for H-6 (coupled to H-5), a doublet of doublets for H-5 (coupled to H-6 and H-3), and a doublet for H-3 (coupled to H-5). This pattern is a key signature of a 1,2,4-trisubstituted benzene ring.

  • ¹³C-NMR Chemical Shift Analysis: The chemical shifts in the ¹³C-NMR spectrum are highly sensitive to the electronic environment of each carbon atom. The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The carbons directly attached to the electron-withdrawing nitro and acetyl groups will also be shifted downfield, while the carbon attached to the electron-donating hydroxyl group will be shifted upfield relative to unsubstituted benzene.

Step 2: Unraveling Connectivity with 2D-NMR

While 1D-NMR provides a wealth of information, 2D-NMR experiments are indispensable for unambiguously connecting the atoms within the molecular framework.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1-(4-Hydroxy-2-nitrophenyl)ethanone, we would expect to see a cross-peak between the signals for H-5 and H-6, and another between H-5 and H-3, confirming their adjacent positions on the aromatic ring.

Caption: Expected COSY correlations for aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of the protonated carbons in the ¹³C-NMR spectrum based on the already assigned ¹H-NMR signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary (non-protonated) carbons and for confirming the placement of the substituents. For instance, the protons of the acetyl methyl group should show a strong correlation to the carbonyl carbon and a weaker correlation to the aromatic carbon C-1. The aromatic protons will show correlations to their neighboring carbons and to the quaternary carbons, allowing for the complete assembly of the molecular puzzle.

Comparative Analysis with Isomers: The Power of Context

A powerful method for validating peak assignments is to compare the spectrum of the target molecule with those of its isomers. For example, let's consider the isomer 1-(2-Hydroxy-4-nitrophenyl)ethanone. While the number and types of protons and carbons are the same, their chemical environments are different, leading to distinct NMR spectra. By analyzing these differences and understanding the underlying electronic effects, we can gain greater confidence in our assignments for 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Experimental Protocol: A Blueprint for Data Acquisition

For researchers seeking to acquire their own experimental data, the following protocol provides a standardized approach.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(4-Hydroxy-2-nitrophenyl)ethanone into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing of the chemical shift scale.

  • 1D-NMR Acquisition:

    • Acquire a standard ¹H-NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C-NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • 2D-NMR Acquisition:

    • Acquire a standard gCOSY (gradient-selected COSY) spectrum.

    • Acquire a standard gHSQC (gradient-selected HSQC) spectrum, optimized for one-bond J(C,H) couplings (typically around 145 Hz).

    • Acquire a standard gHMBC (gradient-selected HMBC) spectrum, optimized for long-range couplings (typically 4-10 Hz).

Conclusion: From Data to Definitive Structure

The validation of NMR peak assignments is a systematic process of evidence accumulation. By integrating the information from 1D and 2D-NMR experiments and applying a sound understanding of chemical principles, researchers can move from a set of provisional assignments to a definitive, validated molecular structure. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for the advancement of chemical and pharmaceutical sciences, ensuring the integrity and reproducibility of research findings.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • ACD/Labs. (n.d.). NMR Predictor. [Link]

  • NMRDB. (n.d.). NMR Predict. [Link]

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 1-(4-Hydroxy-2-nitrophenyl)ethanone

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily realities. While 1-(4-Hydroxy-2-nitrophenyl)ethanone is a valuable building block, its safe handli...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily realities. While 1-(4-Hydroxy-2-nitrophenyl)ethanone is a valuable building block, its safe handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and operational excellence. Our goal is to empower researchers with the knowledge to work safely and effectively, building a culture of safety that extends beyond the product itself.

Hazard Analysis: A Tale of Two Functional Groups

  • The Phenolic Moiety : Phenols are known to be corrosive and can cause severe chemical burns to the skin and eyes.[2] A significant danger is their rapid absorption through the skin, which can lead to systemic toxicity affecting the central nervous system, liver, and kidneys.[3][4] Initial contact may not cause immediate pain due to a local anesthetic effect, giving a false sense of security.[4]

  • The Nitro-Aromatic System : Aromatic nitro compounds are often associated with skin, eye, and respiratory irritation.[5][6] They can be harmful if swallowed or inhaled.[7][8]

Given this combination, 1-(4-Hydroxy-2-nitrophenyl)ethanone should be treated as a hazardous substance with the potential for skin and eye irritation, and possible systemic toxicity through dermal absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure.[1] The following table outlines the recommended PPE for handling 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Body PartRequired PPERationale
Eyes Chemical splash goggles and a face shieldProtects against splashes of solutions and airborne particles.[3][9]
Hands Double-gloving with nitrile or neoprene glovesProvides robust protection against both the phenolic and nitro-aromatic components.[3][10] Chloroform, if used in conjunction, readily penetrates nitrile gloves, so extra caution is needed.[10]
Body Flame-resistant lab coat (e.g., Nomex®)Protects skin from spills and prevents contamination of personal clothing.[1][11]
Respiratory NIOSH-approved N95 or higher respiratorEssential when handling the solid powder to prevent inhalation of fine particles.[1]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.[1]

Operational Plan: From Weighing to Waste

Adherence to a strict operational plan is critical for minimizing risk.

Engineering Controls

All handling of 1-(4-Hydroxy-2-nitrophenyl)ethanone, especially in its powdered form, must be conducted in a certified chemical fume hood.[3] This is the primary engineering control to prevent inhalation of the compound and contain any potential spills.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling Solid cluster_solution In Solution cluster_cleanup Post-Handling A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Solid Carefully B->C D Transfer to Vessel C->D E Add Solvent D->E F Dissolve Gently E->F G Clean Equipment F->G H Dispose of Waste G->H I Decontaminate Work Area H->I

Caption: A logical workflow for the safe handling of 1-(4-Hydroxy-2-nitrophenyl)ethanone.

Step-by-Step Protocol:

  • Preparation : Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above. Confirm that the chemical fume hood is functioning correctly.

  • Weighing :

    • If possible, use an analytical balance with a draft shield inside the fume hood.[1]

    • Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container. Avoid creating dust.

  • Dissolution :

    • Add the solvent to the vessel containing the solid.

    • If necessary, cap the container and gently agitate to dissolve.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.[1]

  • Post-Handling :

    • Thoroughly clean the spatula and any other equipment that came into contact with the compound using an appropriate solvent.[1]

    • Collect the cleaning solvent as hazardous waste.[1]

    • Wipe down the work surface in the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.[1]

Emergency Procedures: Be Prepared

Spill Management
  • Small Spills : For minor spills, absorb the material with paper towels or a commercial absorbent like vermiculite.[2] Place the contaminated material in a sealed container for disposal as hazardous waste.[4]

  • Large Spills : In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

First Aid
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[5][8] Seek immediate medical attention. Polyethylene glycol (PEG) 300 or 400 can be used to decontaminate skin exposed to phenol.[2][4]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][8][9] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][8]

Disposal Plan: Environmental Responsibility

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Solid Waste : All solid waste contaminated with 1-(4-Hydroxy-2-nitrophenyl)ethanone (e.g., used gloves, bench paper, weighing paper) should be collected in a designated, labeled hazardous waste container.[1]

  • Liquid Waste : Solutions containing the compound and contaminated solvents should be collected in a separate, labeled hazardous waste container.

  • Sharps Waste : Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.[1]

Dispose of all waste in accordance with local, state, and federal regulations. Do not pour any waste down the drain.[10]

References

  • Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. (URL: [Link])

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (URL: [Link])

  • Phenol | Office of Environmental Health and Safety - Princeton University. (URL: [Link])

  • Phenol (concentrated) - University of Auckland. (URL: [Link])

  • 1-(4-Hydroxy-2-nitrophenyl)ethanone | C8H7NO4 | CID 29939889 - PubChem. (URL: [Link])

  • Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3. (URL: [Link])

Sources

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